Product packaging for 2,4-Dichloro-5-fluorobenzonitrile(Cat. No.:CAS No. 128593-93-1)

2,4-Dichloro-5-fluorobenzonitrile

Cat. No.: B139205
CAS No.: 128593-93-1
M. Wt: 190 g/mol
InChI Key: XZBZWBDTFUFZSU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzonitrile (CAS 128593-93-1) is a halogenated aromatic nitrile that serves as a versatile and high-value building block in organic synthesis, particularly in the pharmaceutical industry. Its primary research application is as a key intermediate in the synthesis of antibacterial compounds, including fluoroquinolone antibiotics . The compound's structure, featuring chlorine and fluorine substituents on the benzonitrile ring, makes it a suitable substrate for further functionalization, such as nucleophilic substitution and hydrolysis. A common and efficient synthetic route to this compound involves the cyanation of 5-bromo-2,4-dichlorofluorobenzene using copper(I) cyanide in a polar aprotic solvent at elevated temperatures . The nitrile group can be hydrolyzed under basic conditions to produce 2,4-dichloro-5-fluorobenzoic acid, another crucial intermediate for developing active pharmaceutical ingredients . Furthermore, research has explored the use of the 2,4-dichloro-5-fluorophenyl moiety in the synthesis of novel 1,3,4-oxadiazole derivatives, which have shown promising in vitro antimicrobial activities . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2Cl2FN B139205 2,4-Dichloro-5-fluorobenzonitrile CAS No. 128593-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBZWBDTFUFZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382268
Record name 2,4-Dichloro-5-fluorobenzonitrile
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Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128593-93-1
Record name 2,4-Dichloro-5-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128593-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-5-fluorobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates critical data, including its chemical and physical properties, alongside a detailed experimental protocol for its synthesis. Furthermore, this guide explores its applications in drug discovery, highlighting the significance of the fluorinated benzonitrile moiety in medicinal chemistry.

Introduction

This compound is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group on a benzene ring, offers multiple reaction sites for the construction of complex molecules. This compound is of particular interest to researchers and professionals in drug development due to the established role of fluorinated aromatics in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use and chemical assessment.

PropertyValueReference(s)
CAS Number 128593-93-1[1][2][3][4][5][6]
Molecular Formula C₇H₂Cl₂FN[1][2][4][5][6]
Molecular Weight 190.00 g/mol [1][4][5]
IUPAC Name This compound[1][5]
Melting Point 41-50 °C[7]
Boiling Point 170.3 °C at 140 mbar[4]
Appearance White to cream crystals or powder[7]
Purity ≥96.0% (GC)[7]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One established industrial method is the ammoxidation of a mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene.

Experimental Protocol: Gas-Phase Ammoxidation

This protocol is based on a patented industrial process for the preparation of this compound.[4]

Objective: To synthesize a mixture of this compound and 2,6-dichloro-3-fluorobenzonitrile from their corresponding toluene precursors via gas-phase ammoxidation, followed by separation.

Materials:

  • A mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene

  • Ammonia (NH₃)

  • Air

  • Steam (H₂O)

  • Ammoxidation catalyst (e.g., a mixture of metal oxides)

Equipment:

  • Fixed-bed or fluidized-bed reactor

  • Vaporizer

  • Gas flow controllers

  • Condenser

  • Fractional distillation apparatus or crystallizer

Procedure:

  • A gaseous mixture of the dichlorofluorotoluene isomers, ammonia, air, and steam is prepared. The molar ratio of the reactants is typically in the range of dichlorofluorotoluene:ammonia:air:steam = 1:1-3:7.5-15:0-10.[4]

  • The gas mixture is passed through a reactor containing the ammoxidation catalyst.

  • The reaction is carried out at a temperature between 350°C and 550°C.[4]

  • The product gas stream exiting the reactor is cooled in a condenser to liquefy the benzonitrile products and any unreacted starting materials.

  • The resulting liquid mixture contains this compound and 2,6-dichloro-3-fluorobenzonitrile.

  • The two isomers are separated. This can be achieved by:

    • Fractional Distillation: Under a vacuum of 140 mbar, this compound has a boiling point of 170.3°C, while 2,6-dichloro-3-fluorobenzonitrile boils at 182.2°C.[4] This difference allows for their separation.

    • Crystallization: The this compound can be selectively crystallized from the product mixture and separated by filtration.[4]

Expected Outcome: Isolation of this compound with a purity of over 99%.[4]

G cluster_reactants Reactant Preparation cluster_products Final Products DCT_mixture Dichlorofluorotoluene Isomer Mixture Vaporizer Vaporizer & Mixer DCT_mixture->Vaporizer Ammonia Ammonia (NH3) Ammonia->Vaporizer Air Air Air->Vaporizer Steam Steam (H2O) Steam->Vaporizer Reactor Ammoxidation Reactor (350-550°C, Catalyst) Vaporizer->Reactor Gaseous Reactant Stream Condenser Condenser Reactor->Condenser Product Gas Stream Separation Separation Unit Condenser->Separation Liquid Isomer Mixture Product1 This compound Separation->Product1 Fractional Distillation or Crystallization Product2 2,6-dichloro-3-fluorobenzonitrile Separation->Product2

Synthesis Workflow for this compound

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The benzonitrile group itself is a versatile pharmacophore and synthetic handle.

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The chlorine and fluorine substituents influence the electronic properties of the aromatic ring and can be involved in crucial binding interactions with biological targets or serve as sites for further chemical modification.

While specific signaling pathways directly modulated by this compound are not documented, as it is primarily an intermediate, the moieties it helps to construct are found in drugs targeting a wide range of biological systems. For instance, substituted benzonitriles are present in non-steroidal aromatase inhibitors for cancer therapy and in kinase inhibitors.

G cluster_start Starting Material cluster_reactions Chemical Transformations cluster_intermediates Key Intermediates cluster_final Potential Drug Classes Start 2,4-Dichloro-5- fluorobenzonitrile Hydrolysis Hydrolysis Start->Hydrolysis Reduction Reduction Start->Reduction Cycloaddition Cycloaddition Start->Cycloaddition CarboxylicAcid Substituted Benzoic Acid Hydrolysis->CarboxylicAcid Amine Substituted Benzylamine Reduction->Amine Heterocycle Heterocyclic Compound Cycloaddition->Heterocycle API1 Kinase Inhibitors CarboxylicAcid->API1 API2 Aromatase Inhibitors Amine->API2 API3 Antiviral Agents Heterocycle->API3

Logical Relationships in Drug Development

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.

Conclusion

This compound is a chemical intermediate with significant utility in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. This guide has provided essential data on its properties, a detailed synthesis protocol, and an overview of its role in drug discovery. Researchers and scientists can leverage this information to facilitate their work with this versatile compound.

References

physical and chemical properties of 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4-Dichloro-5-fluorobenzonitrile, a key intermediate in various synthetic applications, including pharmaceutical research and development. This document details its fundamental characteristics, provides experimental protocols for its synthesis and purification, and outlines its known safety information.

Core Physical and Chemical Properties

This compound is a halogenated aromatic nitrile. Its chemical structure incorporates a benzene ring substituted with two chlorine atoms, a fluorine atom, and a nitrile group. This combination of functional groups imparts specific reactivity and physical properties to the molecule.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₂Cl₂FN[1][2]
Molecular Weight 190.00 g/mol [1][2]
CAS Number 128593-93-1[1][2]
Appearance White to cream crystals or powder[3]
Melting Point 41.0 - 50.0 °C[3]
Boiling Point Not available
Predicted Density 1.49 ± 0.1 g/cm³
Solubility Soluble in many organic solvents.[4]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹³C NMR and ¹⁹F NMR spectral data are available and can be used for structural elucidation.[1]

Experimental Protocols

The following section details a cited experimental protocol for the synthesis and purification of this compound.

Synthesis via Ammoxidation

A common industrial method for the synthesis of this compound involves the ammoxidation of a corresponding toluene derivative.

Reaction: Ammoxidation of a mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene.

Reagents and Conditions:

  • Starting Materials: A mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene.

  • Reactants: Ammonia (NH₃), Air (O₂), and Steam (H₂O).

  • Catalyst: Ammoxidation catalyst.

  • Temperature: 350°C to 550°C.

  • Phase: Gas phase.

Procedure:

  • A gaseous mixture of the dichlorofluorotoluene isomers, ammonia, air, and steam is passed over a heated ammoxidation catalyst.

  • The reaction converts the methyl group of the toluene derivatives into a nitrile group.

  • The resulting product stream contains a mixture of this compound and 2,6-dichloro-3-fluorobenzonitrile.

Purification by Fractional Distillation

The isomeric mixture of benzonitriles produced during the synthesis can be separated and purified using fractional distillation.

Procedure:

  • The crude reaction mixture containing the isomeric benzonitriles is subjected to fractional distillation under reduced pressure.

  • The different boiling points of the isomers allow for their separation.

  • This method can yield this compound with high purity.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows related to this compound.

experimental_workflow start Starting Materials: 2,4-dichloro-5-fluorotoluene & 2,6-dichloro-3-fluorotoluene ammoxidation Ammoxidation Reaction start->ammoxidation reactants Reactants: Ammonia, Air, Steam reactants->ammoxidation mixture Crude Product Mixture: Isomeric Benzonitriles ammoxidation->mixture distillation Fractional Distillation (Reduced Pressure) mixture->distillation product Purified Product: 2,4-Dichloro-5- fluorobenzonitrile distillation->product Separation byproduct Byproduct: 2,6-dichloro-3- fluorobenzonitrile distillation->byproduct Separation

Synthesis and Purification Workflow

Safety Information

This compound is a chemical that requires careful handling. The following is a summary of its hazard classifications:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

It is imperative to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic considerations for 2,4-dichloro-5-fluorobenzonitrile. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, most notably the fluoroquinolone antibiotic, finafloxacin.

Molecular Structure and Properties

This compound is a substituted aromatic compound with a nitrile functional group. The strategic placement of two chlorine atoms and a fluorine atom on the benzene ring imparts specific reactivity and electronic properties that are leveraged in multi-step organic syntheses.

Table 1: Chemical Identifiers and Molecular Properties

ParameterValue
IUPAC Name This compound
CAS Number 128593-93-1
Molecular Formula C₇H₂Cl₂FN
Molecular Weight 190.00 g/mol
Canonical SMILES C1=C(C(=CC(=C1F)Cl)Cl)C#N
InChI Key XZBZWBDTFUFZSU-UHFFFAOYSA-N

Table 2: Physicochemical Data

PropertyValue
Physical State White to cream crystalline powder or fused solid.[1]
Melting Point 41-50 °C
Boiling Point Data not available
Solubility Data not available

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)Notes
¹H NMR 7.5 - 8.0Two distinct signals in the aromatic region, likely doublets or doublet of doublets due to coupling with fluorine and adjacent protons.
¹³C NMR 160-165 (d, ¹JCF)Carbon bearing the fluorine atom.
135-140Carbons bearing the chlorine atoms.
115-125Aromatic CH carbons.
115-120Nitrile carbon (-C≡N).
90-100Quaternary carbon attached to the nitrile group.

Note: Predicted shifts are based on standard substituent effects on a benzene ring. Actual values may vary. 'd' denotes a doublet, and 'JCF' refers to the carbon-fluorine coupling constant.

Table 4: Predicted Key FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C≡N stretch 2220 - 2240Sharp, Medium
C=C stretch (aromatic) 1450 - 1600Medium to Weak
C-Cl stretch 700 - 850Strong
C-F stretch 1000 - 1250Strong
Ar-H stretch 3000 - 3100Weak

Table 5: Predicted Mass Spectrometry Fragmentation

m/z ValuePossible FragmentNotes
190/192/194 [M]⁺Molecular ion peak, showing characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio).
155/157 [M - Cl]⁺Loss of a chlorine atom.
128/130 [M - Cl - HCN]⁺Subsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aromatic amine into a variety of functional groups, including a nitrile, via a diazonium salt intermediate.[3][4]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation A 2,4-Dichloro-5-fluoroaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C C This compound B->C  CuCN  Heat

Caption: Proposed Sandmeyer reaction pathway for the synthesis of this compound.

General Experimental Protocol (Sandmeyer Reaction)

The following is a generalized protocol for the Sandmeyer reaction to produce an aryl nitrile from an aryl amine. Note: This is a representative procedure and has not been optimized for this compound. Appropriate safety precautions must be taken when handling these reagents.

Step 1: Diazotization of 2,4-Dichloro-5-fluoroaniline

  • Dissolve 2,4-dichloro-5-fluoroaniline in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid) in a reaction vessel.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for an additional 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Cyanation of the Diazonium Salt

  • In a separate vessel, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent (often water or an organic solvent).

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

  • The reaction mixture is often gently heated to facilitate the displacement of the diazonium group with the cyanide and to drive off nitrogen gas.

  • Upon completion of the reaction (monitored by TLC or GC), the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Role in Drug Development

The primary significance of this compound in drug development lies in its role as a precursor to more complex molecules. As an intermediate in the synthesis of finafloxacin, it provides the core substituted benzene ring structure onto which the quinolone and other functional moieties are built.[2] The presence and position of the halogen atoms on this intermediate are critical for the subsequent reaction steps and ultimately influence the biological activity of the final active pharmaceutical ingredient.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.

Table 6: GHS Hazard Statements

Hazard CodeStatement
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled

Handling Recommendations:

  • Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator if inhalation of dust or vapors is likely.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • Inhalation: Move person into fresh air and keep comfortable for breathing.

  • In all cases of exposure, seek immediate medical attention.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from starting materials to the final, characterized product.

G cluster_synthesis Synthesis cluster_analysis Analysis A Starting Material (e.g., 2,4-dichloro-5-fluoroaniline) D Reaction Setup (Controlled Temperature) A->D B Reagents for Diazotization (NaNO₂, HCl) B->D C Reagents for Cyanation (CuCN) C->D E Work-up and Extraction D->E F Purification (e.g., Recrystallization, Chromatography) E->F H Final Product (this compound) F->H G Structural Characterization H->G

Caption: General workflow for the synthesis and analysis of this compound.

References

Technical Guide: Solubility Profile of 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dichloro-5-fluorobenzonitrile is a key intermediate in the synthesis of various chemical entities. A thorough understanding of its solubility in common laboratory solvents is crucial for its effective handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound. Due to a lack of publicly available quantitative solubility data, this document focuses on providing qualitative solubility information inferred from its use in synthesis and the properties of structurally similar compounds. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to empower researchers to generate precise data tailored to their specific laboratory conditions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This information is essential for understanding its general behavior and for designing solubility experiments.

PropertyValueReference
CAS Number 128593-93-1[1]
Molecular Formula C₇H₂Cl₂FN[1]
Molecular Weight 190.00 g/mol [1]
Appearance White to cream crystals or powder[2]
Melting Point 41.0 - 50.0 °C[2]

Qualitative Solubility Assessment

SolventSolvent TypeExpected Qualitative SolubilityRationale / Notes
Water Protic, PolarInsolubleHalogenated aromatic compounds and nitriles typically exhibit low aqueous solubility. A related compound, 4-fluorobenzonitrile, is reported as insoluble in water.[3]
Methanol Protic, PolarSolubleA structurally similar compound, 3-chloro-4-fluorobenzonitrile, is reported to be soluble in methanol.[4] Alcohols are common solvents for many organic solids.
Ethanol Protic, PolarLikely SolubleSimilar to methanol, ethanol is expected to be a suitable solvent.
Acetone Aprotic, PolarLikely SolubleKetones are versatile solvents for a wide range of organic compounds.
Acetonitrile Aprotic, PolarLikely SolubleOften used in reactions and analysis involving similar compounds.
Dichloromethane (DCM) Aprotic, NonpolarLikely SolubleUsed as a solvent for taking up reaction products of similar compounds.[5]
Chloroform Aprotic, NonpolarLikely SolubleA related compound, 4-fluorobenzonitrile, is soluble in chloroform.[3]
Ethyl Acetate Aprotic, PolarLikely SolubleA related compound, 4-fluorobenzonitrile, is soluble in ethyl acetate.[3]
Toluene Aprotic, NonpolarLikely SolubleMentioned as a diluent in reactions involving the target compound.[6]
Sulfolane Aprotic, PolarSolubleExplicitly used as a solvent for reactions with this compound.[7]
Dimethyl Sulfoxide (DMSO) Aprotic, PolarSolubleExplicitly used as a solvent for reactions involving the target compound.[6][8]
N,N-Dimethylformamide (DMF) Aprotic, PolarSolubleMentioned as a solvent in which the compound is dissolved for reactions.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines the gravimetric method for determining the solubility of this compound in a chosen solvent at a specific temperature.

4.1 Materials and Equipment

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Temperature-controlled shaker or incubator

  • Vials with screw caps

  • Spatula

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Oven or vacuum oven

4.2 Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess 2,4-Dichloro-5- fluorobenzonitrile to a vial B Add a known volume of solvent A->B Step 1 & 2 C Seal vial and place in temperature-controlled shaker B->C D Equilibrate for a set time (e.g., 24-48 hours) C->D Step 3 E Allow solid to settle D->E F Withdraw a known volume of the supernatant E->F G Filter the aliquot immediately using a syringe filter F->G H Transfer filtrate to a pre-weighed vial G->H I Evaporate the solvent under controlled conditions H->I J Dry the residue to a constant weight I->J K Weigh the vial with the dry residue J->K L Calculate solubility (e.g., in mg/mL) K->L

Caption: Workflow for Gravimetric Solubility Determination.

4.3 Step-by-Step Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated. The system reaches equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sampling:

    • After equilibration, remove the vials from the shaker and let them stand undisturbed to allow the excess solid to settle.

    • Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately pass the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the exact weight of the vial containing the filtered solution.

    • Carefully evaporate the solvent from the vial. This can be achieved by gentle heating in an oven (below the compound's boiling point) or under a stream of inert gas. A vacuum oven is recommended to ensure complete solvent removal at a lower temperature.

    • Once the solvent is removed, continue to dry the vial containing the solid residue until a constant weight is achieved.

    • Weigh the vial with the dried residue.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • The solubility can then be expressed in various units, such as mg/mL or g/100 mL, by dividing the mass of the residue by the volume of the solvent aliquot taken.

Conclusion

This guide provides a foundational understanding of the solubility of this compound in common laboratory solvents. While quantitative data is not currently published, the qualitative assessment presented here offers valuable guidance for solvent selection. For applications requiring precise solubility values, the detailed experimental protocol and workflow provide a robust methodology for in-house determination. The generation and dissemination of such quantitative data would be a valuable contribution to the scientific community.

References

In-Depth Technical Guide: Safety and Hazards of 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 2,4-Dichloro-5-fluorobenzonitrile (CAS No. 128593-93-1). The information is compiled from available safety data sheets and scientific resources to ensure a high standard of accuracy for professionals in research and drug development.

Chemical and Physical Properties

This compound is a halogenated aromatic nitrile. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Chemical Formula C₇H₂Cl₂FNPubChem[1]
Molecular Weight 190.00 g/mol PubChem[1]
CAS Number 128593-93-1PubChem[1]
Appearance White to cream crystals, powder, or fused solidThermo Scientific Chemicals[2]
Melting Point 41.0 - 50.0 °CThermo Scientific Chemicals[2]
Boiling Point Data not available
Density Data not available
Vapor Pressure Data not available
Solubility Data not available

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon exposure through various routes and its potential to cause skin and eye irritation.

GHS Hazard Summary

The following table summarizes the GHS hazard statements associated with this compound.

Hazard ClassHazard StatementGHS Code
Acute Toxicity, OralHarmful if swallowedH302[1]
Acute Toxicity, DermalHarmful in contact with skinH312[1]
Acute Toxicity, InhalationHarmful if inhaledH332[1]
Skin Corrosion/IrritationCauses skin irritationH315[1]
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319[1]
Specific Target Organ Toxicity - Single ExposureMay cause respiratory irritationH335

Note: While H335 (May cause respiratory irritation) is listed in some safety data sheets, it is not universally present in all aggregated GHS information.[1]

GHS Hazard Pictograms

The following pictograms are associated with the hazards of this compound:

alt text

Caption: GHS pictograms for 'Harmful' (exclamation mark) and potentially 'Health Hazard' depending on the full toxicological profile.

Toxicological Information

Acute Toxicity
  • Oral: Harmful if swallowed (H302).[1] Ingestion can lead to adverse health effects.

  • Dermal: Harmful in contact with skin (H312).[1] The substance can be absorbed through the skin, leading to systemic toxicity.

  • Inhalation: Harmful if inhaled (H332).[1] Inhalation of dust or vapors may cause respiratory tract irritation and systemic effects.

Irritation
  • Skin: Causes skin irritation (H315).[1] Direct contact may cause redness, itching, and inflammation.

  • Eyes: Causes serious eye irritation (H319).[1] Direct contact can result in significant and potentially damaging eye irritation.

Sensitization

There is no specific information available to classify this compound as a skin or respiratory sensitizer.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

Information regarding the carcinogenic, mutagenic, or reproductive toxicity of this compound is not available.

Experimental Protocols for Hazard Evaluation

The hazard classifications for this compound are determined through standardized toxicological testing. The following are summaries of the likely OECD guidelines used for these assessments.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (mortality or evident toxicity) determines the dose for the next step.

  • Methodology:

    • A starting dose is selected from a series of predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

    • A small group of animals (typically 3), usually female rats, are administered the substance by oral gavage.

    • Animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.

    • Depending on the outcome, the dose for the next group of animals is increased or decreased.

    • The GHS classification is determined based on the dose at which mortality or clear signs of toxicity are observed.

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline assesses the toxicity of a substance applied to the skin.

  • Principle: A single dose of the substance is applied to a shaved area of the skin of experimental animals.

  • Methodology:

    • The test substance is applied uniformly to an area of approximately 10% of the body surface of the test animal (often rabbits or rats).

    • The treated area is covered with a porous gauze dressing for a 24-hour exposure period.

    • Animals are observed for at least 14 days for signs of toxicity and mortality.

    • The LD50 is calculated based on the dose that causes mortality in 50% of the test animals.

Acute Inhalation Toxicity - OECD Test Guideline 403

This test evaluates the toxicity of a substance when inhaled.

  • Principle: Animals are exposed to the test substance in the form of a gas, vapor, or aerosol in a controlled atmosphere for a defined period.

  • Methodology:

    • Animals, typically rats, are placed in an inhalation chamber.

    • A controlled concentration of the test substance is maintained in the air for a standard exposure duration (usually 4 hours).

    • Animals are observed for a period of 14 days for signs of toxicity and mortality.

    • The LC50 is determined as the concentration that is lethal to 50% of the test animals.

Skin Irritation - OECD Test Guideline 404

This guideline assesses the potential of a substance to cause skin irritation.

  • Principle: The test substance is applied to a small area of the skin of an animal (usually a rabbit).

  • Methodology:

    • A small amount of the substance is applied to a shaved patch of skin and covered with a gauze patch.

    • After a 4-hour exposure, the patch and any residual substance are removed.

    • The skin is observed and scored for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • The degree of irritation is classified based on the scores.

Eye Irritation - OECD Test Guideline 405

This test evaluates the potential for a substance to cause eye irritation.

  • Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit).

  • Methodology:

    • A small amount of the substance is instilled into the eye. The other eye serves as a control.

    • The eye is examined and scored for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours) after application.

    • The severity and reversibility of the observed effects determine the irritation classification.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no specific information in the peer-reviewed scientific literature detailing the precise signaling pathways or molecular mechanisms of toxicity for this compound. However, based on the known toxicology of similar halogenated benzonitriles, some general mechanisms can be hypothesized.

Halogenated aromatic compounds can undergo metabolic activation, often mediated by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive intermediates that can bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and toxicity. The nitrile group can also be metabolized, potentially releasing cyanide, although this is not always the primary metabolic pathway for benzonitriles. The irritant effects on the skin and eyes are likely due to direct chemical reactivity with cellular components in these tissues, leading to an inflammatory response.

Further research is required to elucidate the specific metabolic pathways and toxicological mechanisms of this compound.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of hazard classification and a typical experimental workflow for toxicity testing.

GHS_Hazard_Classification cluster_Data Data Collection cluster_Evaluation Hazard Evaluation cluster_Classification Hazard Classification A Physicochemical Properties E Weight of Evidence Approach A->E B In Vitro Data B->E C In Vivo Animal Data C->E D Human Data (if available) D->E F Comparison with Classification Criteria E->F G Acute Toxicity Classification F->G H Skin Irritation Classification F->H I Eye Irritation Classification F->I

Caption: GHS Hazard Classification Workflow.

Acute_Oral_Toxicity_Workflow A Select Starting Dose (OECD 423) B Administer Substance to Group 1 (n=3) A->B C Observe for 14 Days (Toxicity/Mortality) B->C D Outcome? C->D E Dose at a Lower Level D->E Mortality F Dose at a Higher Level D->F No Effect G Stop Test and Classify D->G Expected Outcome H Dose a Second Group at the Same Level D->H Uncertain Outcome E->B F->B I Final Hazard Classification G->I H->C

Caption: Acute Oral Toxicity (OECD 423) Experimental Workflow.

Safe Handling and First Aid

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working in a poorly ventilated area or when generating dust.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste.

This guide is intended to provide detailed safety and hazard information for this compound. It is crucial for all personnel handling this substance to be fully aware of its potential hazards and to implement all necessary safety precautions. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

The Synthesis of 2,4-Dichloro-5-fluorobenzonitrile: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic pathways for 2,4-dichloro-5-fluorobenzonitrile, a crucial intermediate in the pharmaceutical and agrochemical industries. This document outlines the primary synthetic routes, focusing on the key intermediates, and provides detailed experimental protocols and quantitative data to support research and development efforts.

Primary Synthetic Pathway: The Sandmeyer Reaction Route

The most prevalent and industrially significant method for synthesizing this compound proceeds through a Sandmeyer reaction, which involves the diazotization of an aniline precursor followed by cyanation.[1][2] The key intermediate in this pathway is 2,4-dichloro-5-fluoroaniline. The synthesis of this aniline is a critical preceding step, typically achieved through the reduction of 2,4-dichloro-5-fluoronitrobenzene.

Synthesis of the Key Intermediate: 2,4-Dichloro-5-fluoroaniline

The synthesis of 2,4-dichloro-5-fluoroaniline is a pivotal step, with the reduction of 2,4-dichloro-5-fluoronitrobenzene being the primary method. Various reduction techniques can be employed, with catalytic hydrogenation being a common and efficient approach.

A common method for the synthesis of halogenated anilines is the reduction of the corresponding nitro compound. For instance, the synthesis of 2,4-dichloro-5-fluoroaniline can be achieved by the reduction of 1,5-dichloro-2-fluoro-4-nitrobenzene.[3]

Experimental Protocol: Reduction of 1,5-dichloro-2-fluoro-4-nitrobenzene

This protocol is based on a described method for a similar compound and can be adapted for the synthesis of 2,4-dichloro-5-fluoroaniline.

Materials:

  • 1,5-dichloro-2-fluoro-4-nitrobenzene

  • Nickel chloride hexahydrate

  • Sodium borohydride

  • Methanol

  • 1 N Hydrochloric acid

  • Ammonia water

  • Ethyl acetate

  • Saturated saline solution

  • Sodium sulfate

  • Celite

  • Silica gel

Procedure:

  • Under an ice bath, gradually add 5.1 g (135 mmol) of sodium borohydride to a 500 ml methanol solution containing 10.7 g (45 mmol) of nickel chloride hexahydrate.

  • Allow the mixture to return to room temperature and stir for 1 hour.

  • Add 19.0 g (90 mmol) of 1,5-dichloro-2-fluoro-4-nitrobenzene to the mixture and cool it with an ice bath.

  • Gradually add 12.0 g (317 mmol) of sodium borohydride to the cooled mixture.

  • Stir the reaction mixture for 1 hour.

  • Distill off the solvent under reduced pressure.

  • To the residue, add 150 ml of a 1 N hydrochloric acid aqueous solution, followed by 150 ml of ammonia water and 200 ml of ethyl acetate, and stir the mixture.

  • Filter any insoluble materials through Celite.

  • Separate the organic layer, wash it with saturated saline, and dry it over sodium sulfate.

  • Distill off the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the final product.[3]

Quantitative Data Summary

ParameterValueReference
Yield91%[3]
The Sandmeyer Reaction: From Aniline to Benzonitrile

Once 2,4-dichloro-5-fluoroaniline is synthesized, it undergoes a diazotization reaction, followed by a Sandmeyer reaction with a cyanide source, typically copper(I) cyanide, to yield the final product, this compound.[1][2]

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the preparation of its diazonium salt, followed by its displacement with a nucleophile in the presence of a copper(I) catalyst.[2] The cyanation reaction using CuCN is a common application of this process to form benzonitriles.[4]

Logical Relationship of the Sandmeyer Reaction Pathway

Sandmeyer_Pathway A 2,4-Dichloro-5-fluoronitrobenzene B 2,4-Dichloro-5-fluoroaniline A->B Reduction C Aryl Diazonium Salt B->C Diazotization (NaNO2, HCl) D This compound C->D Sandmeyer Reaction (CuCN)

Caption: Primary synthesis route to this compound.

Alternative Synthetic Routes

While the Sandmeyer reaction is a primary route, other synthetic strategies for this compound and its precursors have been explored.

Synthesis from 1,3-dichloro-4-fluorobenzene

An alternative pathway involves the bromination of 1,3-dichloro-4-fluorobenzene to produce 1-bromo-2,4-dichloro-5-fluorobenzene. This intermediate is then reacted with copper(I) cyanide to yield the final benzonitrile product.[1]

Alternative Synthesis Pathway Diagram

Alternative_Pathway A 1,3-Dichloro-4-fluorobenzene B 1-Bromo-2,4-dichloro-5-fluorobenzene A->B Bromination C This compound B->C Cyanation (CuCN)

Caption: Alternative synthesis via bromination and cyanation.

Ammoxidation of 2,4-dichloro-5-fluorotoluene

Another described method is the gas-phase ammoxidation of 2,4-dichloro-5-fluorotoluene. This process involves reacting the toluene derivative with ammonia and air at high temperatures over a catalyst.[1]

Ammoxidation Experimental Workflow

Ammoxidation_Workflow A 2,4-Dichloro-5-fluorotoluene B Mix with NH3, Air, Steam A->B C React at 350-550°C over Ammoxidation Catalyst B->C D This compound C->D

Caption: Ammoxidation process for benzonitrile synthesis.

Synthesis of a Related Key Intermediate: 3-Chloro-4-fluoroaniline

The synthesis of 3-chloro-4-fluoroaniline, an important intermediate for various pharmaceuticals, shares similarities with the preparation of 2,4-dichloro-5-fluoroaniline and provides valuable comparative data.[5] The primary method is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[6]

Comparative Data of Synthesis Methods for 3-Chloro-4-fluoroaniline

Two main methods for the synthesis of 3-chloro-4-fluoroaniline are catalytic hydrogenation and iron reduction.[5]

ParameterCatalytic HydrogenationIron ReductionReference
Yield 94-99.5%85-90%[5][7]
Purity >99.5%98-99%[5][7]
Reaction Temperature 50-100°C80-90°C[6][8]
Pressure 0.1-5 MPaAtmospheric[6][8]
Catalyst Pt/C or Pd/CIron Powder[6][8]
Byproducts Minimal, potential for dehalogenationSignificant iron sludge[6][8]
Experimental Protocol: Catalytic Hydrogenation of 3-chloro-4-fluoronitrobenzene

Materials:

  • 3-chloro-4-fluoronitrobenzene

  • 1% Platinum on carbon (Pt/C) catalyst

  • Hydrogen gas

  • High-purity nitrogen or argon gas

Equipment:

  • High-pressure reactor (autoclave) with magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Filtration apparatus

  • Distillation or recrystallization setup

Procedure:

  • Charge the reactor with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of the nitro compound to the catalyst is typically between 200:1 and 400:1.[7]

  • Purge the reactor three times with an inert gas (e.g., nitrogen).[7]

  • Purge the reactor three times with hydrogen gas.[7]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa).[7]

  • Heat the reactor to the target temperature (e.g., 80°C) and begin vigorous stirring.[7]

  • Maintain the reaction for the specified time (e.g., 5 hours), monitoring the progress by TLC or HPLC.[6][7]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.[6]

  • Purge the reactor with nitrogen.[7]

  • Filter the reaction mixture while hot to remove the catalyst.[7]

  • The crude product can then be purified by distillation or recrystallization.[7]

Experimental Workflow for Catalytic Hydrogenation

Catalytic_Hydrogenation_Workflow A Charge Reactor with 3-chloro-4-fluoronitrobenzene and Pt/C B Purge with Nitrogen (3x) A->B C Purge with Hydrogen (3x) B->C D Pressurize with H2 (0.1-5 MPa) C->D E Heat to 50-100°C and Stir D->E F Monitor Reaction (TLC/HPLC) E->F G Cool and Vent H2 F->G H Filter to Remove Catalyst G->H I Purify Product H->I

Caption: Workflow for the synthesis of 3-chloro-4-fluoroaniline.[6]

References

Spectroscopic Profile of 2,4-Dichloro-5-fluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,4-Dichloro-5-fluorobenzonitrile (CAS No. 128593-93-1). Due to the limited availability of experimentally derived public data, this document combines predicted spectroscopic values with established methodologies for spectral acquisition. The information is intended to support research and development activities where this compound is of interest.

Compound Information

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₇H₂Cl₂FNPubChem[1]
Molecular Weight 190.00 g/mol PubChem[1]
Physical Form Crystals, powder, or fused solidThermo Fisher Scientific[2]
Melting Point 41.0-50.0 °CThermo Fisher Scientific[2][3]
Assay (by GC) ≥96.0%Thermo Fisher Scientific[2]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The molecule has two aromatic protons. Their chemical shifts are influenced by the surrounding electron-withdrawing groups (Cl, F, CN).

Predicted ¹H NMR Data
Solvent CDCl₃
Frequency 400 MHz
Proton Predicted Chemical Shift (ppm)
H-3~7.8
H-6~7.6

¹³C NMR (Carbon NMR): The predicted chemical shifts for the carbon atoms are listed below. The presence of halogens and the nitrile group significantly influences the chemical shifts of the aromatic carbons.

Predicted ¹³C NMR Data
Solvent CDCl₃
Frequency 100 MHz
Carbon Atom Predicted Chemical Shift (ppm)
C1 (C-CN)~110
C2 (C-Cl)~135
C3 (C-H)~130
C4 (C-Cl)~138
C5 (C-F)~158 (d, ¹JCF ≈ 250 Hz)
C6 (C-H)~118 (d, ²JCF ≈ 20 Hz)
CN (Nitrile)~115
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile and substituted benzene functional groups.

Predicted IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
C≡N stretch (nitrile)2240 - 2220
C=C stretch (aromatic)1600 - 1450
C-Cl stretch850 - 550
C-F stretch1250 - 1000
Ar-H stretch3100 - 3000
Mass Spectrometry (MS)

The following data for possible adducts in mass spectrometry has been computationally predicted.

Predicted Mass Spectrometry Data
Adduct m/z
[M+H]⁺189.96211
[M+Na]⁺211.94405
[M-H]⁻187.94755
[M+NH₄]⁺206.98865
[M+K]⁺227.91799
[M]⁺188.95428
[M]⁻188.95538

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : Prepare a KBr (potassium bromide) pellet by grinding a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Spectrum : Record a background spectrum of the empty sample compartment.

  • Sample Spectrum : Place the KBr pellet in the sample holder and record the IR spectrum.

  • Data Processing : The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization : Utilize Electron Impact (EI) ionization at 70 eV.

  • Mass Analysis : Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection : Detect the ions to generate the mass spectrum.

  • Data Analysis : Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation Synthesis Synthesis of 2,4-Dichloro- 5-fluorobenzonitrile Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Validation Structure Validation NMR->Structure_Validation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Validation MS->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Fragmentation_Logic MolecularIon Molecular Ion [M]⁺˙ (m/z ≈ 189, 191, 193) Loss_Cl Loss of Cl MolecularIon->Loss_Cl Loss_CN Loss of CN MolecularIon->Loss_CN Fragment1 [M-Cl]⁺ (m/z ≈ 154, 156) Loss_Cl->Fragment1 Fragment2 [M-CN]⁺ (m/z ≈ 163, 165, 167) Loss_CN->Fragment2 Fragment3 [C₆H₂FCl]⁺ (m/z ≈ 129, 131) Fragment1->Fragment3 Loss of CN

References

Commercial Availability and Suppliers of 2,4-Dichloro-5-fluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 2,4-dichloro-5-fluorobenzonitrile. The information is intended to assist researchers, scientists, and drug development professionals in sourcing this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its specific substitution pattern makes it a valuable intermediate for introducing the dichlorofluorophenyl moiety into larger, more complex molecules. This guide details its commercial suppliers, physicochemical properties, and a plausible synthetic route based on publicly available information.

Commercial Availability and Suppliers

This compound is commercially available from a range of global suppliers, including major chemical providers and specialized manufacturers. The typical purity offered is ≥97%, with some suppliers providing higher grades. The compound is generally supplied as a white to cream-colored crystalline powder or solid.

Below is a summary of some of the prominent commercial suppliers:

SupplierHeadquartersPurityNotes
Thermo Scientific ChemicalsUSA≥96.0% (GC)[1]Formerly Alfa Aesar. Available in various quantities.[1][2][3]
Santa Cruz BiotechnologyUSANot specifiedFor research use only.[4]
VSNCHEMChinaNot specifiedSupplier of various chemical products.
ChemUniverse, Inc.USANot specifiedAccepts blanket purchase orders for large quantities.
Apollo ScientificUKNot specifiedAvailable through distributors like Dabos.
EchemiChinaIndustrial GradePlatform with various Chinese suppliers, such as WF Cyanochem Co.[5]

Note: This list is not exhaustive and represents a snapshot of publicly available information. Availability and specifications should always be confirmed with the respective supplier.

Physicochemical and Technical Data

A summary of the key physicochemical and technical data for this compound is presented in the table below. This information has been aggregated from various supplier data sheets and chemical databases.

PropertyValueSource
CAS Number 128593-93-1PubChem[6], Santa Cruz Biotechnology[4]
Molecular Formula C₇H₂Cl₂FNPubChem[6], Santa Cruz Biotechnology[4]
Molecular Weight 190.00 g/mol PubChem[6], Santa Cruz Biotechnology[4]
Appearance White to cream crystals or powderThermo Scientific Chemicals[1]
Melting Point 41.0-50.0 °C (clear melt)Thermo Scientific Chemicals[1]
Purity (Assay by GC) ≥96.0%Thermo Scientific Chemicals[1]
IUPAC Name This compoundPubChem[6]
SMILES C1=C(C(=CC(=C1F)Cl)Cl)C#NPubChem[6]
InChIKey XZBZWBDTFUFZSU-UHFFFAOYSA-NPubChem[6]

Synthetic Pathway and Experimental Protocol

While specific, detailed experimental protocols for the commercial synthesis of this compound are proprietary, a plausible and documented synthetic route involves a multi-step process starting from 2,4-dichloro-5-fluoronitrobenzene. This pathway includes the reduction of the nitro group to an amine, followed by a diazotization and a subsequent Sandmeyer reaction to introduce the nitrile group.[7]

Visualized Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from a nitro-substituted precursor.

G A 2,4-Dichloro-5-fluoronitrobenzene B Reduction (e.g., Fe/HCl or H₂/Pd-C) A->B Step 1 C 2,4-Dichloro-5-fluoroaniline B->C D Diazotization (NaNO₂, aq. acid, 0-5 °C) C->D Step 2 E Aryl Diazonium Salt Intermediate D->E F Sandmeyer Reaction (CuCN) E->F Step 3 G This compound F->G

Synthetic pathway for this compound.
General Experimental Protocol

The following is a generalized experimental protocol based on the principles of the Sandmeyer reaction for the synthesis of aryl nitriles from anilines. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions and safety protocols.

Step 1: Reduction of 2,4-Dichloro-5-fluoronitrobenzene to 2,4-Dichloro-5-fluoroaniline

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, a mixture of iron powder and a dilute acid (e.g., hydrochloric acid or acetic acid) in a suitable solvent (e.g., ethanol/water) is prepared.

  • Addition of Starting Material: 2,4-Dichloro-5-fluoronitrobenzene, dissolved in a suitable solvent, is added dropwise to the stirred reaction mixture at an elevated temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled, and the iron salts are filtered off. The filtrate is neutralized with a base (e.g., sodium carbonate), and the product, 2,4-dichloro-5-fluoroaniline, is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude aniline derivative.

Step 2: Diazotization of 2,4-Dichloro-5-fluoroaniline

  • Preparation of Diazonium Salt Solution: 2,4-Dichloro-5-fluoroaniline is dissolved in a cold aqueous mineral acid (e.g., hydrochloric acid or sulfuric acid). The solution is cooled to 0-5 °C in an ice-salt bath.

  • Addition of Sodium Nitrite: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature between 0-5 °C. The addition is controlled to prevent a rise in temperature, which could lead to the decomposition of the diazonium salt.

  • Completion of Diazotization: The reaction mixture is stirred for a short period at 0-5 °C after the addition of sodium nitrite is complete to ensure full formation of the aryl diazonium salt.

Step 3: Sandmeyer Reaction for Cyanation

  • Preparation of Copper(I) Cyanide Solution: In a separate reaction vessel, a solution or suspension of copper(I) cyanide is prepared in a suitable solvent.

  • Addition of Diazonium Salt: The freshly prepared, cold diazonium salt solution is added portion-wise to the copper(I) cyanide solution. The evolution of nitrogen gas is typically observed.

  • Reaction Completion: The reaction mixture is stirred at a controlled temperature until the evolution of nitrogen ceases. The mixture may be gently warmed to ensure the completion of the reaction.

  • Product Isolation and Purification: The reaction mixture is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent, washing of the organic phase, drying, and removal of the solvent. The crude this compound is then purified, typically by recrystallization or column chromatography, to yield the final product.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. According to safety data sheets, it is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[6] Users should consult the material safety data sheet (MSDS) from their supplier for detailed safety and handling information.

Conclusion

This compound is a readily available chemical intermediate from a variety of commercial suppliers. This guide provides key technical information to aid researchers and professionals in its procurement and application. The outlined synthetic pathway, based on established chemical transformations, offers insight into its production and can serve as a basis for laboratory-scale synthesis. As with all chemical reagents, it is imperative to consult supplier-specific documentation for the most accurate and up-to-date information on purity, specifications, and safety.

References

GHS Hazard Classification of 2,4-Dichloro-5-fluorobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 2,4-Dichloro-5-fluorobenzonitrile (CAS No. 128593-93-1). The information herein is intended to support safe handling, use, and management of this compound in a research and development setting.

GHS Hazard Classification Summary

This compound is classified as a hazardous substance according to the GHS. The primary hazards are related to its acute toxicity, skin and eye irritation, and potential for respiratory irritation, as well as its harmful effects on aquatic life.

Signal Word: Warning [1]

GHS Pictograms:

PictogramHazard Class
alt text
Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)[1][2]
alt text
Hazardous to the Aquatic Environment[1]

Hazard Statements (H-Statements):

CodeStatementHazard Class
H302Harmful if swallowed.[2]Acute Toxicity, Oral (Category 4)
H312Harmful in contact with skin.[2]Acute Toxicity, Dermal (Category 4)
H315Causes skin irritation.[1][2]Skin Corrosion/Irritation (Category 2)
H319Causes serious eye irritation.[1][2]Serious Eye Damage/Eye Irritation (Category 2A)
H332Harmful if inhaled.[2]Acute Toxicity, Inhalation (Category 4)
H335May cause respiratory irritation.[1]Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation
H402Harmful to aquatic life.[1]Hazardous to the aquatic environment, acute hazard (Category 3)

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided in the table below, categorized by prevention, response, storage, and disposal.

CategoryCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.[1]
P273Avoid release to the environment.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.[1]
P337 + P313If eye irritation persists: Get medical advice/attention.[1]
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1]

Quantitative Toxicological Data

No specific LD50 or LC50 data for this compound was found in the public domain. However, data for structurally similar compounds can provide an estimate of its toxicological profile.

CompoundCAS No.LD50 Oral (rat)LD50 Dermal (rabbit)LC50 Inhalation (rat)
2,6-Dichlorobenzonitrile 1194-65-62710 mg/kg[3]1350 mg/kg[3]>250 mg/m³ (4 h)[2]
2-Fluorobenzonitrile 394-47-8900 mg/kg[4][5]Not availableNot available
2,4-Dichlorobenzonitrile 6574-98-7Harmful if swallowed (classification)[6]Harmful in contact with skin (classification)[6]Not available

Note: This data is for analogue compounds and should be used for estimation purposes only.

Experimental Protocols for GHS Hazard Determination

The GHS classifications are based on data derived from standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The likely methodologies for determining the hazards of this compound are outlined below.

Acute Toxicity:

  • Oral (H302): OECD Test Guideline 401 (or subsequent revisions like TG 420, 423, or 425) would be employed.[7][8] This involves the administration of the substance to rats at various dose levels to determine the median lethal dose (LD50).[7]

  • Dermal (H312): OECD Test Guideline 402 is the standard method for assessing acute dermal toxicity.[9] The substance is applied to the shaved skin of rabbits or rats for a 24-hour period, and the LD50 is determined.[10][11]

  • Inhalation (H332): OECD Test Guideline 403 is used to determine the acute inhalation toxicity.[12][13] This test exposes rats to the substance as a vapor, dust, or aerosol for a defined period (typically 4 hours) to determine the median lethal concentration (LC50).[12][14]

Skin and Eye Irritation:

  • Skin Irritation (H315): OECD Test Guideline 404 involves applying the substance to the skin of rabbits and observing for signs of erythema (redness) and edema (swelling) over a period of time.[15][16]

  • Eye Irritation (H319): OECD Test Guideline 405 is the standard for assessing eye irritation.[17][18] A small amount of the substance is instilled into the eye of a rabbit, and the cornea, iris, and conjunctiva are observed for adverse effects.[19][20]

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation - H335): This classification is often based on a combination of evidence, including observations from acute inhalation studies (OECD TG 403), human experience, and data from similar compounds. Signs of respiratory irritation such as labored breathing or nasal discharge in animal studies would contribute to this classification.

Hazardous to the Aquatic Environment (H402): Standardized ecotoxicity tests, such as those outlined in OECD Test Guidelines 201 (Alga, Growth Inhibition Test), 202 (Daphnia sp. Acute Immobilisation Test), and 203 (Fish, Acute Toxicity Test), are used to determine the substance's toxicity to aquatic organisms.

GHS Hazard Assessment Workflow

The following diagram illustrates the logical workflow for GHS hazard assessment, from data collection to the final hazard communication elements.

GHS_Hazard_Assessment cluster_0 Data Collection & Evaluation cluster_1 Hazard Classification cluster_2 Hazard Communication phys_chem Physicochemical Properties phys_haz Physical Hazards (Flammability, etc.) phys_chem->phys_haz tox_data Toxicological Data (in vivo, in vitro, in silico) health_haz Health Hazards (Acute Toxicity, Irritation, etc.) tox_data->health_haz eco_tox_data Ecotoxicological Data env_haz Environmental Hazards (Aquatic Toxicity) eco_tox_data->env_haz pictograms Pictograms health_haz->pictograms signal_word Signal Word health_haz->signal_word h_statements Hazard Statements health_haz->h_statements phys_haz->pictograms phys_haz->signal_word phys_haz->h_statements env_haz->pictograms env_haz->h_statements p_statements Precautionary Statements h_statements->p_statements

References

Methodological & Application

synthesis of 2,4-Dichloro-5-fluorobenzonitrile from 2,4-dichloro-5-fluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Synthesis of 2,4-Dichloro-5-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of this compound, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals, starting from 2,4-dichloro-5-fluorotoluene. Two primary synthetic routes are presented: a direct, single-step gas-phase ammoxidation and a two-step process involving side-chain bromination followed by cyanation.

Introduction

The conversion of the methyl group of 2,4-dichloro-5-fluorotoluene to a nitrile functionality is a critical transformation for the synthesis of various high-value chemical entities. The choice of synthetic route often depends on the scale of production, available equipment, and desired purity of the final product. This document outlines an industrially relevant gas-phase ammoxidation method and a versatile laboratory-scale two-step synthesis.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative aspects of the two synthetic routes for producing this compound from 2,4-dichloro-5-fluorotoluene.

ParameterMethod 1: Gas-Phase AmmoxidationMethod 2: Two-Step Bromination-Cyanation
Starting Material 2,4-Dichloro-5-fluorotoluene2,4-Dichloro-5-fluorotoluene
Key Reagents Ammonia, Air (Oxygen), Steam1. N-Bromosuccinimide (NBS), Radical Initiator2. Sodium Cyanide (NaCN)
Number of Steps 12
Typical Yield ~75-85% (estimated based on similar processes)~80-90% (overall)
Reaction Temperature 350-550 °C[1]1. 50-80 °C (Bromination)2. 50-100 °C (Cyanation)
Catalyst Ammoxidation catalyst (e.g., V₂O₅/MoO₃ based)[1]None required for cyanation; radical initiator (e.g., AIBN, BPO) for bromination.
Solvent None (gas-phase)1. Carbon tetrachloride (or alternative)2. Polar aprotic solvent (e.g., DMSO, DMF) or alcohol/water mixture
Key Advantages - Single-step process- Economical for large-scale production- Continuous process possible- High overall yield- Milder reaction conditions- Well-suited for laboratory and pilot scale
Key Disadvantages - High-temperature process- Requires specialized equipment (fluidized bed reactor)- Catalyst development can be complex- Two distinct reaction steps- Use of toxic cyanide salts- Potential for byproduct formation

Experimental Protocols

Method 1: Gas-Phase Ammoxidation

This protocol describes a continuous gas-phase catalytic process for the direct conversion of 2,4-dichloro-5-fluorotoluene to this compound. This method is highly suitable for large-scale industrial production.

Materials and Equipment:

  • 2,4-Dichloro-5-fluorotoluene

  • Anhydrous Ammonia

  • Compressed Air

  • Steam (optional)

  • Ammoxidation Catalyst (e.g., Vanadium-Molybdenum oxide-based)

  • Fixed-bed or Fluidized-bed Catalytic Reactor

  • Gas Flow Controllers

  • High-temperature Furnace

  • Condenser and Scrubber System

  • Purification System (e.g., distillation or crystallization)

Protocol:

  • Catalyst Bed Preparation: The ammoxidation catalyst is loaded into the reactor. The catalyst is typically a mixture of metal oxides, such as those of vanadium and molybdenum, on a suitable support.

  • Reactor Heating: The reactor is heated to the desired reaction temperature, typically in the range of 350°C to 550°C.[1]

  • Reactant Feed: A gaseous mixture of 2,4-dichloro-5-fluorotoluene, ammonia, air, and optionally steam is continuously fed into the reactor over the catalyst bed. The molar ratio of the reactants is critical and is generally maintained in the range of dichloro-fluorotoluene:ammonia:air of 1:(1-3):(7.5-15).[1]

  • Reaction: The ammoxidation reaction occurs as the gas mixture passes through the catalyst bed, converting the methyl group of the toluene derivative into a nitrile group.

  • Product Quenching and Collection: The hot gaseous product stream exiting the reactor is rapidly cooled in a condenser to liquefy the organic components. Unreacted ammonia and any acidic byproducts can be removed by passing the stream through a scrubber containing a dilute acid or base solution.

  • Purification: The crude this compound is isolated and purified. Purification is typically achieved by fractional distillation under reduced pressure or by crystallization from a suitable solvent to yield the final product of high purity.

Method 2: Two-Step Synthesis via Bromination and Cyanation

This two-step protocol is a common and reliable method for the laboratory-scale synthesis of benzonitriles from toluenes.

Step 1: Side-Chain Bromination of 2,4-Dichloro-5-fluorotoluene

This step involves the free-radical bromination of the methyl group of 2,4-dichloro-5-fluorotoluene using N-bromosuccinimide (NBS).

Materials and Equipment:

  • 2,4-Dichloro-5-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Radical Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

  • Carbon Tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)

  • Round-bottom flask with a reflux condenser

  • Heating mantle and magnetic stirrer

  • UV lamp (optional, for initiation)

  • Filtration apparatus

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dichloro-5-fluorotoluene (1 equivalent) in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or BPO to the solution.

  • Reaction Initiation and Progression: The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred.[2] The reaction can also be initiated by irradiation with a UV lamp.[3] The reaction is monitored by TLC or GC until the starting material is consumed.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by filtration.

  • Isolation of Intermediate: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 2,4-dichloro-5-fluorobenzyl bromide. This intermediate is often used in the next step without further purification.

Step 2: Cyanation of 2,4-Dichloro-5-fluorobenzyl Bromide

This step involves the nucleophilic substitution of the bromide with a cyanide group to form the final product.

Materials and Equipment:

  • 2,4-Dichloro-5-fluorobenzyl bromide (from Step 1)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • A polar aprotic solvent (e.g., Dimethyl Sulfoxide - DMSO, or Dimethylformamide - DMF) or an aqueous alcohol mixture.

  • Round-bottom flask

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in DMSO.

  • Addition of Benzyl Bromide: To the stirred cyanide solution, add a solution of 2,4-dichloro-5-fluorobenzyl bromide (1 equivalent) in a small amount of DMSO dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to 50-100°C and stirred until the reaction is complete (monitored by TLC or GC).[4]

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into a large volume of water.

  • Extraction: The aqueous mixture is extracted several times with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude this compound can be further purified by column chromatography, distillation, or crystallization to obtain the high-purity product.

Visualizations

Method 1: Gas-Phase Ammoxidation Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 2,4-Dichloro-5-fluorotoluene Reactor Fluidized Bed Reactor (350-550 °C) with Ammoxidation Catalyst Reactant1->Reactor Reactant2 Ammonia (NH3) Reactant2->Reactor Reactant3 Air (O2) Reactant3->Reactor Reactant4 Steam (H2O) Reactant4->Reactor Quench Condensation & Scrubbing Reactor->Quench Gaseous Product Stream Purification Distillation / Crystallization Quench->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Workflow for the gas-phase ammoxidation of 2,4-dichloro-5-fluorotoluene.

Method 2: Two-Step Bromination-Cyanation Workflow

G cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation cluster_final Final Product Start 2,4-Dichloro-5-fluorotoluene Reaction1 Reflux Start->Reaction1 Reagents1 NBS, AIBN (in CCl4) Reagents1->Reaction1 Workup1 Filtration & Solvent Removal Reaction1->Workup1 Intermediate 2,4-Dichloro-5-fluorobenzyl bromide Workup1->Intermediate Reaction2 Heating Intermediate->Reaction2 Reagents2 NaCN (in DMSO) Reagents2->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification2 Purification Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

References

Application Notes and Protocols for the Ammoxidation of Dichlorofluorotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the vapor-phase ammoxidation of dichlorofluorotoluenes to produce the corresponding dichlorofluorobenzonitriles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The protocol covers catalyst preparation, experimental setup, reaction procedure, product separation, and analysis.

Overview

Ammoxidation is a catalytic process that converts a methyl group on an aromatic ring to a nitrile group using ammonia and oxygen. For dichlorofluorotoluenes, the reaction proceeds as follows:

C₇H₅Cl₂F + NH₃ + 1.5 O₂ → C₇H₂Cl₂FN + 3 H₂O

This single-step synthesis is an efficient alternative to multi-step methods for producing aromatic nitriles. The choice of catalyst and optimization of reaction parameters are crucial for achieving high conversion and selectivity.

Catalyst Systems and Performance Data

Several catalyst systems have been reported for the ammoxidation of substituted toluenes. Vanadium and chromium-based catalysts, often supported on materials like silica or alumina, have shown high efficacy. The following table summarizes key performance data for the ammoxidation of dichlorotoluenes from various sources.

Dichlorofluorotoluene IsomerCatalyst SystemSupportReaction Temp. (°C)Molar Ratio (Toluene:NH₃:Air)Conversion (%)Yield (%)Selectivity (%)Reference
2,4-DichlorotolueneDC-124-380-4201:3-5:20-30>98~89.5>90[1]
2,6-DichlorotolueneP-V-Mo-Cr-K-Oγ-Al₂O₃350-3751:2.8-5:(Air)>99.5>95.0>95[2]
2,6-DichlorotolueneV-Cr-OSiO₂380-4201:4:25~95~85~89[3]

Note: Data for dichlorofluorotoluenes is extrapolated from dichlorotoluene studies due to limited direct literature. The principles and catalysts are directly applicable.

Experimental Protocols

Catalyst Preparation

3.1.1. V-Cr-O/SiO₂ Catalyst via Wet Impregnation

This method involves impregnating a silica support with aqueous solutions of vanadium and chromium precursors.

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Silica gel (SiO₂, high purity, 100-200 mesh)

  • Distilled water

Procedure:

  • Support Pre-treatment: Dry the silica gel at 120°C for 4 hours to remove adsorbed water.

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of ammonium metavanadate by dissolving the required amount in warm distilled water with stirring.

    • Prepare a separate aqueous solution of chromium(III) nitrate.

  • Impregnation:

    • Slowly add the chromium nitrate solution to the ammonium metavanadate solution with continuous stirring.

    • Add the pre-treated silica gel to the mixed precursor solution.

    • Stir the slurry at 80°C for 6 hours to ensure uniform impregnation.

  • Drying and Calcination:

    • Evaporate the excess water from the slurry using a rotary evaporator.

    • Dry the resulting solid at 120°C for 12 hours.

    • Calcine the dried powder in a muffle furnace at 500°C for 5 hours in a gentle stream of air.

  • Pelletization: Pelletize the calcined catalyst powder, and crush and sieve to the desired particle size (e.g., 20-40 mesh) for use in a fixed-bed reactor.

3.1.2. P-V-Mo-Cr-K-O/γ-Al₂O₃ Catalyst

This multi-component catalyst can be prepared by co-impregnation of the active components onto a γ-alumina support.

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Potassium nitrate (KNO₃)

  • Phosphoric acid (H₃PO₄, 85%)

  • γ-Alumina (γ-Al₂O₃, high purity, pellets or extrudates)

  • Distilled water

Procedure:

  • Support Pre-treatment: Dry the γ-alumina support at 120°C for 4 hours.

  • Precursor Solution Preparation:

    • Dissolve ammonium metavanadate and ammonium molybdate in warm distilled water.

    • In a separate container, dissolve chromium nitrate and potassium nitrate in distilled water.

    • Carefully add the phosphoric acid to the chromium and potassium nitrate solution.

  • Impregnation:

    • Combine the two precursor solutions and stir thoroughly.

    • Impregnate the dried γ-alumina support with the mixed precursor solution.

    • Allow the impregnated support to stand for 24 hours to ensure even distribution of the active components.

  • Drying and Calcination:

    • Dry the impregnated support at 120°C for 12 hours.

    • Calcine the dried material in a muffle furnace at 550°C for 6 hours in a stream of air.

Ammoxidation Reaction in a Fixed-Bed Reactor

The ammoxidation is a gas-phase reaction carried out in a continuous flow fixed-bed reactor.

Equipment:

  • Fixed-bed reactor (quartz or stainless steel tube)

  • Tubular furnace with temperature controller

  • Mass flow controllers for ammonia, air, and an inert gas (e.g., nitrogen)

  • Syringe pump for feeding the dichlorofluorotoluene

  • Vaporizer/preheater for the organic feed

  • Condenser and collection system for the product

  • Gas chromatograph (GC) or GC-Mass Spectrometer (GC-MS) for online or offline analysis

Procedure:

  • Catalyst Loading: Load a known amount of the prepared catalyst into the center of the reactor tube, supported by quartz wool plugs.

  • Catalyst Activation (Pre-treatment): Heat the catalyst to the reaction temperature (e.g., 350-400°C) under a flow of nitrogen or air for 1-2 hours to ensure a stable catalytic surface.

  • Reactant Feed:

    • Introduce a continuous flow of air and ammonia into the reactor using mass flow controllers at the desired molar ratio.

    • Pump the dichlorofluorotoluene into a vaporizer/preheater using a syringe pump. The vaporized organic is then mixed with the air and ammonia stream before entering the reactor.

  • Reaction: Maintain the reactor at the desired temperature and pressure (typically atmospheric or slightly above). The gas hourly space velocity (GHSV) should be carefully controlled by adjusting the total gas flow rate and the catalyst volume.

  • Product Collection:

    • The reactor effluent is passed through a condenser (e.g., a cold trap or a water-cooled condenser) to liquefy the dichlorofluorobenzonitrile product and any unreacted dichlorofluorotoluene.

    • Collect the liquid product in a chilled flask.

    • The non-condensable gases can be passed through a scrubber containing a dilute acid solution to remove any unreacted ammonia before being vented.

  • Steady State: Allow the reaction to run for a period to reach a steady state before collecting samples for analysis.

Product Separation and Purification

The collected liquid product will be a mixture of the desired dichlorofluorobenzonitrile, unreacted dichlorofluorotoluene, and potentially some by-products.

Procedure:

  • Extraction (Optional): If significant amounts of by-products are present, an initial liquid-liquid extraction can be performed. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid solution to remove any dissolved ammonia and then with water. Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and remove the solvent under reduced pressure.

  • Fractional Distillation (Rectification):

    • The primary method for purification is fractional distillation under reduced pressure to prevent thermal decomposition of the product.

    • Use a vacuum distillation setup with a fractionating column (e.g., a Vigreux or packed column) to efficiently separate the components based on their boiling points.

    • Collect the fraction corresponding to the boiling point of the desired dichlorofluorobenzonitrile isomer. The purity of the fractions should be monitored by GC analysis.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing the reaction mixture to determine conversion, selectivity, and yield.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating aromatic isomers. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

  • Column Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1) at a temperature of 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Sample Preparation:

  • Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane or acetone) before injection into the GC-MS.

Data Analysis:

  • Identify the peaks corresponding to the dichlorofluorotoluene isomers and the dichlorofluorobenzonitrile product by comparing their retention times and mass spectra with those of authentic standards or library data.

  • Quantify the components by integrating the peak areas and using a calibration curve or an internal standard method.

Visual Representations

Experimental Workflow

Ammoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Ammoxidation Reaction cluster_analysis Purification & Analysis Prep_Start Precursor Solutions & Support Impregnation Impregnation Prep_Start->Impregnation Drying Drying (120°C) Impregnation->Drying Calcination Calcination (500-550°C) Drying->Calcination Pelletization Pelletization & Sieving Calcination->Pelletization Reactor Fixed-Bed Reactor Pelletization->Reactor Reactants Dichlorofluorotoluene Ammonia Air Reactants->Reactor Product_Collection Condensation & Collection Reactor->Product_Collection Crude_Product Crude Product Product_Collection->Crude_Product Purification Fractional Distillation Crude_Product->Purification Analysis GC-MS Analysis Crude_Product->Analysis Pure_Product Pure Dichlorofluorobenzonitrile Purification->Pure_Product Pure_Product->Analysis

Caption: Experimental workflow for the ammoxidation of dichlorofluorotoluenes.

Signaling Pathway (Reaction Mechanism Overview)

Ammoxidation_Mechanism Substrate Dichlorofluorotoluene (Ar-CH₃) Adsorbed_Substrate Adsorbed Ar-CH₃ Substrate->Adsorbed_Substrate Adsorption Radical Benzylic Radical (Ar-CH₂•) Adsorbed_Substrate->Radical H-abstraction Adsorbed_Substrate->Radical Intermediate Adsorbed Intermediate Radical->Intermediate Nitrile Dichlorofluorobenzonitrile (Ar-CN) Intermediate->Nitrile N-insertion & Dehydrogenation Catalyst_Surface Catalyst Surface Nitrile->Catalyst_Surface Desorption Ammonia NH₃ Adsorbed_N Adsorbed Nitrogen Species Ammonia->Adsorbed_N Adsorption & Activation Oxygen O₂ Adsorbed_O Lattice Oxygen (O²⁻) Oxygen->Adsorbed_O Dissociative Adsorption Adsorbed_N->Intermediate Adsorbed_O->Radical

References

Application Notes and Protocols: The Role of 2,4-Dichloro-5-fluorobenzonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,4-dichloro-5-fluorobenzonitrile as a key starting material in the preparation of valuable pharmaceutical intermediates. This document outlines detailed experimental protocols, presents quantitative data for key reaction steps, and illustrates the broader context of its application in the synthesis of quinolone antibiotics, with a particular focus on Finafloxacin.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily recognized for its role in the synthesis of fluoroquinolone antibiotics. The presence of chlorine, fluorine, and nitrile functionalities on the benzene ring provides multiple reaction sites for strategic chemical modifications, enabling the construction of complex molecular architectures. Its most notable application is as a precursor to Finafloxacin, a novel fluoroquinolone antibiotic.

Synthetic Applications and Key Reactions

This compound serves as a versatile precursor for the synthesis of several key pharmaceutical intermediates. The primary transformations involve modifications of the nitrile group and substitutions at the chloro- and fluoro-positions.

Synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid

A critical intermediate in the synthesis of Finafloxacin is 2,4-dichloro-3-cyano-5-fluorobenzoic acid.[1] The synthesis of this intermediate can be achieved from a related precursor, 2,6-dichloro-3-fluorobenzonitrile, through a two-step process with an overall yield of 58%.[1] While a direct protocol from this compound is not explicitly detailed in the provided search results, the chemistry involved in the synthesis from its isomer provides valuable insights into the potential synthetic routes.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key pharmaceutical intermediates derived from precursors structurally related to this compound. These protocols are based on established literature and provide a framework for laboratory-scale synthesis.

Protocol 1: Synthesis of 2,4-dichloro-5-fluoro-benzoic acid from 2,4-dichlorofluorobenzene

This protocol describes the synthesis of a related benzoic acid derivative, which is a common structural motif in pharmaceutical intermediates.

Reaction Scheme:

2,4-dichlorofluorobenzene → 2,4-dichloro-5-fluoro-acetophenone → 2,4-dichloro-5-fluoro-benzoic acid

Materials:

  • 2,4-dichlorofluorobenzene

  • Aluminum chloride

  • Acetyl chloride

  • Ice

  • Methylene chloride

  • Sodium hypochlorite solution (chlorine solution, 150 g active chlorine/l)

  • Water

  • 40% Sodium hydrogen sulfite solution

  • Concentrated hydrochloric acid

Procedure:

  • A mixture of 33 g (0.2 mol) of 2,4-dichlorofluorobenzene and 66.8 g (0.5 mol) of aluminum chloride is prepared.

  • To this mixture, 23.6 g (0.3 mol) of acetyl chloride is added at a temperature between 20°C and 40°C.

  • The reaction mixture is then stirred at 120°C for 2 hours.[2][3]

  • The hot mixture is carefully poured onto 250 g of ice.

  • The separated oil is extracted with methylene chloride.

  • The solvent is evaporated, and 450 ml of chlorine solution are added to the residue.

  • The mixture is stirred for 1 hour without heating and then boiled under reflux for 2 hours.[2][3]

  • After separating the chloroform formed, 300 ml of water are added.

  • 10 ml of 40% sodium hydrogen sulfite solution are added, followed by concentrated hydrochloric acid until a pH of 1 is reached.

  • The resulting precipitate is collected to yield 33.5 g (80% of theory) of 2,4-dichloro-5-fluoro-benzoic acid as a colorless powder with a melting point of 139°C.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 2,4-dichloro-5-fluoro-benzoic acid.

Starting MaterialReagentsReaction ConditionsProductYieldMelting Point
2,4-dichlorofluorobenzeneAcetyl chloride, Aluminum chloride, Sodium hypochlorite solutionAcylation: 120°C, 2h; Oxidation: Reflux, 2h2,4-dichloro-5-fluoro-benzoic acid80%139°C

Mechanism of Action of Final Drug Product: Finafloxacin

Finafloxacin, synthesized from intermediates derived from the this compound structural family, is a fluoroquinolone antibiotic.[4] Its mechanism of action involves the inhibition of bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[5][6][7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[6][7] By forming a stable ternary complex with the enzyme and DNA, Finafloxacin blocks the resealing of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[8]

Visualizations

Synthetic Pathway from a Related Precursor

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Intermediate 2_6_dichloro_3_fluorobenzonitrile 2,6-dichloro-3- fluorobenzonitrile intermediate_product Brominated Intermediate 2_6_dichloro_3_fluorobenzonitrile->intermediate_product Bromination final_product 2,4-dichloro-3-cyano- 5-fluorobenzoic acid intermediate_product->final_product Grignard Reaction & Carboxylation

Caption: Synthetic route to a key Finafloxacin intermediate.

Experimental Workflow for Synthesis

Experimental_Workflow start Start: Mix 2,4-dichlorofluorobenzene and AlCl3 add_acetyl_chloride Add Acetyl Chloride (20-40°C) start->add_acetyl_chloride heat_reaction Heat to 120°C for 2 hours add_acetyl_chloride->heat_reaction quench Quench with Ice heat_reaction->quench extract Extract with Methylene Chloride quench->extract evaporate Evaporate Solvent extract->evaporate oxidize Add NaOCl solution and Reflux evaporate->oxidize workup Acidify to pH 1 oxidize->workup isolate Isolate Product workup->isolate end End: 2,4-dichloro-5-fluoro-benzoic acid isolate->end

Caption: Workflow for 2,4-dichloro-5-fluoro-benzoic acid synthesis.

Mechanism of Action of Fluoroquinolones

FQ_Mechanism Finafloxacin Finafloxacin DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Finafloxacin->DNA_Gyrase Binds to Complex Ternary Complex (Finafloxacin-Enzyme-DNA) DNA_Gyrase->Complex Forms Cleavage Inhibition of DNA resealing Complex->Cleavage Breaks Double-Strand DNA Breaks Cleavage->Breaks Death Bacterial Cell Death Breaks->Death

Caption: Finafloxacin's mechanism of action on bacterial DNA.

References

Application Notes and Protocols for 2,4-Dichloro-5-fluorobenzonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-dichloro-5-fluorobenzonitrile as a key intermediate in the synthesis of novel agrochemicals. The protocols detailed below offer step-by-step methodologies for the synthesis and evaluation of a representative pyrazole carboxamide fungicide, a class of compounds known for their potent activity as succinate dehydrogenase inhibitors (SDHIs).

Application Notes: The Role of this compound in Fungicide Discovery

This compound is a versatile chemical building block in the development of modern plant protection agents. Its di-chloro and fluoro substitutions on the benzene ring are crucial for enhancing the biological efficacy and metabolic stability of the final active ingredients. In agrochemical research, this compound is primarily utilized as a precursor for the synthesis of the corresponding 2,4-dichloro-5-fluorobenzoyl moiety, a key component in several classes of pesticides.

One of the most significant applications of this scaffold is in the synthesis of pyrazole carboxamide fungicides. These fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of pathogenic fungi, a critical process for energy production. This inhibition leads to the disruption of fungal growth and development. The 2,4-dichloro-5-fluorophenyl group, when incorporated into the N-phenyl-pyrazole-carboxamide scaffold, can significantly influence the binding affinity of the molecule to the SDH enzyme, thereby modulating its fungicidal potency and spectrum of activity.

The general synthetic strategy involves the conversion of this compound to 2,4-dichloro-5-fluorobenzoyl chloride, which is then coupled with a suitable aminopyrazole derivative to yield the final fungicidal compound. The nature of the substituents on the pyrazole ring also plays a critical role in determining the overall efficacy of the fungicide.

Experimental Protocols

The following protocols describe the synthesis of a representative pyrazole carboxamide fungicide starting from this compound, and the subsequent in vitro evaluation of its fungicidal activity.

Protocol 1: Synthesis of 2,4-dichloro-5-fluorobenzoic acid

This protocol details the hydrolysis of this compound to its corresponding carboxylic acid.

  • Materials:

    • This compound

    • Sulfuric acid (75% v/v)

    • Deionized water

    • Sodium hydroxide solution (10% w/v)

    • Hydrochloric acid (concentrated)

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

    • Slowly add 75% sulfuric acid (5-10 volumes).

    • Heat the mixture to reflux (approximately 120-140 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers and wash with deionized water, followed by a 10% sodium hydroxide solution.

    • Acidify the aqueous basic layer with concentrated hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield 2,4-dichloro-5-fluorobenzoic acid.

Protocol 2: Synthesis of 2,4-dichloro-5-fluorobenzoyl chloride

This protocol describes the conversion of the carboxylic acid to its more reactive acid chloride derivative.

  • Materials:

    • 2,4-dichloro-5-fluorobenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene or dichloromethane (DCM)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator.

  • Procedure:

    • To a solution of 2,4-dichloro-5-fluorobenzoic acid (1.0 eq) in anhydrous toluene or DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 eq) at room temperature.

    • Heat the mixture to reflux and maintain for 2-3 hours.

    • Monitor the reaction by observing the cessation of gas evolution.

    • After the reaction is complete, remove the excess thionyl chloride and solvent by distillation under reduced pressure to obtain the crude 2,4-dichloro-5-fluorobenzoyl chloride, which can be used in the next step without further purification.

Protocol 3: Synthesis of N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-2,4-dichloro-5-fluorobenzamide

This protocol details the final amide coupling step to produce the target fungicide.

  • Materials:

    • 2,4-dichloro-5-fluorobenzoyl chloride

    • 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine

    • Triethylamine (Et₃N) or Pyridine

    • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF or DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 2,4-dichloro-5-fluorobenzoyl chloride (1.1 eq) in the same solvent.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Protocol 4: In Vitro Antifungal Activity Assay

This protocol describes a general method for evaluating the fungicidal activity of the synthesized compound against various plant pathogens.

  • Materials:

    • Synthesized fungicide

    • Acetone or Dimethyl sulfoxide (DMSO) for stock solution

    • Potato Dextrose Agar (PDA) medium

    • Mycelial plugs of test fungi (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum)

    • Sterile petri dishes

    • Incubator

  • Procedure:

    • Prepare a stock solution of the test compound in acetone or DMSO.

    • Incorporate appropriate aliquots of the stock solution into molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Pour the amended PDA into sterile petri dishes. A control plate should be prepared with the solvent only.

    • Place a 5 mm mycelial plug of the test fungus at the center of each PDA plate.

    • Incubate the plates at 25-28 °C until the mycelial growth in the control plate reaches the edge of the dish.

    • Measure the diameter of the fungal colony in both control and treated plates.

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the colony diameter in the control and T is the colony diameter in the treatment.

    • Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data.

Data Presentation

The following table summarizes the in vitro fungicidal activity of representative pyrazole carboxamide fungicides against various plant pathogens, providing a benchmark for the expected efficacy of novel derivatives synthesized from this compound.

Compound ClassTarget PathogenEC₅₀ (µg/mL)Reference
Pyrazole Carboxamide Thiazole DerivativeValsa mali1.77[1]
Pyrazole Carboxamide Thiazole DerivativeValsa mali1.97[1]
Isoxazolol Pyrazole CarboxylateRhizoctonia solani0.37[2]
1,2,4-Oxadiazole Amide DerivativeSclerotinia sclerotiorum2.9[2]
N-phenyl-pyrazole-carboxamideRhizoctonia solani7.48 (mg/L)[3]

Visualizations

Diagram 1: Synthetic Pathway of a Pyrazole Carboxamide Fungicide

Synthetic_Pathway A 2,4-Dichloro-5- fluorobenzonitrile B 2,4-Dichloro-5- fluorobenzoic acid A->B Hydrolysis (H₂SO₄, H₂O) C 2,4-Dichloro-5- fluorobenzoyl chloride B->C Acyl Chlorination (SOCl₂ or (COCl)₂) E N-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)- 2,4-dichloro-5-fluorobenzamide (Target Fungicide) C->E Amide Coupling (Et₃N) D 3-(difluoromethyl)-1-methyl- 1H-pyrazol-4-amine D->E

Caption: Synthetic route to a pyrazole carboxamide fungicide.

Diagram 2: Experimental Workflow for In Vitro Fungicidal Assay

Fungicidal_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare stock solution of test compound C Incorporate compound into PDA at various concentrations A->C B Prepare Potato Dextrose Agar (PDA) B->C D Pour amended PDA into petri dishes C->D E Inoculate with fungal mycelial plug D->E F Incubate at 25-28 °C E->F G Measure colony diameter F->G H Calculate percentage of inhibition G->H I Determine EC₅₀ value H->I

Caption: Workflow for evaluating in vitro fungicidal activity.

References

Application Notes & Protocols for the Quantification of 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-5-fluorobenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound is crucial for ensuring the quality and purity of raw materials, monitoring reaction progress, and for final product quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Given that the assay for commercially available this compound is often determined by GC, this is the primary recommended method for its quantification.[1][2] The compound's boiling point of 170.3°C at 140 mbar suggests it is sufficiently volatile for GC analysis.[3]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a GC-MS method for the analysis of halogenated organic compounds. The data presented is illustrative and based on methods for structurally similar analytes. Method validation should be performed for this compound to establish specific performance data.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (Recovery %) 95 - 105%
Precision (%RSD) < 5%
Experimental Protocol: GC-MS

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 99%)

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Helium (carrier gas), 99.999% purity

2. Instrumentation

  • Gas chromatograph equipped with a mass spectrometer (GC-MS)

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Injector: Split/splitless inlet

  • Autosampler

3. Preparation of Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a final concentration within the calibration range. If the sample is in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction may be necessary.

4. GC-MS Operating Conditions

  • Inlet Temperature: 250°C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantification Ion: To be determined from the mass spectrum of this compound (expected m/z fragments based on its structure).

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the quantification ion against the concentration of the working standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_gcms Gas Chromatography-Mass Spectrometry prep Sample & Standard Preparation injection Autosampler Injection prep->injection Prepared Samples & Standards gc_system GC-MS System separation GC Column Separation ionization Electron Ionization (EI) separation->ionization Analyte Elution detection Mass Spectrometry Detection (SIM) ionization->detection data Data Acquisition & Analysis detection->data Ion Signal report Quantification Report data->report Concentration Calculation

Caption: Workflow for the quantification of this compound by GC-MS.

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the quantification of a broad range of compounds. For non-volatile impurities or as an alternative to GC, an HPLC method with UV detection is proposed. The following protocol is a starting point for method development, based on established methods for similar halogenated benzonitriles.[4]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of an HPLC-UV method. This data is illustrative and based on methods for structurally related compounds.[5]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.999
Range 0.5 - 200 µg/mL
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (Recovery %) 98 - 102%
Precision (%RSD) < 2%
Experimental Protocol: HPLC-UV

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 99%)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid, HPLC grade

2. Instrumentation

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Column oven

3. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation.

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 50, 100, 200 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC-UV Operating Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a wavelength around 254 nm is a good starting point).

  • Run Time: Approximately 10 minutes (adjust as needed for elution of the analyte and any impurities).

5. Data Analysis

  • Construct a calibration curve by plotting the peak area at the specified wavelength against the concentration of the working standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Logical Relationship of HPLC Method Development

HPLC_Development start Define Analytical Goal: Quantify this compound lit_review Literature Review for Similar Compounds start->lit_review method_selection Select Initial Conditions: - C18 Column - ACN/Water Mobile Phase - UV Detection lit_review->method_selection optimization Method Optimization: - Mobile Phase Ratio - Flow Rate - Column Temperature method_selection->optimization validation Method Validation (ICH): - Linearity, Accuracy - Precision, LOD, LOQ optimization->validation protocol Finalized Analytical Protocol validation->protocol

Caption: Logical steps for developing an HPLC analytical method.

References

GC-MS Method Development for the Analysis of 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2,4-Dichloro-5-fluorobenzonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate quantification is crucial for process monitoring, quality control, and metabolic studies. This application note outlines the essential steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with a systematic approach to method development and validation.

Introduction

This compound is a halogenated aromatic nitrile of significant interest in the chemical and pharmaceutical industries. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the analysis of such semi-volatile compounds due to its high separation efficiency, sensitivity, and specificity.[1] The development of a reliable GC-MS method requires careful optimization of several parameters, including sample preparation, GC column selection, temperature programming, and mass spectrometer settings. This document provides a detailed protocol and a logical workflow to establish a validated GC-MS method for this compound.

Materials and Methods

Reagents and Standards
  • This compound (analytical standard, >98% purity)

  • Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexane (all HPLC or GC grade)[2][3]

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS): e.g., Chrysene-d12 or other suitable deuterated aromatic compound.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The system should be equipped with a split/splitless injector and an autosampler for precise and reproducible injections.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Drying Drying with Na2SO4 Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Overall experimental workflow from sample preparation to data analysis.

Detailed Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the primary stock solution with dichloromethane.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., Chrysene-d12) in dichloromethane.

  • Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution to a working concentration of 10 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may need to be optimized based on the sample matrix.[3]

  • Sample Aliquot: Take a known volume or weight of the sample (e.g., 1 mL of a liquid sample or 1 g of a solid sample dissolved in a suitable solvent).

  • Internal Standard Spiking: Add a known amount of the internal standard working solution to the sample.

  • Extraction: Add 5 mL of dichloromethane to the sample, vortex for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes to separate the layers.[4]

  • Collection: Carefully transfer the organic (bottom) layer to a clean glass tube.

  • Repeat Extraction: Repeat the extraction step one more time with an additional 5 mL of dichloromethane and combine the organic layers.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.[4]

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 0.5 mL.[5]

  • Reconstitution: Adjust the final volume to 1 mL with dichloromethane. The sample is now ready for GC-MS analysis.

GC-MS Method Development

The following diagram illustrates the logical steps for developing a robust GC-MS method.

Method Development Logic cluster_initial Initial Parameter Selection cluster_optimization Optimization cluster_validation Method Validation SelectColumn Select GC Column (e.g., DB-5ms) SetInjector Set Injector Parameters SelectColumn->SetInjector SetOven Initial Oven Program SetInjector->SetOven SetMS Initial MS Parameters (Scan Mode) SetOven->SetMS OptimizeInjector Optimize Injector Temperature & Split Ratio SetMS->OptimizeInjector OptimizeOven Optimize Oven Temperature Program OptimizeInjector->OptimizeOven OptimizeMS Optimize MS (Select Ions for SIM) OptimizeOven->OptimizeMS Linearity Linearity & Range OptimizeMS->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Logical workflow for GC-MS method development and validation.

Recommended Initial GC-MS Parameters

The following table provides a starting point for the GC-MS parameters. These will likely require optimization for your specific instrumentation and application.

Parameter Recommended Setting
GC System
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 10:1 (can be adjusted for sensitivity)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
MS System
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Mode Full Scan (m/z 50-350) for initial identification
SIM Mode Select characteristic ions for quantification
Method Optimization
  • Full Scan Analysis: Inject a mid-range standard solution in full scan mode to determine the retention time and mass spectrum of this compound.

  • Selection of Quantitation and Qualifier Ions: From the mass spectrum, select a prominent and specific ion for quantification (quantitation ion) and one or two other ions for confirmation (qualifier ions).

  • SIM Mode Optimization: Develop a Selected Ion Monitoring (SIM) method using the selected ions to enhance sensitivity and selectivity.

  • Optimization of GC Parameters: Adjust the oven temperature program and carrier gas flow rate to achieve optimal peak shape, resolution from matrix interferences, and a reasonable run time.

  • Injector Optimization: Optimize the injector temperature and split ratio to ensure efficient transfer of the analyte to the column without thermal degradation.

Method Validation

Once the method is optimized, it should be validated to ensure its suitability for the intended purpose. Key validation parameters include:

  • Linearity and Range: Analyze a series of calibration standards to determine the concentration range over which the method is linear. The coefficient of determination (R²) should be ≥ 0.995.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy: Assess the agreement between the measured concentration and the true concentration by analyzing spiked samples at different concentration levels.

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method by analyzing replicate samples.

  • Robustness: Assess the method's performance when small, deliberate changes are made to the method parameters (e.g., injector temperature, flow rate).

Quantitative Data Summary

The following tables should be populated with the results obtained during method validation.

Table 1: Optimized GC-MS Parameters

Parameter Optimized Value
GC Column
Injection Volume
Injector Temperature
Split Ratio
Oven Program
Carrier Gas Flow
MS Source Temp.
MS Quad Temp.
Quantitation Ion (m/z)
Qualifier Ion 1 (m/z)
Qualifier Ion 2 (m/z)

Table 2: Method Validation Performance Characteristics

Parameter Result
Linear Range (µg/mL)
Correlation Coefficient (R²)
Limit of Detection (LOD) (µg/mL)
Limit of Quantitation (LOQ) (µg/mL)
Accuracy (% Recovery)
Precision (% RSD - Intra-day)
Precision (% RSD - Inter-day)

Conclusion

This application note provides a comprehensive framework for the development and validation of a GC-MS method for the analysis of this compound. The detailed protocols and logical workflow diagrams serve as a valuable resource for researchers, scientists, and drug development professionals to establish a reliable and sensitive analytical method for this important compound. The use of an internal standard and a systematic approach to optimization and validation will ensure the generation of high-quality, reproducible data.

References

Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,4-Dichloro-5-fluorobenzonitrile and its key process-related impurities. The developed reversed-phase HPLC method provides excellent separation and quantification of the active pharmaceutical ingredient (API) from its potential impurities, including the starting material 2,4-dichloro-5-fluorotoluene and the isomeric impurity 2,6-dichloro-3-fluorobenzonitrile. This method is suitable for in-process control, quality control of the final product, and stability studies in drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. During its synthesis, several impurities can be formed, which may affect the quality, safety, and efficacy of the final drug product. Therefore, a reliable and accurate analytical method is required to monitor the reaction progress and to ensure the purity of the final compound. This application note describes a validated HPLC method that effectively separates this compound from its known impurities.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. For enhanced separation of halogenated aromatic isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can also be utilized.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥99%)

    • 2,4-dichloro-5-fluorotoluene reference standard (purity ≥99%)

    • 2,6-dichloro-3-fluorobenzonitrile reference standard (purity ≥99%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

  • Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with inserts, and 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic acid in water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of each reference standard (this compound, 2,4-dichloro-5-fluorotoluene, and 2,6-dichloro-3-fluorobenzonitrile) into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Sample Preparation: Accurately weigh a portion of the reaction mixture or final product and dissolve it in the diluent to achieve a final concentration of approximately 100 µg/mL of this compound. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Data Presentation

The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its key impurities based on the described HPLC method.

CompoundRetention Time (min)Relative Retention Time (RRT)
2,4-dichloro-5-fluorotoluene~ 8.5~ 0.85
2,6-dichloro-3-fluorobenzonitrile~ 9.5~ 0.95
This compound ~ 10.0 1.00

Note: The retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Weigh and Dissolve Reaction Mixture filter_sample Filter Sample (0.45 µm Syringe Filter) prep_sample->filter_sample prep_std Prepare Reference Standard Solutions filter_std Filter Standards (0.45 µm Syringe Filter) prep_std->filter_std injection Inject Sample/Standard filter_sample->injection filter_std->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration (Area and Retention Time) chromatogram->integration quantification Quantify Impurities and Main Compound integration->quantification report Generate Analysis Report quantification->report

Caption: Experimental workflow for the HPLC analysis of this compound reaction mixtures.

2,4-Dichloro-5-fluorobenzonitrile: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-5-fluorobenzonitrile is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two chlorine atoms, a fluorine atom, and a nitrile group on a benzene ring, provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of complex molecular architectures and the introduction of diverse functional groups, making it a key intermediate in the synthesis of several important compounds.

The presence of electron-withdrawing groups (chlorine, fluorine, and nitrile) activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. Additionally, the nitrile group can be readily converted into other functional groups such as amines and carboxylic acids, further expanding its synthetic utility. The chlorine atoms also serve as handles for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Applications in the Synthesis of Bioactive Molecules

This compound has been instrumental in the synthesis of a range of bioactive molecules, including kinase inhibitors and novel antibiotics. Its application as a starting material or key intermediate highlights its importance in medicinal chemistry and drug discovery.

One notable application is in the synthesis of intermediates for the anti-acid drug Vonoprazan.[1][2][3] Vonoprazan is a potassium-competitive acid blocker used for the treatment of acid-related disorders. The synthesis of Vonoprazan and its analogues often involves the construction of a substituted pyrrole ring, where this compound can be utilized to introduce the desired substituted phenyl moiety.

Furthermore, this building block is a key intermediate in the synthesis of finafloxacin hydrochloride, a novel fluoroquinolone antibiotic.[4] The synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a crucial precursor to finafloxacin, has been developed from 2,6-dichloro-3-fluorobenzonitrile, a related isomer.[4]

Key Synthetic Transformations

The chemical reactivity of this compound allows for several key synthetic transformations, making it a versatile tool for organic chemists.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring facilitates nucleophilic aromatic substitution reactions.[5][6][7] The chlorine atoms can be selectively displaced by various nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution is influenced by the electronic effects of the substituents on the ring.

Suzuki-Miyaura Cross-Coupling

The chlorine atoms on the benzonitrile ring can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9][10][11][12] This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[10][12]

Reduction of the Nitrile Group

The nitrile group can be readily reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or other hydride sources.[13] This transformation is valuable for introducing an aminomethyl group, a common pharmacophore in many drug molecules.

Experimental Protocols

Below are generalized experimental protocols for key reactions involving this compound. Researchers should optimize these conditions based on their specific substrates and desired products.

General Procedure for Suzuki-Miyaura Coupling

A typical Suzuki-Miyaura coupling reaction involves the following steps:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).[9]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[12]

Table 1: Representative Suzuki-Miyaura Coupling Reaction Data

Aryl Halide PartnerCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O9085
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10092
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O11078

Note: The data in this table is illustrative and may not represent actual experimental results for this compound. Researchers should consult the literature for specific reaction conditions.

General Procedure for Nucleophilic Aromatic Substitution with an Amine

A typical SNAr reaction with an amine nucleophile can be performed as follows:

  • Dissolve this compound (1.0 equiv) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the amine nucleophile (1.0-1.2 equiv) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Representative Nucleophilic Aromatic Substitution Reaction Data

NucleophileBaseSolventTemperature (°C)Yield (%)
MorpholineK₂CO₃DMF8095
PiperidineEt₃NDMSO2598
AnilineNaHTHF6075

Note: The data in this table is illustrative and may not represent actual experimental results for this compound. Researchers should consult the literature for specific reaction conditions.

General Procedure for Reduction of the Nitrile Group

The reduction of the nitrile to a primary amine can be achieved using the following general procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equiv) in the same anhydrous solvent to the cooled suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is fully consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with an ether solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine, which can be further purified by distillation or chromatography.

Table 3: Representative Nitrile Reduction Reaction Data

Reducing AgentSolventTemperature (°C)Yield (%)
LiAlH₄THF0 to RT88
H₂/Raney NiMethanol/NH₃5090
NaBH₄/CoCl₂Methanol2582

Note: The data in this table is illustrative and may not represent actual experimental results for this compound. Researchers should consult the literature for specific reaction conditions.

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound and a general workflow for a Suzuki-Miyaura coupling reaction.

G cluster_0 Key Synthetic Transformations Start This compound SNAr Nucleophilic Aromatic Substitution Start->SNAr  Nu⁻ / Base Suzuki Suzuki-Miyaura Coupling Start->Suzuki  R-B(OR)₂  Pd catalyst, Base Reduction Nitrile Reduction Start->Reduction  Reducing Agent Product1 Substituted Benzonitriles SNAr->Product1 Product2 Biaryl Compounds Suzuki->Product2 Product3 Benzylamines Reduction->Product3

Caption: Key reactions of this compound.

G cluster_1 Suzuki-Miyaura Coupling Workflow Step1 1. Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) Step2 2. Add Degassed Solvent Step1->Step2 Step3 3. Heat Reaction Mixture Step2->Step3 Step4 4. Monitor Progress (TLC, GC-MS) Step3->Step4 Step5 5. Workup (Extraction, Washing) Step4->Step5  Reaction Complete Step6 6. Purification (Column Chromatography) Step5->Step6 Final Pure Biaryl Product Step6->Final

Caption: Workflow for Suzuki-Miyaura coupling.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its unique combination of reactive sites allows for a wide range of chemical modifications, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and transformations of the nitrile group. These features have established it as a crucial intermediate in the synthesis of various pharmaceuticals and other biologically active compounds. The protocols and data presented herein provide a valuable resource for researchers and scientists in the field of organic synthesis and drug development.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4-Dichloro-5-fluorobenzonitrile is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals. Its substituted aromatic ring, featuring two chloro groups, a fluoro group, and a cyano group, offers multiple reactive sites for derivatization. The electron-withdrawing nature of the cyano and halogen substituents activates the benzene ring, making it amenable to various transformations. This document outlines detailed protocols for key synthetic routes to prepare derivatives from this starting material, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Coupling.

Nucleophilic Aromatic Substitution (SNAr)

Application Note: Nucleophilic aromatic substitution (SNAr) is a primary pathway for derivatizing this compound. In this reaction, a nucleophile displaces one of the halogen atoms on the aromatic ring.[1][2] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The presence of strong electron-withdrawing groups, such as the nitrile group (-CN) and the halogens themselves, ortho and para to the leaving group, stabilizes this intermediate and facilitates the reaction.[3][4]

For polyhalogenated aromatic compounds, the reactivity order for the leaving group in SNAr reactions is typically F > Cl > Br > I.[3] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom.[3] Therefore, in this compound, the fluorine atom at the C-5 position is the most likely site for substitution by common nucleophiles like amines, alkoxides, and thiolates.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-(pyrrolidin-1-yl)benzonitrile

This protocol describes a representative SNAr reaction using pyrrolidine as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

  • Add dry DMF to dissolve the starting material.

  • Add pyrrolidine dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,4-dichloro-5-(pyrrolidin-1-yl)benzonitrile.

Quantitative Data Summary (Representative SNAr Reactions)

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMSO100592
Sodium MethoxideN/AMethanol65 (reflux)388
PiperidineDIPEAAcetonitrile80695
Sodium ThiophenoxideK₂CO₃DMF90485

Note: Yields are representative and may vary based on specific reaction conditions and purification methods.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Application Note: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[5][6] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate.[6][7] For this compound, the carbon-chlorine bonds are the reactive sites for Suzuki coupling, as C-F bonds are generally less reactive under these conditions. This allows for the selective introduction of aryl, heteroaryl, or vinyl substituents at the C-2 and/or C-4 positions.

The catalytic cycle involves three main steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

Experimental Protocol: Synthesis of 4-Chloro-5-fluoro-2-phenylbenzonitrile

This protocol describes a representative Suzuki coupling reaction using phenylboronic acid, targeting substitution at one of the chloro positions.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)

  • 1,4-Dioxane

  • Toluene

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound, phenylboronic acid, and the palladium catalyst.

  • Add 1,4-dioxane and the 2M aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an argon atmosphere and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate. The combined organic layers should be washed with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired product.

Quantitative Data Summary (Representative Suzuki Coupling Reactions)

Boronic AcidCatalystBaseSolventTemp (°C)Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8589
Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10082
Pyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10078
Vinylboronic acid pinacol esterPd(PPh₃)₄Na₂CO₃Dioxane/H₂O9075

Note: Yields are representative and may vary based on specific reaction conditions and purification methods.

Summary of Synthetic Pathways

The derivatization of this compound can be strategically planned to access a wide range of functionalized molecules. The primary transformations involve selective substitution of the halogen atoms or modification of the nitrile group.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 2,4-Dichloro-5-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic pathways have been reported. The choice of route often depends on the availability of starting materials, scalability, and safety considerations. Key methods include:

  • Sandmeyer Reaction: This classic route involves the diazotization of 2,4-dichloro-5-fluoroaniline followed by a cyanation reaction, typically using copper(I) cyanide (CuCN).[1][2] This is a widely used but often problematic step that requires careful optimization.

  • From Ammoxidation of Toluene Derivative: A gas-phase reaction involving a mixture of 2,4-dichloro-5-fluorotoluene and its isomer with ammonia and air over a catalyst at high temperatures (350° to 550° C).[1] This method is suitable for large-scale industrial production.

  • From Dichlorofluorobenzene: This can involve bromination of 1,3-dichloro-4-fluorobenzene followed by reaction with copper(I) cyanide, or trichloromethylation of 2,4-dichloro-fluorobenzene and subsequent reaction with aqueous ammonia.[1]

  • From Benzoic Acid Derivative: Involves converting 2,4-dichloro-5-fluorobenzoic acid into an acid chloride, then an amide, followed by dehydration to the nitrile.[1]

Q2: My yield is very low when using the Sandmeyer reaction. What are the most common causes?

A2: Low yields in the Sandmeyer reaction are a frequent issue. The process is a two-step reaction, and problems can arise in either the initial diazotization or the subsequent cyanation.[3] Common culprits include:

  • Decomposition of the Diazonium Salt: The diazonium salt intermediate is unstable at higher temperatures. The reaction must be kept cold (typically 0-5 °C) to prevent decomposition and the formation of phenol byproducts.[4]

  • Incomplete Diazotization: If the starting aniline is not fully converted to the diazonium salt, it can lead to side reactions, such as the formation of azo compounds, reducing the overall yield.

  • Side Reactions during Cyanation: The introduction of the diazonium salt to the cyanide solution must be carefully controlled. Poor control can lead to unwanted side reactions. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism, which can be sensitive to conditions.[2][3]

  • Poorly Reproducible Yields: The Sandmeyer cyanation step is notoriously difficult to reproduce consistently, often due to the quality of reagents and subtle variations in reaction conditions.[5]

Q3: How can I monitor the progress of the diazotization reaction to ensure it has gone to completion?

A3: To ensure the complete consumption of the starting aniline and nitrous acid, you can use starch-iodide paper. A sample of the reaction mixture is streaked onto the paper. The presence of excess nitrous acid will cause the paper to turn a blue-black color instantly. A slight excess is typically desired to ensure all the aniline has reacted.

Q4: What are the primary byproducts to look out for, and how can they be minimized?

A4: The main byproducts depend on the synthetic route. In the Sandmeyer reaction, common byproducts include:

  • Phenols: Formed from the reaction of the diazonium salt with water. This is minimized by maintaining a low reaction temperature.[4]

  • Azo Compounds: Formed when the diazonium salt couples with unreacted starting aniline. This is minimized by ensuring complete diazotization before the cyanation step.

  • Biaryl Compounds: These can form as byproducts of the radical mechanism of the Sandmeyer reaction.[2] Minimizing these byproducts requires strict control over temperature, reagent addition rates, and ensuring the purity of starting materials.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Sandmeyer reaction route.

Symptom / Observation Potential Cause Recommended Action
Low or No Product Formation 1. Diazonium salt did not form: Incorrect temperature, degraded sodium nitrite, or insufficient acid.Maintain temperature strictly between 0-5 °C. Use fresh, finely ground sodium nitrite. Ensure a molar excess of acid.
2. Inactive Copper(I) Cyanide: The CuCN catalyst may be oxidized or of poor quality.Use high-purity CuCN. If necessary, prepare it fresh.
3. Diazonium salt decomposed: The solution was allowed to warm up before or during the addition to the cyanide solution.Keep the diazonium salt solution in an ice bath at all times. Add it slowly to the cyanide solution while monitoring the temperature of the receiving flask.
Reaction Mixture Turns Dark Brown/Black During Cyanation 1. Uncontrolled reaction: The addition of the diazonium salt was too fast, causing a rapid exotherm and decomposition.Reduce the rate of addition significantly. Ensure vigorous stirring and external cooling of the reaction vessel.
2. Side reactions: Formation of complex polymeric or azo byproducts.Check for complete diazotization before starting the cyanation step. Ensure the pH of the cyanide solution is appropriate.
Final Product is Difficult to Purify 1. Presence of phenolic byproducts: The product is contaminated with 2,4-dichloro-5-fluorophenol.During work-up, wash the organic extract with a dilute aqueous base (e.g., NaOH solution) to remove acidic phenol impurities.
2. Presence of starting material: Incomplete reaction.Monitor the reaction by TLC or GC to ensure the starting material is consumed. If necessary, increase reaction time or re-evaluate stoichiometry.
Inconsistent Yields Between Batches 1. Variability in reagent quality: Especially the sodium nitrite and copper(I) cyanide.Use reagents from the same lot for a series of experiments. Qualify new batches of reagents before use.
2. Subtle differences in procedure: Minor variations in addition rates, stirring speed, or temperature control.Follow a standardized, detailed experimental protocol rigorously. Use automated equipment for additions if possible to improve consistency.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes key parameters for different synthetic routes to this compound.

Synthetic Route Starting Material Key Reagents/Conditions Reported Yield/Selectivity Reference
Ammoxidation 2,4-Dichloro-5-fluorotolueneNH₃, Air, Steam, Catalyst, 350-550 °C81-85% Selectivity[1]
Sandmeyer Reaction 2,4-Dichloro-5-fluoroaniline1. NaNO₂, HCl2. CuCNYields are often variable and poorly reproducible.[1][5]
From Bromoarene 1-Bromo-2,4-dichloro-5-fluorobenzeneCopper(I) Cyanide (CuCN)Method is known but specific yield data is sparse in the provided context.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol details the synthesis starting from 2,4-dichloro-5-fluoroaniline.

Step A: Diazotization of 2,4-Dichloro-5-fluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated hydrochloric acid in water.

  • Cool the acid solution to 0 °C in an ice-salt bath.

  • Add 2,4-dichloro-5-fluoroaniline to the cold acid solution with vigorous stirring. Maintain the temperature between 0 and 5 °C.

  • Prepare a solution of sodium nitrite (NaNO₂) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes in the cold bath.

  • Check for a slight excess of nitrous acid using starch-iodide paper (should turn blue-black).

  • The resulting cold solution of the diazonium salt should be used immediately in the next step.

Step B: Sandmeyer Cyanation

  • In a separate, larger reaction vessel equipped for stirring and cooling, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water.

  • Cool this cyanide solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution prepared in Step A to the cyanide solution under the surface with vigorous stirring. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at low temperature for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.

  • The reaction progress can be monitored by TLC or GC analysis.

  • Work-up: Once the reaction is complete, extract the product into an organic solvent (e.g., toluene or dichloromethane). Wash the organic layer sequentially with water, a dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Visualizations

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation start 2,4-Dichloro-5-fluoroaniline diazonium Arenediazonium Salt Intermediate [Ar-N₂⁺ Cl⁻] start->diazonium  NaNO₂, HCl  0-5 °C product This compound diazonium->product  CuCN  <10 °C

G start Low Yield Observed check_sm Check Purity of Starting Materials (Aniline, NaNO₂, CuCN) start->check_sm analyze_reaction Analyze Reaction Mixture (TLC, GC, HPLC) start->analyze_reaction

References

purification of crude 2,4-Dichloro-5-fluorobenzonitrile by fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4-Dichloro-5-fluorobenzonitrile via fractional distillation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Fractional distillation is the recommended method for purifying this compound, particularly for separating it from isomers and other high-boiling impurities that may be present from its synthesis. Due to its high boiling point, vacuum fractional distillation is often preferred to prevent potential decomposition at atmospheric pressure.

Q2: What are the expected impurities in crude this compound?

A2: Common impurities can include unreacted starting materials, such as 2,4-dichloro-5-fluorotoluene, and isomers like 2,6-dichloro-3-fluorobenzonitrile, which often form during synthesis.

Q3: What is the boiling point of this compound?

A3: The boiling point of this compound has been reported to be 170.3°C at a reduced pressure of 140 mbar. Its boiling point at atmospheric pressure is significantly higher and may lead to decomposition if not handled carefully.

Q4: When should I use vacuum fractional distillation versus atmospheric fractional distillation?

A4: Vacuum distillation is recommended for compounds with high boiling points or those that are thermally sensitive. Given that this compound has a high boiling point, vacuum distillation is the safer and more efficient method for its purification. Atmospheric distillation may be possible, but careful temperature control is necessary to avoid degradation of the product.

Troubleshooting Guides

Below are common issues encountered during the fractional distillation of this compound, along with their potential causes and solutions.

Problem Potential Cause(s) Solution(s)
Poor Separation of Fractions 1. Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates for the separation. 2. Distillation Rate is Too Fast: A high distillation rate does not allow for proper vapor-liquid equilibrium. 3. Poor Insulation: Heat loss from the column can disrupt the temperature gradient.1. Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). 2. Slow Down the Distillation: Reduce the heating rate to allow for a slow and steady collection of the distillate. 3. Insulate the Column: Wrap the column with glass wool or aluminum foil to ensure a proper temperature gradient.
Product is Contaminated with a Lower-Boiling Impurity Premature Collection: The main fraction was collected before all the lower-boiling impurities were removed.Improve Fraction Cutting: Monitor the head temperature closely. Only begin collecting the main fraction once the temperature has stabilized at the expected boiling point of the product.
No Distillate is Being Collected 1. Insufficient Heating: The distillation pot is not hot enough for the vapor to reach the condenser. 2. System Leak (Vacuum Distillation): A leak in the apparatus is preventing the system from reaching the required low pressure.1. Increase Heating: Gradually increase the temperature of the heating mantle. 2. Check for Leaks: Ensure all joints are properly sealed. If using ground glass joints, make sure they are adequately greased.
"Bumping" or Uncontrolled Boiling Lack of Nucleation Sites: The liquid is becoming superheated and boiling violently.Use a Stir Bar: Add a magnetic stir bar to the distillation flask to ensure smooth boiling. Boiling chips are not effective under vacuum.
Product Appears Discolored Thermal Decomposition: The compound is degrading due to excessive heat.Use Vacuum Distillation: Lower the boiling point by reducing the pressure. Ensure the heating mantle temperature is not excessively high.

Experimental Protocols

Vacuum Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump and tubing

  • Pressure gauge (manometer)

  • Glass wool or aluminum foil for insulation

  • Vacuum grease

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum fractional distillation apparatus as shown in the diagram below. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar in the round-bottom flask.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Securely clamp the apparatus.

    • Wrap the fractionating column with glass wool or aluminum foil for insulation.

  • Distillation:

    • Charge the round-bottom flask with the crude this compound.

    • Begin stirring.

    • Slowly evacuate the system using the vacuum pump to the desired pressure (e.g., ~140 mbar).

    • Once the pressure is stable, begin heating the distillation flask.

    • Observe the vapor rising through the fractionating column.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound at the working pressure (approx. 170°C at 140 mbar), switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the product fraction.

    • Stop heating and allow the system to cool to room temperature before slowly releasing the vacuum.

Data Presentation

Compound Molecular Weight ( g/mol ) Boiling Point Potential Role in Distillation
This compound190.00170.3°C at 140 mbarMain Product
2,4-dichloro-5-fluorotoluene179.02Not availablePotential lower-boiling impurity
2,6-dichloro-3-fluorobenzonitrile190.00Not availableIsomeric impurity with a likely similar boiling point

Visualizations

experimental_workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_post Post-Distillation start Assemble and leak-check vacuum distillation apparatus charge Charge flask with crude product and stir bar start->charge evacuate Evacuate system to target pressure charge->evacuate heat Apply heat and begin distillation evacuate->heat forerun Collect forerun (low-boiling impurities) heat->forerun main_fraction Collect main fraction at stable boiling point forerun->main_fraction stop Stop heating and cool the system main_fraction->stop vent Vent system to atmospheric pressure stop->vent analyze Analyze purity of collected fractions (e.g., GC) vent->analyze

Caption: Experimental workflow for vacuum fractional distillation.

troubleshooting_logic start Poor Separation? cause1 Distillation Rate Too Fast? start->cause1 Yes end_node Separation Improved start->end_node No solution1 Reduce Heating Rate cause1->solution1 Yes cause2 Insufficient Column Efficiency? cause1->cause2 No solution1->end_node solution2 Use Longer/Packed Column cause2->solution2 Yes cause3 Poor Insulation? cause2->cause3 No solution2->end_node solution3 Insulate Column cause3->solution3 Yes cause3->end_node No solution3->end_node

Caption: Troubleshooting logic for poor separation.

Technical Support Center: Industrial Scale-up of 2,4-Dichloro-5-fluorobenzonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 2,4-Dichloro-5-fluorobenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for industrial scale-up?

A1: Several synthetic routes have been described for the preparation of this compound. Key industrial methods include:

  • Ammoxidation of 2,4-dichloro-5-fluorotoluene: This process involves the gas-phase reaction of 2,4-dichloro-5-fluorotoluene with ammonia and air over a catalyst.[1]

  • From 2,4-dichloro-5-fluorobenzoic acid: This route involves the conversion of the benzoic acid to the corresponding acid amide, followed by dehydration to the nitrile.[1]

  • Sandmeyer reaction of 2,4-dichloro-5-fluoroaniline: This involves diazotization of the aniline derivative followed by reaction with a cyanide salt.[1]

  • From 2,4-dichlorofluorobenzene: This involves a reaction with carbon tetrachloride to form a benzotrichloride intermediate which is then converted to the nitrile.[1]

Q2: What are the critical process safety considerations during the scale-up of this compound production?

A2: Process safety is paramount during scale-up. Key considerations include:

  • Hazard Identification: this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[2] A thorough understanding of the hazards of all raw materials, intermediates, and products is essential.

  • Process Hazard Analysis (PHA): A systematic evaluation of the process to identify potential hazards and operational issues is required.

  • Safe Work Practices: Implementation of protocols for lockout/tagout, confined space entry, and opening process equipment is crucial.

  • Employee Training: Ensuring all personnel are trained on operating procedures, safety protocols, and emergency responses is mandatory.

  • Incident Investigation: A formal process for investigating any incidents or near misses to prevent recurrence is necessary.

For comprehensive guidance, refer to OSHA's Process Safety Management (PSM) standard (29 CFR 1910.119).

Troubleshooting Guides

Low Yield or Incomplete Conversion
Potential Cause Troubleshooting Steps
Insufficient Reagent Activity - Verify the quality and purity of all raw materials. Moisture can be particularly detrimental in many steps. - For reactions involving catalysts, ensure the catalyst is active and not poisoned.
Suboptimal Reaction Temperature - Monitor and control the reaction temperature closely. Excursions can lead to side reactions or decomposition. - For exothermic reactions, ensure adequate cooling capacity is available during scale-up.
Poor Mixing - Inadequate agitation can lead to localized "hot spots" or concentration gradients, affecting reaction kinetics. - Evaluate and optimize the agitator design and speed for the larger reactor volume.
Reaction Stalling - Monitor the reaction progress using in-process controls (e.g., HPLC, GC). - If the reaction stalls, consider a controlled, incremental addition of a key reagent or catalyst.
Impurity Formation and Purification Challenges
Potential Impurity Mitigation and Purification Strategies
Isomeric Impurities (e.g., 2,6-dichloro-3-fluorobenzonitrile) - Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. - Purification can be achieved through fractional distillation or crystallization.[1]
Unreacted Starting Materials - Drive the reaction to completion by adjusting stoichiometry or reaction time. - Unreacted starting materials can often be removed by distillation and recycled.[1]
Dimer Byproducts - In some synthetic routes, dimer formation can be a significant issue, reducing the yield of the desired product.[3] - Process optimization to minimize dimer formation is crucial. Some processes allow for the conversion of the dimer back to the product.[3]
Solvent-related Impurities - Ensure the use of high-purity solvents. - Effective drying of the final product to remove residual solvents is necessary.

Data Presentation

Table 1: Example Reaction Conditions for a Related Synthesis (Preparation of 2,4-dichloro-5-fluorobenzoyl chloride)

ParameterValueReference
Starting Material 2,4-dichlorofluorobenzene[3]
Reagent Carbon tetrachloride[3]
Catalyst Ferric trichloride[3]
Temperature 70°C[3]
Reaction Time 2 hours[3]
Overall Yield >88%[3]

Note: This data is for a related compound and should be used as a general reference. Specific conditions for the synthesis of this compound will vary depending on the chosen synthetic route.

Experimental Protocols

Protocol 1: General Procedure for Ammoxidation of Dichloro-fluorotoluene (Conceptual)

This protocol is a conceptual outline based on patent literature and should be adapted and optimized for specific laboratory and pilot plant equipment.

  • Catalyst Bed Preparation: A suitable ammoxidation catalyst is packed into a fixed-bed reactor.

  • Reactant Feed Preparation: A gaseous mixture of 2,4-dichloro-5-fluorotoluene, ammonia, air, and optionally steam is prepared. The molar ratio of the reactants is a critical parameter to optimize.[1]

  • Reaction: The reactant gas mixture is passed through the heated catalyst bed. The reaction temperature is typically in the range of 350-550°C.[1]

  • Product Quenching and Separation: The reactor effluent, containing the desired nitrile, unreacted starting materials, water, and side products, is cooled and quenched.

  • Purification: The organic components are separated from the aqueous phase. The crude product can be purified by steam distillation followed by fractional distillation to separate the desired this compound from unreacted toluene derivatives and isomeric impurities.[1]

Visualizations

experimental_workflow start Start: Raw Material Input reaction Chemical Reaction (e.g., Ammoxidation) start->reaction quench Quenching & Phase Separation reaction->quench purification Purification (e.g., Distillation, Crystallization) quench->purification analysis Quality Control Analysis (HPLC, GC-MS) purification->analysis product Final Product: This compound analysis->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic issue Problem Identified: Low Yield or High Impurity check_raw_materials Verify Raw Material Quality issue->check_raw_materials check_reaction_conditions Analyze Reaction Parameters (Temp, Pressure, Time) issue->check_reaction_conditions check_mixing Evaluate Agitation and Mixing issue->check_mixing optimize_purification Optimize Purification Method issue->optimize_purification resolve Issue Resolved check_raw_materials->resolve check_reaction_conditions->resolve check_mixing->resolve optimize_purification->resolve

References

Technical Support Center: Separation of 2,4-Dichloro-5-fluorobenzonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful separation of 2,4-dichloro-5-fluorobenzonitrile from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might encounter?

A1: During the synthesis of this compound, particularly through the ammoxidation of a dichlorofluorotoluene mixture, the most commonly encountered positional isomer is 2,6-dichloro-3-fluorobenzonitrile.[1] Depending on the synthetic route and starting materials, other dichlorofluorobenzonitrile isomers could potentially be formed.

Q2: What are the primary methods for separating this compound from its isomers?

A2: The two primary and preferred methods for separating this compound from its isomers are fractional distillation and crystallization.[1] Preparative chromatography is also a viable, albeit less commonly used, method for this separation.[1]

Q3: What physical properties are important for the separation of these isomers?

A3: The key physical properties that enable separation are differences in boiling points and solubility characteristics in various solvents. For instance, this compound and its isomer, 2,6-dichloro-3-fluorobenzonitrile, have a significant enough difference in their boiling points to allow for separation via fractional distillation.[1]

Q4: How can I assess the purity of my separated this compound?

A4: Gas chromatography (GC) is an effective method for assessing the purity and determining the isomeric ratio of your product.[1] An assay by GC can confirm a purity of ≥96.0%.[2][3] High-performance liquid chromatography (HPLC) can also be employed for the separation and quantification of positional isomers.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Recommended Solution(s)
Poor or No Separation - Insufficient column efficiency (too few theoretical plates).- Incorrect vacuum level.- Heating rate is too high.- Use a longer fractionating column or one with higher efficiency packing.- Ensure a stable and appropriate vacuum is maintained (e.g., 140 mbar).[1]- Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Product Decomposition - Excessive temperature in the distillation pot.- Presence of reactive impurities.- Use a vacuum to lower the boiling point and reduce the required temperature.[1]- Ensure the starting material is free from any impurities that could catalyze decomposition at high temperatures.
Bumping or Unstable Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Use a heating mantle with a stirrer for even heat distribution.- Add fresh boiling chips or use a magnetic stirrer.
Crystallization
Issue Possible Cause(s) Recommended Solution(s)
No Crystal Formation - Solution is not supersaturated.- Cooling too rapidly.- Insufficient nucleation sites.- Concentrate the solution by slowly evaporating the solvent.- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.- Introduce a seed crystal of pure this compound.[1]- Gently scratch the inside of the flask with a glass rod to create nucleation sites.
Oily Precipitate Forms Instead of Crystals - The compound's melting point is below the solution temperature.- The solvent is not ideal.- Presence of impurities that inhibit crystallization.- Lower the temperature of the solution further.- Try a different solvent or a mixture of solvents.- Purify the crude product by another method (e.g., column chromatography) before crystallization.
Low Yield of Recovered Crystals - The compound is too soluble in the chosen solvent at low temperatures.- Incomplete transfer of crystals during filtration.- Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use a minimal amount of cold solvent to wash the crystals during filtration.

Data Presentation

Table 1: Physical Properties of this compound and a Key Isomer

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C at 140 mbar)
This compoundC₇H₂Cl₂FN190.00[4]41.0 - 50.0[2][3]170.3[1]
2,6-Dichloro-3-fluorobenzonitrileC₇H₂Cl₂FN190.00Not available182.2[1]

Table 2: Analytical Methods for Purity Assessment

Method Typical Column General Conditions Expected Outcome
Gas Chromatography (GC) Phenyl-methylpolysiloxane (e.g., DB-5ms)- Injector Temp: ~250°C- Oven Program: Temperature ramp (e.g., 100°C to 280°C)- Detector: FID or MSBaseline separation of isomers allowing for quantification.
High-Performance Liquid Chromatography (HPLC) Phenyl or Pentafluorophenyl (PFP)- Mobile Phase: Acetonitrile/water or Methanol/water gradient- Detector: UV (e.g., 254 nm)Good separation of positional isomers.

Experimental Protocols

Protocol 1: Separation by Fractional Vacuum Distillation

This protocol is based on the significant difference in boiling points between this compound and its 2,6-dichloro-3-fluorobenzonitrile isomer.[1]

Objective: To separate this compound from its higher-boiling isomer.

Materials:

  • Mixture of dichlorofluorobenzonitrile isomers

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle with stirrer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Charge the round-bottom flask with the isomeric mixture.

  • Begin stirring and gradually heat the flask using the heating mantle.

  • Slowly apply vacuum and stabilize the pressure at approximately 140 mbar.

  • Carefully increase the temperature. The vapor temperature should be monitored closely.

  • The first fraction, enriched in the lower-boiling this compound, will begin to distill over at approximately 170.3°C.[1]

  • Collect this fraction in a receiving flask.

  • As the temperature begins to rise towards the boiling point of the next isomer (182.2°C), change the receiving flask to collect the intermediate fraction.[1]

  • The second fraction will be enriched in 2,6-dichloro-3-fluorobenzonitrile.

  • Analyze the collected fractions by GC to determine their purity.

  • For higher purity, a second distillation of the enriched fractions may be necessary.

Protocol 2: Purification by Crystallization

This protocol provides a general guideline for the purification of this compound by crystallization. The choice of solvent is critical and may require some experimentation.

Objective: To purify this compound by selectively crystallizing it from a solution containing isomers.

Materials:

  • Crude this compound containing isomers

  • A suitable solvent (e.g., ethanol, methanol, or a hydrocarbon solvent like hexane or heptane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For enhanced crystal formation, further cool the flask in an ice bath.

  • If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of pure this compound.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals. The product should be a white to cream-colored crystalline solid.[2][3]

  • Determine the melting point and assess the purity by GC or HPLC.

Visualizations

Separation_Workflow cluster_start Starting Material cluster_methods Separation Methods cluster_analysis Purity Analysis cluster_product Final Product start Crude Isomeric Mixture of This compound distillation Fractional Vacuum Distillation start->distillation Boiling Point Difference crystallization Crystallization start->crystallization Solubility Difference gc_analysis GC Analysis distillation->gc_analysis hplc_analysis HPLC Analysis distillation->hplc_analysis crystallization->gc_analysis crystallization->hplc_analysis product Purified this compound (>99% Purity) gc_analysis->product Confirm Purity hplc_analysis->product Confirm Purity

Caption: Workflow for the separation and purification of this compound.

Troubleshooting_Logic start Poor Isomer Separation method_q Which method was used? start->method_q distillation Fractional Distillation method_q->distillation Distillation crystallization Crystallization method_q->crystallization Crystallization dist_check1 Check Column Efficiency distillation->dist_check1 dist_check2 Verify Vacuum Level distillation->dist_check2 dist_check3 Reduce Heating Rate distillation->dist_check3 cryst_check1 Optimize Solvent crystallization->cryst_check1 cryst_check2 Slow Down Cooling crystallization->cryst_check2 cryst_check3 Use Seed Crystal crystallization->cryst_check3

Caption: A troubleshooting decision tree for poor isomer separation.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4-dichloro-5-fluorobenzonitrile Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 2,4-dichloro-5-fluorobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory-scale synthetic routes for this compound?

A1: The two most prevalent laboratory-scale methods for the synthesis of this compound are the Sandmeyer reaction starting from 2,4-dichloro-5-fluoroaniline, and palladium-catalyzed cyanation of a corresponding aryl halide, such as 1-bromo-2,4-dichloro-5-fluorobenzene.

Q2: I am experiencing low yields in my Sandmeyer reaction. What are the common causes?

A2: Low yields in the Sandmeyer reaction for the synthesis of this compound can stem from several factors. Incomplete diazotization of the starting aniline is a frequent issue; this can be caused by improper temperature control (diazotization should be carried out at 0-5 °C), insufficient acidity, or impure sodium nitrite.[1] Another common problem is the premature decomposition of the diazonium salt, which is inherently unstable. It is crucial to use the diazonium salt solution immediately after its preparation.[1] Finally, the activity of the copper(I) cyanide catalyst is critical; it should be freshly prepared or of high quality to ensure optimal reactivity.

Q3: What are the advantages of using a palladium-catalyzed cyanation over the Sandmeyer reaction?

A3: Palladium-catalyzed cyanation reactions often offer several advantages over the traditional Sandmeyer reaction. These methods generally exhibit greater functional group tolerance and can proceed under milder reaction conditions.[2] They can also provide higher yields and are often more reproducible.[2] Additionally, the use of less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), can be employed, reducing the handling of highly toxic reagents like copper(I) cyanide.[2]

Q4: What are some of the common impurities I might encounter in the synthesis of this compound?

A4: In the Sandmeyer route, potential impurities include unreacted 2,4-dichloro-5-fluoroaniline, the corresponding phenol (2,4-dichloro-5-fluorophenol) formed from the reaction of the diazonium salt with water, and biaryl byproducts.[3] In palladium-catalyzed cyanations, impurities may arise from incomplete reaction, leaving the starting aryl halide. Side reactions can also lead to the formation of dehalogenated or other coupled products, depending on the specific reaction conditions and the catalyst system used.

Q5: How can I purify the crude this compound?

A5: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvent systems for recrystallization of organic compounds include ethanol, or mixtures like n-hexane/ethyl acetate or n-hexane/acetone.[4] If recrystallization is not effective in removing all impurities, flash column chromatography on silica gel is a powerful alternative.[5] The choice of eluent will depend on the polarity of the impurities to be separated.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
SymptomPossible CauseSuggested Solution
Sandmeyer Route:
Starting material (2,4-dichloro-5-fluoroaniline) remainsIncomplete diazotization.Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure sufficient acidity. Test for excess nitrous acid with starch-iodide paper.[1]
Dark, tarry byproducts are formedDecomposition of the diazonium salt.Prepare the diazonium salt at low temperature (0-5°C) and use it immediately. Add the diazonium salt solution slowly to the copper(I) cyanide solution.
Low conversion to productInactive copper(I) cyanide catalyst.Use freshly prepared or high-purity copper(I) cyanide.
Palladium-Catalyzed Route:
Starting aryl halide remainsInactive catalyst or poor reaction conditions.Ensure the palladium catalyst and ligand are not degraded. Use anhydrous and deoxygenated solvents. Optimize the reaction temperature and time.
Low product yieldCatalyst poisoning by cyanide.Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] to maintain a low concentration of free cyanide in the reaction mixture.[2]
Multiple unidentified byproductsSide reactions or catalyst decomposition.Screen different ligands and bases to improve selectivity. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Product Purity Issues
SymptomPossible CauseSuggested Solution
Presence of starting material in the final productIncomplete reaction.Increase the reaction time or temperature (within optimal range). Ensure the correct stoichiometry of reagents.
Presence of 2,4-dichloro-5-fluorophenol (Sandmeyer route)Reaction of the diazonium salt with water.Minimize the amount of water present in the reaction and work-up. Ensure the reaction with CuCN proceeds to completion.
Discoloration of the final productPresence of polymeric or colored byproducts.Treat the crude product with activated carbon during recrystallization. Perform column chromatography for more thorough purification.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
ParameterSandmeyer ReactionPalladium-Catalyzed Cyanation
Starting Material 2,4-dichloro-5-fluoroaniline1-Bromo-2,4-dichloro-5-fluorobenzene
Key Reagents NaNO₂, HCl, CuCNPd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf), Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])
Typical Yield 60-80% (variable)80-95%
Reaction Temperature 0-5°C (diazotization), then elevated temperature70-120°C
Key Advantages Utilizes a readily available starting material.Higher yields, milder conditions, greater functional group tolerance.[2]
Key Disadvantages Use of highly toxic CuCN, unstable diazonium intermediate.Cost of palladium catalyst and ligands, sensitivity to air and moisture.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure adapted from general Sandmeyer reaction methodologies.[6]

Step 1: Diazotization of 2,4-dichloro-5-fluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4-dichloro-5-fluoroaniline (10.0 g, 55.5 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).

  • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (4.2 g, 60.9 mmol) in water (10 mL) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue).

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (6.0 g, 67.0 mmol) and sodium cyanide (7.0 g, 142.8 mmol) in water (50 mL). Cool this solution to 0-5°C.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) cyanide solution. Effervescence (nitrogen gas evolution) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70°C for 1 hour.

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via Palladium-Catalyzed Cyanation

This protocol is a representative procedure based on modern palladium-catalyzed cyanation methods.[2]

  • To a dried Schlenk flask, add 1-bromo-2,4-dichloro-5-fluorobenzene (5.0 g, 19.4 mmol), zinc cyanide (1.37 g, 11.6 mmol), palladium(II) acetate (0.22 g, 0.97 mmol, 5 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.54 g, 0.97 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous and degassed N,N-dimethylformamide (DMF) (40 mL) via syringe.

  • Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow_Sandmeyer cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation A Dissolve 2,4-dichloro-5-fluoroaniline in HCl/H₂O B Cool to 0-5°C A->B C Add NaNO₂ solution dropwise B->C D Stir for 30 min at 0-5°C C->D E Prepare CuCN/NaCN solution at 0-5°C D->E Immediate use F Add diazonium salt solution E->F G Warm to RT, then heat to 60-70°C F->G H Work-up and Purification G->H

Caption: Experimental workflow for the Sandmeyer synthesis of this compound.

Experimental_Workflow_Pd_Catalysis A Combine aryl bromide, Zn(CN)₂, Pd catalyst, and ligand in a Schlenk flask B Evacuate and backfill with inert gas A->B C Add anhydrous, degassed DMF B->C D Heat to 120°C and stir for 12-24h C->D E Cool, dilute, and filter D->E F Work-up and Purification E->F

Caption: Experimental workflow for the palladium-catalyzed synthesis of this compound.

Troubleshooting_Logic cluster_sandmeyer Sandmeyer Troubleshooting cluster_palladium Palladium-Catalyzed Troubleshooting Start Low Yield of This compound Route Which synthetic route was used? Start->Route Sandmeyer Sandmeyer Reaction Route->Sandmeyer Sandmeyer Palladium Palladium-Catalyzed Route->Palladium Pd-catalyzed SM_remains Starting material remains? Sandmeyer->SM_remains Tarry Tarry byproducts? Sandmeyer->Tarry Low_conv Low conversion? Sandmeyer->Low_conv Pd_SM_remains Starting material remains? Palladium->Pd_SM_remains Pd_low_yield Low product yield? Palladium->Pd_low_yield Pd_byproducts Multiple byproducts? Palladium->Pd_byproducts Diazotization Check diazotization conditions (Temp, Acidity, NaNO₂ purity) SM_remains->Diazotization Decomposition Use diazonium salt immediately, control temperature Tarry->Decomposition Catalyst Use fresh/high-purity CuCN Low_conv->Catalyst Pd_catalyst Check catalyst/ligand quality, ensure inert conditions Pd_SM_remains->Pd_catalyst Pd_poisoning Use less soluble CN source (Zn(CN)₂, K₄[Fe(CN)₆]) Pd_low_yield->Pd_poisoning Pd_selectivity Screen ligands and bases Pd_byproducts->Pd_selectivity

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

common side products in the synthesis of 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-dichloro-5-fluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, with a focus on the formation of common side products.

Issue 1: Presence of an Isomeric Impurity, 2,6-Dichloro-3-fluorobenzonitrile

Symptoms:

  • GC-MS or HPLC analysis of the crude product shows a significant peak with the same mass-to-charge ratio as the desired product but a different retention time.

  • NMR analysis indicates a mixture of isomers.

Primary Cause: This issue is most prevalent when using the ammoxidation of a mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene as the synthetic route. The starting toluene isomers are often difficult to separate economically, and both are converted to their corresponding benzonitriles under ammoxidation conditions.[1]

Solutions:

  • Starting Material Purity: If possible, use a starting material of 2,4-dichloro-5-fluorotoluene with a higher isomeric purity.

  • Post-Reaction Separation: The most effective solution is the separation of the nitrile isomers after the reaction.

    • Fractional Distillation: This can be performed under vacuum. This compound has a boiling point of 170.3°C at 140 mbar, while 2,6-dichloro-3-fluorobenzonitrile boils at 182.2°C under the same pressure. This method can yield nitriles with a purity of over 99%.[1]

    • Crystallization: Solution or melt crystallization can also be employed to separate the isomers.

Issue 2: Formation of Phenolic Side Products (e.g., 2,4-Dichloro-5-fluorophenol)

Symptoms:

  • A peak corresponding to the mass of the phenolic byproduct is observed in GC-MS or LC-MS analysis.

  • The reaction mixture may have a darker color than expected.

  • Reduced yield of the desired benzonitrile.

Primary Cause: This is a common side reaction in the Sandmeyer synthesis , where the diazonium salt intermediate reacts with water. This is particularly problematic at elevated temperatures.[2]

Solutions:

  • Strict Temperature Control: Maintain a low temperature (typically 0-5°C) during the diazotization of 2,4-dichloro-5-fluoroaniline.[2]

  • Controlled Addition: Add the sodium nitrite solution slowly and subsurface to the acidic aniline solution to avoid localized warming and excess nitrous acid.

  • Use of Concentrated Reagents: Where possible, use concentrated acids to minimize the amount of water in the reaction mixture.

Issue 3: Presence of Colored Impurities (Azo Dyes)

Symptoms:

  • The crude product or reaction mixture has a distinct yellow, orange, or red color.

  • These impurities may be visible on TLC plates or as distinct peaks in HPLC analysis.

Primary Cause: Azo compounds are formed in the Sandmeyer reaction when the diazonium salt couples with unreacted 2,4-dichloro-5-fluoroaniline or other aromatic species.[2]

Solutions:

  • Ensure Complete Diazotization: Use a slight excess of sodium nitrite and allow sufficient reaction time at low temperatures to ensure all the starting aniline is converted to the diazonium salt.

  • Slow Reagent Addition: Add the diazonium salt solution slowly to the copper(I) cyanide solution to ensure it reacts to form the nitrile rather than coupling with any remaining aniline.

  • Homogeneous Reaction Mixture: Ensure good stirring to prevent localized high concentrations of reactants.

Issue 4: Formation of Biaryl Side Products

Symptoms:

  • Detection of impurities with a mass corresponding to the coupling of two aryl rings in the mass spectrometry analysis.

  • These are often less polar than the desired product and may have longer retention times in reverse-phase HPLC.

Primary Cause: The Sandmeyer reaction proceeds via a radical mechanism, and the intermediate aryl radical can dimerize to form biaryl compounds.[3]

Solutions:

  • Stoichiometric Copper(I) Salt: Use a stoichiometric amount of the copper(I) cyanide to promote the desired cyanation pathway over radical coupling.

  • Maintain Low Temperature: Lower reaction temperatures can help to control the rate of radical formation and subsequent side reactions.

Frequently Asked Questions (FAQs)

Q1: Which is the best synthetic route for obtaining high-purity this compound?

A1: Both the Sandmeyer reaction and the ammoxidation route have their advantages. The ammoxidation route can be very efficient but often yields an isomeric mixture that requires careful separation. The Sandmeyer reaction, when properly controlled, can produce a product with fewer isomeric impurities, but is susceptible to other side products like phenols and azo dyes. The choice of route often depends on the available starting materials and the purification capabilities at hand.

Q2: How can I monitor the progress of the Sandmeyer reaction?

A2: The diazotization step can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The disappearance of the starting aniline can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The formation of the final product can also be tracked by TLC, GC, or HPLC.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the synthetic route and optimization of reaction conditions. For the ammoxidation route, yields are generally high, but the final yield of the pure desired isomer depends on the efficiency of the separation process. For the Sandmeyer reaction, yields can range from moderate to good, and careful control of reaction parameters is crucial for maximizing the yield.

Data Presentation

The following table summarizes the common side products and their primary synthetic origin.

Side ProductCommon Synthetic OriginTypical Method of Formation
2,6-Dichloro-3-fluorobenzonitrileAmmoxidationCo-synthesis from the isomeric 2,6-dichloro-3-fluorotoluene present in the starting material.[1]
2,4-Dichloro-5-fluorophenolSandmeyer ReactionReaction of the intermediate diazonium salt with water, often due to elevated temperatures.[2]
Azo CompoundsSandmeyer ReactionCoupling of the diazonium salt with unreacted 2,4-dichloro-5-fluoroaniline.[2]
Biaryl CompoundsSandmeyer ReactionDimerization of the intermediate aryl radical.[3]
Unreacted 2,4-dichloro-5-fluorotolueneAmmoxidationIncomplete reaction of the starting material.

Experimental Protocols

Key Experiment: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of this compound and its potential volatile and semi-volatile impurities. Optimization may be required based on the specific instrumentation and impurities of interest.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).

GC Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point for separating isomers and other byproducts.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the concentration of the sample.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Sample Preparation:

  • Prepare a stock solution of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as necessary to be within the linear range of the instrument.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

Synthesis_Side_Products cluster_sandmeyer Sandmeyer Reaction 2,4-Dichloro-5-fluoroaniline 2,4-Dichloro-5-fluoroaniline Diazonium Salt Diazonium Salt 2,4-Dichloro-5-fluoroaniline->Diazonium Salt NaNO2, H+ This compound This compound Diazonium Salt->this compound CuCN Phenolic Side Product Phenolic Side Product Diazonium Salt->Phenolic Side Product H2O, Heat Azo Dye Side Product Azo Dye Side Product Diazonium Salt->Azo Dye Side Product Unreacted Aniline Biaryl Side Product Biaryl Side Product Diazonium Salt->Biaryl Side Product Radical Dimerization

Caption: Side product formation in the Sandmeyer synthesis of this compound.

Troubleshooting_Workflow start Impurity Detected in Product isomeric_impurity Isomeric Impurity Present? start->isomeric_impurity phenolic_impurity Phenolic Impurity Present? isomeric_impurity->phenolic_impurity No solution_distillation Action: Fractional Distillation or Crystallization isomeric_impurity->solution_distillation Yes colored_impurity Colored Impurities Present? phenolic_impurity->colored_impurity No solution_temp_control Action: Check and Optimize Temperature Control (0-5°C) phenolic_impurity->solution_temp_control Yes solution_diazotization Action: Ensure Complete Diazotization and Controlled Reagent Addition colored_impurity->solution_diazotization Yes end_node Pure Product colored_impurity->end_node No solution_distillation->end_node solution_temp_control->end_node solution_diazotization->end_node

Caption: A troubleshooting workflow for identifying and addressing common impurities.

References

Technical Support Center: Catalyst Deactivation in 2,4-Dichloro-5-fluorobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2,4-Dichloro-5-fluorobenzonitrile and related halogenated benzonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in the synthesis of this compound?

A1: The most prevalent causes of catalyst deactivation, particularly when using palladium-based catalysts in cyanation reactions, include:

  • Cyanide Poisoning: Excess cyanide ions in the reaction mixture can strongly coordinate to the active palladium centers, forming inactive complexes such as [(CN)₄Pd]²⁻. This is a primary and rapid deactivation pathway.[1][2][3][4]

  • Moisture: The presence of water can lead to the hydrolysis of cyanide to form hydrogen cyanide (HCN). HCN is highly reactive towards Pd(0) and can lead to the formation of inactive hydride and cyanide-palladium complexes.[1][2]

  • Halogen Poisoning: Halogens like chlorine and fluorine, present in the substrate and product, can interact with the catalyst surface, altering its electronic properties and reducing its activity.[5]

  • Coking/Fouling: Deposition of carbonaceous materials (coke) or other organic residues on the catalyst surface can block active sites and pores, leading to deactivation.[6][7]

  • Sintering: At elevated temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[7][8]

Q2: Which catalysts are typically used for the synthesis of this compound?

A2: The choice of catalyst depends on the synthetic route.

  • For cyanation reactions of aryl halides, palladium-based catalysts are common. These often consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.[3]

  • For ammoxidation of the corresponding dichlorofluorotoluene, a mixed oxide catalyst, such as boron phosphorus oxide/tin phosphate on a silicic acid carrier, has been reported.[9]

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, in many cases, deactivated catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the cause of deactivation.

  • For coking or fouling , washing with specific solvents or controlled oxidation to burn off carbonaceous deposits can be effective.[6][10]

  • For some types of chemical poisoning , treatment with acids or bases can remove the poisoning species.[11]

  • Thermally induced sintering is generally irreversible.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation.

Problem 1: Reaction is sluggish or has stalled completely.

  • Question: Have you rigorously excluded moisture and air from your reaction?

    • Answer: Moisture can lead to the formation of HCN, which poisons palladium catalysts.[1][2] Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Question: Are you using a controlled, slow addition of the cyanide source?

    • Answer: A high local concentration of cyanide is a primary cause of catalyst poisoning.[2][4] Employing slow addition techniques or using a cyanide source with low solubility can mitigate this issue.[3]

  • Question: Have you analyzed the catalyst for the presence of poisons?

    • Answer: If possible, techniques like X-ray photoelectron spectroscopy (XPS) or energy-dispersive X-ray spectroscopy (EDX) can identify the presence of poisons like sulfur or halides on the catalyst surface.

Problem 2: Product yield has significantly decreased over several reaction cycles.

  • Question: Are you observing any changes in the physical appearance of the catalyst (e.g., color change, clumping)?

    • Answer: This could indicate fouling, coking, or sintering. A visual inspection can provide initial clues. Sintering, or the agglomeration of catalyst particles at high temperatures, reduces the active surface area.[8]

  • Question: Have you attempted a regeneration protocol?

    • Answer: A decline in performance over multiple runs is a classic sign of gradual deactivation. Implementing a suitable regeneration protocol may restore catalyst activity.

Quantitative Data on Catalyst Performance and Deactivation

Catalyst SystemReaction TypeCause of DeactivationRegeneration MethodRecovered ActivityReference
Pd(OH)₂/CHydrogenation DebenzylationPore blockage by reaction productsWashing with chloroform and glacial acetic acid with sonication>70% yield after 3 cycles[6]
Pd/CHydrodechlorinationFormation of palladium carbide (PdCx)Airflow treatment at 250 °C>80% of initial conversion[10]
Pd-basedMethane OxidationSulfur poisoningPeriodic operation under rich conditions (low oxygen)Maintained high activity[12]
Deactivated Pd/CPTA HydrofiningUnspecifiedWashing with NaOH, boiling in HNO₃, redeposition of PdActivity comparable to fresh catalyst[11]

Experimental Protocols

Protocol 1: Regeneration of a Fouled Palladium on Carbon (Pd/C) Catalyst

This protocol is adapted from methods for removing organic residues and is a good starting point for catalysts deactivated by coking or fouling.

  • Solvent Washing:

    • Carefully filter the catalyst from the reaction mixture.

    • Wash the catalyst sequentially with an appropriate organic solvent (e.g., toluene, THF) to remove adsorbed organic species.

    • Follow with a wash using a more polar solvent like ethanol or methanol.

    • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Acid/Base Washing (for more severe fouling or suspected ionic poisons):

    • Suspend the solvent-washed catalyst in a dilute solution of a weak acid (e.g., 1 M acetic acid) or a weak base (e.g., 1 M sodium carbonate).

    • Stir the suspension at room temperature for 1-2 hours.

    • Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.

    • Dry the catalyst under vacuum at 80-100 °C.

Protocol 2: Oxidative Regeneration of a Coked Palladium Catalyst

This method is for catalysts deactivated by heavy carbonaceous deposits and should be performed with caution.

  • Place the deactivated catalyst in a tube furnace.

  • Pass a stream of inert gas (e.g., nitrogen) over the catalyst while slowly heating to 250-300 °C.

  • Gradually introduce a controlled amount of air or a dilute oxygen/nitrogen mixture into the gas stream. Caution: The oxidation of coke can be exothermic. Careful temperature control is crucial to prevent catalyst sintering.

  • Hold at the target temperature until the carbonaceous material is burned off (indicated by the cessation of CO₂ evolution, which can be monitored with an off-gas analyzer).

  • Cool the catalyst to room temperature under an inert gas stream.

Visualizations

Catalyst_Deactivation_Troubleshooting start Low or No Product Yield check_conditions Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Slow CN⁻ Addition? start->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok improve_conditions Action: Improve Reaction Setup (Dry solvents, inert gas, slow addition) conditions_ok->improve_conditions No catalyst_issue Suspect Catalyst Deactivation conditions_ok->catalyst_issue Yes characterize Characterize Deactivated Catalyst (Visual, XPS, TEM) catalyst_issue->characterize poisoning Diagnosis: Poisoning (e.g., Cyanide, Sulfur) characterize->poisoning fouling Diagnosis: Fouling/Coking characterize->fouling sintering Diagnosis: Sintering characterize->sintering regenerate_wash Action: Regenerate via Washing (Solvents, Acid/Base) poisoning->regenerate_wash regenerate_oxidize Action: Regenerate via Oxidation fouling->regenerate_oxidize replace_catalyst Action: Replace Catalyst sintering->replace_catalyst

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Deactivation_Pathways cluster_catalyst Active Catalyst cluster_poisons Poisons cluster_deactivated Deactivated Catalyst Active_Pd Active Pd(0) Species Inactive_Complex Inactive [Pd(CN)₄]²⁻ Active_Pd->Inactive_Complex HCN_Adduct H-Pd-CN Species Active_Pd->HCN_Adduct Coke Coke/Fouling Active_Pd->Coke Sintered_Pd Sintered Pd Particles Active_Pd->Sintered_Pd Excess_CN Excess CN⁻ Excess_CN->Inactive_Complex Cyanide Poisoning Moisture H₂O Moisture->HCN_Adduct Forms HCN Organics Organic Impurities Organics->Coke Fouling Heat High Temperature Heat->Sintered_Pd Sintering

Caption: Common pathways for palladium catalyst deactivation.

References

managing impurities during the synthesis of 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,4-dichloro-5-fluorobenzonitrile. The information is presented in a clear question-and-answer format to help you identify and resolve issues related to impurities and reaction conditions.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Ammoxidation of 2,4-dichloro-5-fluorotoluene: This gas-phase catalytic reaction involves reacting 2,4-dichloro-5-fluorotoluene with ammonia and air. It is a common industrial method.[1]

  • From 2,4-dichloro-5-fluorobenzoic acid: This route involves converting the carboxylic acid to the corresponding acid chloride, then to an amide, followed by dehydration to the nitrile.

  • Cyanation of a halogenated precursor: This involves the reaction of a suitable precursor, such as 1-bromo-2,4-dichloro-5-fluorobenzene, with a cyanide source like copper(I) cyanide.

Q2: What are the major impurities I should be aware of during the synthesis of this compound?

A2: Depending on the synthetic route, common impurities may include:

  • Isomeric Impurities: 2,6-dichloro-3-fluorobenzonitrile is a common isomer that can be formed, particularly in the ammoxidation route if the starting material contains 2,6-dichloro-3-fluorotoluene.[1]

  • Unreacted Starting Materials: Residual 2,4-dichloro-5-fluorotoluene or other precursors may remain if the reaction does not go to completion.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can form 2,4-dichloro-5-fluorobenzamide and subsequently 2,4-dichloro-5-fluorobenzoic acid, especially in the presence of water at elevated temperatures.

  • Precursor-Related Impurities: Impurities in the starting materials can carry through to the final product. For example, the synthesis of the precursor 2,4-dichlorofluorobenzene can result in isomeric impurities like 2,6-dichlorofluorobenzene and trichlorofluorobenzene isomers.

  • By-products from Side Reactions: In certain synthetic pathways, such as those involving Friedel-Crafts reactions to produce precursors, dimer by-products can be formed.[2]

Q3: How can I purify the final this compound product?

A3: Common purification techniques include:

  • Fractional Distillation: This is an effective method for separating this compound from impurities with different boiling points, such as isomeric by-products and unreacted starting materials.[1]

  • Crystallization: Recrystallization from a suitable solvent can be used to obtain a high-purity product.

  • Steam Distillation: This can be useful for removing non-volatile impurities.

Troubleshooting Guide: Ammoxidation of 2,4-dichloro-5-fluorotoluene

Q4: My conversion of 2,4-dichloro-5-fluorotoluene is low. What are the potential causes and solutions?

A4: Low conversion in the ammoxidation reaction can be attributed to several factors. Refer to the table below for troubleshooting guidance.

Potential Cause Troubleshooting Action
Inadequate Reaction Temperature The ammoxidation process is typically carried out at high temperatures, generally between 350°C and 550°C.[1] Ensure your reactor is reaching and maintaining the optimal temperature for your specific catalyst system.
Incorrect Molar Ratios of Reactants The molar ratio of dichloro-fluorotoluene to ammonia and air is crucial. A typical molar ratio is 1:1-3 (dichloro-fluorotoluene:ammonia) and 1:7.5-15 (dichloro-fluorotoluene:air).[1] Verify the flow rates of your reactants.
Catalyst Deactivation The catalyst can deactivate over time due to coking or poisoning. Consider regenerating or replacing the catalyst according to the manufacturer's recommendations.
Insufficient Residence Time The contact time of the reactants with the catalyst may be too short. Adjust the flow rates to increase the residence time within the reactor.

Q5: I am observing a significant amount of the 2,6-dichloro-3-fluorobenzonitrile isomer in my product. How can I minimize this?

A5: The presence of the 2,6-dichloro-3-fluorobenzonitrile isomer is directly related to the purity of your starting material, 2,4-dichloro-5-fluorotoluene.

Potential Cause Troubleshooting Action
Isomeric Impurity in Starting Material The starting material, 2,4-dichloro-5-fluorotoluene, may contain the 2,6-dichloro-3-fluorotoluene isomer. It is crucial to analyze the purity of the starting material before the reaction.
Separation of Isomers While the starting toluene isomers are difficult to separate by distillation due to close boiling points, the resulting nitrile isomers have a larger boiling point difference and can be separated by fractional distillation under vacuum. This compound has a boiling point of 170.3°C at 140 mbar, while 2,6-dichloro-3-fluorobenzonitrile boils at 182.2°C under the same pressure.[1]
Troubleshooting Guide: Hydrolysis Impurities

Q6: My final product is showing the presence of 2,4-dichloro-5-fluorobenzamide and/or 2,4-dichloro-5-fluorobenzoic acid. How can I prevent their formation?

A6: The formation of amide and carboxylic acid impurities is due to the hydrolysis of the nitrile group.

Potential Cause Troubleshooting Action
Presence of Water Ensure all reactants, solvents, and equipment are thoroughly dried before use. The presence of water, especially at elevated temperatures, will promote hydrolysis.
Reaction/Work-up Conditions Avoid prolonged exposure to acidic or basic conditions during the reaction and work-up, as these can catalyze the hydrolysis of the nitrile.
Storage Conditions Store the final product in a dry, well-sealed container to prevent moisture absorption from the atmosphere.

Experimental Protocols

Synthesis of this compound via Ammoxidation of 2,4-dichloro-5-fluorotoluene

This protocol is a general guideline based on patented industrial processes.[1] Researchers should adapt it to their specific laboratory setup and safety protocols.

Materials:

  • A mixture of 2,4-dichloro-5-fluorotoluene and 2,6-dichloro-3-fluorotoluene

  • Ammonia gas

  • Air

  • Steam (optional)

  • Ammoxidation catalyst (e.g., a promoted vanadium-phosphorus oxide catalyst)

Procedure:

  • Set up a fixed-bed reactor packed with the ammoxidation catalyst.

  • Heat the reactor to the desired temperature (typically in the range of 350-550°C).

  • Introduce a gaseous feed stream into the reactor containing the dichlorofluorotoluene mixture, ammonia, and air. The molar ratio should be optimized for the specific catalyst but is generally in the range of 1:1-3:7.5-15 (dichlorofluorotoluene:ammonia:air). Steam can also be included in the feed.

  • The reaction is carried out in the gas phase.

  • The product stream exiting the reactor is cooled to condense the liquid products.

  • The crude product mixture, containing this compound, the isomeric by-product, and unreacted starting materials, is then purified, typically by fractional distillation under vacuum.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This is a general method that can be adapted for the analysis of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/minute

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Split (e.g., 50:1 split ratio)

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

  • Scan Mode: Full scan

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as acetone or dichloromethane.

Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and by running standards of expected impurities if available.

  • Quantify impurities using the area percent method or by creating a calibration curve with certified reference standards.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Hydrolysis Impurities

This is a general method for the analysis of the less volatile hydrolysis impurities, 2,4-dichloro-5-fluorobenzamide and 2,4-dichloro-5-fluorobenzoic acid.

Instrumentation:

  • High-performance liquid chromatograph with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

HPLC Conditions (Example):

  • Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% phosphoric acid.

    • Start with a higher percentage of the aqueous phase and gradually increase the percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

Data Analysis:

  • Identify the peaks for this compound, 2,4-dichloro-5-fluorobenzamide, and 2,4-dichloro-5-fluorobenzoic acid by comparing their retention times with those of reference standards.

  • Quantify the impurities by creating calibration curves with certified reference standards.

Visualizations

Synthesis_Pathway_and_Impurities Ammoxidation Ammoxidation This compound This compound Ammoxidation->this compound 2,6-dichloro-3-fluorobenzonitrile 2,6-dichloro-3-fluorobenzonitrile Ammoxidation->2,6-dichloro-3-fluorobenzonitrile Isomeric Impurity Unreacted Toluene Unreacted 2,4-dichloro-5-fluorotoluene Ammoxidation->Unreacted Toluene Incomplete Conversion Hydrolysis (amide) Hydrolysis (amide) This compound->Hydrolysis (amide) 2,4-dichloro-5-fluorobenzamide 2,4-dichloro-5-fluorobenzamide Hydrolysis (acid) Hydrolysis (acid) 2,4-dichloro-5-fluorobenzamide->Hydrolysis (acid) 2,4-dichloro-5-fluorobenzoic_acid 2,4-dichloro-5-fluorobenzoic acid Hydrolysis (acid)->2,4-dichloro-5-fluorobenzoic_acid Incomplete Reaction Incomplete Reaction 2,6-dichloro-3-fluorotoluene 2,6-dichloro-3-fluorotoluene 2,6-dichloro-3-fluorotoluene->Ammoxidation Hydrolysis (amide)->2,4-dichloro-5-fluorobenzamide

Caption: Synthesis pathway and common impurities.

Troubleshooting_Workflow start Impurity Detected in This compound identify Identify Impurity via GC-MS or HPLC start->identify isomer Isomeric Impurity (e.g., 2,6-dichloro-3-fluorobenzonitrile) identify->isomer Isomer hydrolysis Hydrolysis Products (Amide, Carboxylic Acid) identify->hydrolysis Hydrolysis starting_material Unreacted Starting Material identify->starting_material Starting Material other Other Impurity identify->other Other check_sm Check Purity of Starting Material isomer->check_sm dry Ensure Anhydrous Conditions hydrolysis->dry optimize_reaction Optimize Reaction (Temp, Time, Ratios) starting_material->optimize_reaction investigate Investigate Precursor Synthesis & Side Reactions other->investigate distill Optimize Fractional Distillation check_sm->distill

Caption: Troubleshooting workflow for impurity management.

References

troubleshooting guide for the ammoxidation of halogenated toluenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the ammoxidation of halogenated toluenes.

Frequently Asked Questions (FAQs)

Q1: What is the ammoxidation of halogenated toluenes?

A1: The ammoxidation of halogenated toluenes is a chemical process that converts a halogenated toluene (e.g., chlorotoluene, dichlorotoluene) into the corresponding halogenated benzonitrile in a single step. This gas-phase reaction utilizes ammonia (NH₃) and oxygen (O₂), typically from the air, and is catalyzed by metal oxides. The primary product is a halogenated benzonitrile, with water as the main byproduct. This process is an extension of the SOHIO process, which was initially developed for the production of acrylonitrile from propylene.[1]

Q2: What are the typical catalysts used for this reaction?

A2: The most common catalysts for the ammoxidation of halogenated toluenes are based on mixed metal oxides. Vanadium and molybdenum oxides are frequently used as the primary catalytic components.[1] For instance, vanadium phosphate (VPO) catalysts, sometimes promoted with other metals like chromium and supported on materials such as γ-alumina or titania, have shown significant effectiveness.[2] The choice of catalyst and promoter can greatly influence the conversion of the starting material and the selectivity towards the desired nitrile product.

Q3: What are the major challenges encountered during the ammoxidation of halogenated toluenes?

A3: Researchers may face several challenges, including:

  • Low conversion and selectivity: Particularly with sterically hindered substrates like 2,6-dichlorotoluene, the bulky halogen atoms can impede the interaction between the methyl group and the catalyst surface, leading to poor yields.[2]

  • Catalyst deactivation: Like many heterogeneous catalytic processes, the catalyst can lose activity over time due to factors such as coking (carbon deposition) or poisoning.[3]

  • Byproduct formation: Undesirable side reactions can lead to the formation of byproducts such as carbon oxides (CO, CO₂) from the complete oxidation of the hydrocarbon, and other nitriles like benzonitrile if dehalogenation occurs.[4]

  • Reaction runaway and safety: Ammoxidation reactions are exothermic and involve flammable materials. Poor temperature control can lead to reaction runaway and potential safety hazards.[2][5]

Troubleshooting Guide

Issue 1: Low Conversion of Halogenated Toluene
Possible Cause Suggested Solution
Insufficient Reaction Temperature Gradually increase the reaction temperature. Ammoxidation reactions typically require high temperatures, often in the range of 300-500°C.[4] However, excessive temperatures can lead to increased byproduct formation.
Low Catalyst Activity Ensure the catalyst has been properly prepared and activated. For example, some catalysts require calcination at specific temperatures to achieve the desired active phase.[4][6] Consider using a more active catalyst formulation, such as a promoted VPO catalyst.[2]
Poor Catalyst-Reactant Contact Check the flow rates of the reactants. Ensure proper fluidization in a fluidized bed reactor or uniform flow through a fixed bed reactor. The contact time is a critical parameter to optimize.[4]
Steric Hindrance For substrates with bulky substituents (e.g., 2,6-dichlorotoluene), a standard catalyst may not be effective.[2] Utilize a catalyst with optimized pore structure or active sites designed to accommodate larger molecules. The addition of promoters can enhance catalyst performance in such cases.[2]
Issue 2: Low Selectivity to the Desired Halogenated Benzonitrile
Possible Cause Suggested Solution
Over-oxidation Reduce the reaction temperature or the oxygen-to-hydrocarbon ratio. Excessive oxygen can lead to the complete combustion of the toluene to CO and CO₂.[4]
Formation of Other Nitriles The formation of benzonitrile (without the halogen) indicates dehalogenation. This may be addressed by modifying the catalyst to be less reactive towards C-X bond cleavage or by operating at milder conditions.
Ammonia Decomposition High temperatures can lead to ammonia decomposition ("ammonia burn"), reducing its availability for the ammoxidation reaction.[4] Optimizing the ammonia-to-hydrocarbon ratio is crucial. A slight excess of ammonia is generally preferred.[7]
Inappropriate Catalyst The catalyst composition is key to selectivity. For instance, the addition of promoters like chromium to a VPO catalyst has been shown to significantly increase the yield of 2,6-dichlorobenzonitrile.[2] Experiment with different catalyst formulations.
Issue 3: Catalyst Deactivation
Possible Cause Suggested Solution
Coking Carbonaceous deposits can block active sites.[3] Periodically regenerate the catalyst by controlled oxidation to burn off the coke. Lowering the reaction temperature or adjusting the hydrocarbon-to-oxygen ratio can sometimes mitigate coke formation.
Poisoning Impurities in the feed streams (e.g., sulfur compounds) can irreversibly poison the catalyst.[3] Ensure high purity of reactants. If poisoning is suspected, the catalyst may need to be replaced.
Sintering Prolonged exposure to high temperatures can cause the catalyst particles to agglomerate, reducing the active surface area. Operate within the recommended temperature range for the specific catalyst to avoid thermal degradation.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies on the ammoxidation of halogenated and related toluenes.

Table 1: Ammoxidation of 2,6-Dichlorotoluene (DCT) over a Promoted VPO Catalyst [2]

ParameterValue
CatalystCr-promoted vanadyl pyrophosphate with titania
DCT Conversionup to 97%
2,6-Dichlorobenzonitrile (DCBN) Yield~80%

Table 2: Representative Reaction Conditions for Ammoxidation of Xylenes [4]

ParameterValue Range
Reaction Temperature375°C to 500°C
Molar Ratio of Ammonia to Xylene≤ 3:1
Molar Ratio of Oxygen to Xylene≤ 3:1
Reactant Concentration in Feed3-10% hydrocarbon, 7-25% ammonia, 10-20% oxygen

Experimental Protocols

General Protocol for Laboratory-Scale Ammoxidation of p-Chlorotoluene

This protocol is a generalized procedure based on common practices in gas-phase ammoxidation.

1. Catalyst Preparation (Example: V-P-O Catalyst)

  • A detailed, multi-step procedure is typically required for catalyst synthesis. This may involve dissolving precursor salts (e.g., ammonium metavanadate and phosphoric acid) in a solvent, followed by drying, calcination, and activation.[6] The specific molar ratios of the elements and the calcination conditions are critical to the catalyst's performance.

2. Reactor Setup

  • A fixed-bed or fluidized-bed reactor is commonly used. The reactor is typically made of quartz or stainless steel and is placed inside a furnace with precise temperature control.

  • Mass flow controllers are used to accurately meter the gaseous reactants (p-chlorotoluene vapor, ammonia, and air/oxygen) and a diluent gas (e.g., nitrogen).

  • The p-chlorotoluene is vaporized by heating before being mixed with the other gases.

3. Reaction Procedure

  • The catalyst is loaded into the reactor.

  • The reactor is heated to the desired reaction temperature (e.g., 350-450°C) under a flow of an inert gas like nitrogen.

  • Once the temperature is stable, the reactant gas mixture (p-chlorotoluene, ammonia, and air) is introduced into the reactor at specified flow rates to achieve the desired molar ratios and contact time.

  • The reaction products are passed through a series of condensers or traps to collect the liquid and solid products.

  • The effluent gas stream is analyzed by gas chromatography (GC) to determine the conversion of p-chlorotoluene and the selectivity to p-chlorobenzonitrile and other byproducts.

4. Product Analysis

  • The collected liquid and solid products are dissolved in a suitable solvent and analyzed by GC and/or HPLC to quantify the yield of the desired nitrile and identify any byproducts.

Visualizations

TroubleshootingWorkflow Start Low Yield or Selectivity Observed CheckTemp Is Reaction Temperature in Optimal Range? Start->CheckTemp CheckRatios Are Reactant Molar Ratios (NH3/Toluene, O2/Toluene) Correct? CheckTemp->CheckRatios Yes AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckCatalyst Is Catalyst Activity Sufficient? CheckRatios->CheckCatalyst Yes AdjustRatios Adjust Molar Ratios CheckRatios->AdjustRatios No CheckSubstrate Is Substrate Sterically Hindered? CheckCatalyst->CheckSubstrate Yes RegenCatalyst Regenerate or Replace Catalyst CheckCatalyst->RegenCatalyst No ModifyCatalyst Use Promoted or Specialized Catalyst CheckSubstrate->ModifyCatalyst Yes Success Problem Resolved CheckSubstrate->Success No AdjustTemp->CheckTemp AdjustRatios->CheckRatios RegenCatalyst->CheckCatalyst ModifyCatalyst->Success

Caption: Troubleshooting workflow for low yield in ammoxidation.

AmmoxidationPathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products HalogenatedToluene Halogenated Toluene (Ar-CH3) Catalyst Metal Oxide Catalyst (e.g., V2O5) HalogenatedToluene->Catalyst Ammonia Ammonia (NH3) Ammonia->Catalyst Oxygen Oxygen (O2) Oxygen->Catalyst HalogenatedBenzonitrile Halogenated Benzonitrile (Ar-CN) Catalyst->HalogenatedBenzonitrile Water Water (H2O) Catalyst->Water Byproducts Byproducts (CO, CO2, etc.) Catalyst->Byproducts

Caption: Simplified reaction pathway for ammoxidation.

LogicalRelationships cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Temp Temperature Conversion Conversion Temp->Conversion + Selectivity Selectivity Temp->Selectivity +/- Deactivation Catalyst Deactivation Temp->Deactivation + NH3_Ratio NH3 / Toluene Ratio NH3_Ratio->Conversion + NH3_Ratio->Selectivity + O2_Ratio O2 / Toluene Ratio O2_Ratio->Conversion + O2_Ratio->Selectivity - at high levels Catalyst Catalyst Formulation Catalyst->Conversion Catalyst->Selectivity Catalyst->Deactivation

Caption: Key parameter relationships in ammoxidation.

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2,4-dichloro-5-fluorobenzonitrile, offering insights into the influence of its substituent pattern on the spectral data when compared to related benzonitrile derivatives.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectrum of an aromatic compound is highly sensitive to the electronic environment of the protons on the benzene ring. The presence of electron-withdrawing groups like chlorine, fluorine, and nitrile (-CN) generally shifts the proton signals to a higher chemical shift (downfield).

Analysis of this compound: This compound has two aromatic protons. The proton at the 3-position is expected to be a doublet due to coupling with the adjacent fluorine atom. The proton at the 6-position is also expected to be a doublet, again due to coupling with the fluorine atom. The exact chemical shifts and coupling constants are available in spectral databases such as SpectraBase.

For comparison, the experimental ¹H NMR data for structurally similar benzonitriles are presented below.

Compound NameAromatic ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
4-FluorobenzonitrileH-2, H-67.68m-[1]
H-3, H-57.19m-[1]
4-ChlorobenzonitrileH-2, H-67.59d8.5[2]
H-3, H-57.48d8.5[2]
BenzonitrileH-2, H-67.63m-[3]
H-3, H-57.52m-[3]
H-47.44m-[3]

Note: The data for 4-fluorobenzonitrile and 4-chlorobenzonitrile were obtained in CDCl₃, while the data for benzonitrile was obtained in a mixture of CDCl₃ and acetone-d₆. The multiplicity 'm' denotes a multiplet.

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the benzene ring are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the nitrile group (C-CN) and the carbons attached to the halogens are particularly diagnostic.

Analysis of this compound: The ¹³C NMR spectrum of this compound is expected to show seven distinct signals: one for the nitrile carbon and six for the aromatic carbons. The carbon atoms directly bonded to the chlorine and fluorine atoms will exhibit characteristic chemical shifts and, in the case of the fluorine-bonded carbon, C-F coupling. The specific spectral data for this compound can be found in databases like SpectraBase, as indicated by its PubChem entry.[4]

A comparison with related compounds highlights the impact of the substituents on the carbon chemical shifts.

Compound NameCarbon AtomChemical Shift (δ, ppm)Reference
4-FluorobenzonitrileC1108.3[5]
C2, C6134.1[5]
C3, C5116.6[5]
C4164.5 (d, ¹JCF = 254 Hz)[5]
CN118.2[5]
4-ChlorobenzonitrileC1110.9[3]
C2, C6133.1[3]
C3, C5129.5[3]
C4138.8[3]
CN118.1[3]
BenzonitrileC1112.5[3]
C2, C6132.5[3]
C3, C5129.2[3]
C4132.9[3]
CN118.7[3]

Note: The data for 4-fluorobenzonitrile and 4-chlorobenzonitrile were obtained in CDCl₃, while the data for benzonitrile was obtained in a mixture of CDCl₃ and acetone-d₆. 'd' denotes a doublet.

Experimental Protocol for NMR Analysis

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of benzonitrile derivatives.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

  • Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp, well-resolved peaks. This can be done manually or automatically.

  • Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.

  • Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum and improve sensitivity. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

    • The spectrum is phased and the baseline is corrected.

    • The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

NMR Analysis Workflow

The logical flow from sample preparation to structural elucidation via NMR spectroscopy is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock Lock Insert->Lock Shim Shim Lock->Shim Tune Tune & Match Shim->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Chemical Shifts Phase->Reference Analyze Analyze Spectrum (Shifts, Couplings, Integration) Reference->Analyze Structure Structural Elucidation Analyze->Structure

Caption: A flowchart illustrating the key stages of NMR spectral analysis.

This guide provides a framework for the NMR analysis of this compound and facilitates its comparison with other benzonitrile derivatives. By understanding the influence of different substituents on the NMR spectra, researchers can more effectively characterize and identify novel chemical entities.

References

A Comparative Guide to the Analytical Determination of 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methodologies for the identification and quantification of 2,4-Dichloro-5-fluorobenzonitrile. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for halogenated aromatic compounds.

Introduction

This compound (C₇H₂Cl₂FN, MW: 190.00 g/mol ) is a halogenated aromatic compound with applications in chemical synthesis.[1][2] The accurate identification and quantification of such compounds are crucial for process control, quality assurance, and regulatory compliance. Due to their chemical nature, a variety of analytical techniques can be employed, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method.[3][4] This guide will delve into the expected mass spectrometry fragmentation pattern of this compound and compare this technique with other analytical approaches.

Mass Spectrometry Fragmentation Analysis

Upon electron impact, the molecule is expected to form a molecular ion (M⁺˙) at m/z 190. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for all chlorine-containing fragments. The fragmentation of aromatic compounds is often characterized by the stability of the aromatic ring, leading to a prominent molecular ion peak.[8] Subsequent fragmentation is likely to involve the loss of halogens and the cyano group.

Expected Fragmentation Pathways:

  • Loss of a Chlorine Radical: The initial fragmentation is likely the loss of a chlorine radical (Cl•) from the molecular ion, resulting in a fragment ion at m/z 155.

  • Loss of a Second Chlorine Radical: The [M-Cl]⁺ ion can further lose the second chlorine radical to yield a fragment at m/z 120.

  • Loss of the Cyano Group: The molecular ion or fragment ions can lose the cyano group (•CN), leading to characteristic neutral losses of 26 Da. For example, the molecular ion could fragment to an ion at m/z 164.

  • Loss of Halogen and Cyano Group: Sequential or concerted loss of a chlorine atom and the cyano group would result in various smaller fragment ions.

A visual representation of the predicted fragmentation pathway is provided below.

Fragmentation_Pattern M C₇H₂Cl₂FN⁺˙ m/z = 190 M_minus_Cl [M-Cl]⁺ m/z = 155 M->M_minus_Cl - Cl• M_minus_CN [M-CN]⁺ m/z = 164 M->M_minus_CN - •CN M_minus_2Cl [M-2Cl]⁺ m/z = 120 M_minus_Cl->M_minus_2Cl - Cl•

Predicted mass spectrometry fragmentation pathway of this compound.

Comparison of Analytical Methods

The choice of analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the need for quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and common technique for the analysis of volatile and semi-volatile halogenated organic compounds.[3][4] However, other methods can also be considered.

Analytical Method Principle Advantages Disadvantages Typical Performance
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility and partitioning on a GC column, followed by detection and identification by mass spectrometry.High sensitivity and selectivity. Provides structural information from fragmentation patterns. Well-established for halogenated compounds.[3][4]Requires the analyte to be volatile and thermally stable. Derivatization may be needed for some compounds.[9]LOD: 0.1 - 10 ng/mL, LOQ: 0.3 - 30 ng/mL, Linearity: R² > 0.99[10]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile or thermally labile compounds. A variety of detectors can be used (e.g., UV, DAD, MS).May have lower resolution for isomers compared to GC. Can be less sensitive than GC-MS without MS detection.Dependent on detector. With UV detection, LOD and LOQ are typically in the low µg/mL range.
Gas Chromatography with Electron Capture Detection (GC-ECD) Similar to GC-MS for separation, but uses an electron capture detector which is highly sensitive to halogenated compounds.Extremely high sensitivity for halogenated compounds.Provides no structural information, identification is based solely on retention time.Sub-pg detection limits are achievable.

Experimental Protocols

This protocol provides a general procedure for the analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Accurately weigh a standard of this compound and dissolve in a suitable solvent (e.g., acetonitrile, hexane) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, perform an appropriate extraction (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte from the sample matrix.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.

  • Quantify the amount of this compound in the unknown samples using the calibration curve.

The general workflow for this analytical process is depicted below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection Sample Injection Standard->Injection Sample Sample Extraction Sample->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

General experimental workflow for GC-MS analysis.

Conclusion

The analytical determination of this compound is most effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS), which offers a combination of high sensitivity, selectivity, and structural confirmation.[3][4] The predicted fragmentation pattern, characterized by the loss of chlorine and cyano groups, provides a basis for its identification. While other techniques such as HPLC and GC-ECD offer viable alternatives for specific applications, GC-MS remains the gold standard for comprehensive analysis of such halogenated aromatic compounds. The provided experimental protocol serves as a starting point for method development and validation in a research or quality control setting.

References

A Comparative Guide to the Synthetic Routes of 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,4-Dichloro-5-fluorobenzonitrile is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The efficiency, scalability, and safety of its production are critical considerations for researchers and chemical process developers. This guide provides a comparative analysis of three primary synthetic routes to this compound, with a focus on experimental data and detailed methodologies.

Comparison of Synthetic Routes

Route Starting Material Key Intermediates Key Reactions Reported Yield Product Purity Advantages Disadvantages
12,4-Dichloro-5-fluorotolueneN/AAmmoxidationHigh (not explicitly quantified in literature)>99%[1]Direct, one-step process; High purity achievable.Requires specialized high-temperature gas-phase reactor; Catalyst preparation and handling.
22,4-Dichloro-5-fluoroaniline2,4-Dichloro-5-fluorobenzenediazonium saltDiazotization, Sandmeyer ReactionModerate to High (typically 70-90% for Sandmeyer cyanation)Good to ExcellentWell-established and versatile reaction; Tolerant of various functional groups.Use of toxic cyanide salts; Diazonium salts can be unstable.
32,4-Dichlorofluorobenzene2,4-Dichloro-5-fluorobenzoyl chloride, 2,4-Dichloro-5-fluorobenzamideFriedel-Crafts Acylation, Amidation, DehydrationGood (multi-step)Good to ExcellentReadily available starting material; Avoids highly toxic reagents in the final step.Multi-step process may lower overall yield; Use of dehydrating agents.

Experimental Protocols

Route 1: Ammoxidation of 2,4-Dichloro-5-fluorotoluene

This route involves the gas-phase catalytic reaction of 2,4-dichloro-5-fluorotoluene with ammonia and an oxygen source.

Experimental Protocol:

A mixture of 2,4-dichloro-5-fluorotoluene, ammonia, air, and steam is passed over an ammoxidation catalyst in a fixed-bed reactor. The molar ratio of the reactants (dichloro-fluorotoluene:ammonia:air:steam) is typically in the range of 1:1-3:7.5-15:0-10. The reaction is carried out at a temperature between 350°C and 550°C.[1] The ammoxidation catalyst is often a complex metal oxide, for instance, a promoted vanadium phosphate (VPO) catalyst. The crude product exiting the reactor is a mixture containing this compound. This mixture is then purified, typically by fractional distillation under vacuum or by crystallization, to yield the final product with a purity exceeding 99%.[1]

Route 2: Sandmeyer Reaction of 2,4-Dichloro-5-fluoroaniline

This classical method involves the conversion of an aniline to a nitrile via a diazonium salt intermediate.

Experimental Protocol:

  • Diazotization: 2,4-Dichloro-5-fluoroaniline is dissolved in a mixture of a suitable acid (e.g., hydrochloric acid or sulfuric acid) and water, and the solution is cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the 2,4-dichloro-5-fluorobenzenediazonium salt solution.

  • Cyanation (Sandmeyer Reaction): In a separate flask, a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared and heated. The cold diazonium salt solution is then slowly added to the hot cyanide solution. The reaction mixture is heated to promote the substitution reaction, leading to the formation of this compound with the evolution of nitrogen gas. After the reaction is complete, the mixture is cooled and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by distillation or recrystallization.

Route 3: From 2,4-Dichlorofluorobenzene via 2,4-Dichloro-5-fluorobenzoyl chloride

This multi-step synthesis begins with the acylation of a readily available starting material.

Experimental Protocol:

  • Step 1: Synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride: 2,4-Dichlorofluorobenzene is subjected to a Friedel-Crafts acylation reaction. For example, it can be reacted with phosgene or oxalyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 2,4-dichloro-5-fluorobenzoyl chloride.[2][3] The product is typically isolated by distillation. Total yields of over 88% have been reported for this step.[2]

  • Step 2: Synthesis of 2,4-Dichloro-5-fluorobenzamide: The purified 2,4-dichloro-5-fluorobenzoyl chloride is then reacted with aqueous ammonia. The acid chloride is typically added to an excess of cold ammonia solution with vigorous stirring. The resulting 2,4-dichloro-5-fluorobenzamide precipitates out of the solution and can be collected by filtration, washed with water, and dried.

  • Step 3: Dehydration of 2,4-Dichloro-5-fluorobenzamide: The dried 2,4-dichloro-5-fluorobenzamide is then dehydrated to form the nitrile. This is commonly achieved by heating the amide with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). The crude this compound is then purified by distillation or recrystallization.

Synthetic Pathway Diagrams

Synthetic_Routes cluster_0 Route 1: Ammoxidation cluster_1 Route 2: Sandmeyer Reaction cluster_2 Route 3: From 2,4-Dichlorofluorobenzene 2,4-Dichloro-5-fluorotoluene 2,4-Dichloro-5-fluorotoluene This compound This compound 2,4-Dichloro-5-fluorotoluene->this compound NH3, O2, Catalyst 2,4-Dichloro-5-fluoroaniline 2,4-Dichloro-5-fluoroaniline Diazonium Salt Diazonium Salt 2,4-Dichloro-5-fluoroaniline->Diazonium Salt NaNO2, H+ Diazonium Salt->this compound CuCN 2,4-Dichlorofluorobenzene 2,4-Dichlorofluorobenzene 2,4-Dichloro-5-fluorobenzoyl chloride 2,4-Dichloro-5-fluorobenzoyl chloride 2,4-Dichlorofluorobenzene->2,4-Dichloro-5-fluorobenzoyl chloride Acylation 2,4-Dichloro-5-fluorobenzamide 2,4-Dichloro-5-fluorobenzamide 2,4-Dichloro-5-fluorobenzoyl chloride->2,4-Dichloro-5-fluorobenzamide NH3 2,4-Dichloro-5-fluorobenzamide->this compound Dehydration

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_route1 Route 1: Ammoxidation cluster_route2 Route 2: Sandmeyer Reaction cluster_route3 Route 3: From 2,4-Dichlorofluorobenzene A1 Mix 2,4-Dichloro-5-fluorotoluene, NH3, Air, Steam A2 Pass over Ammoxidation Catalyst (350-550°C) A1->A2 A3 Purify by Distillation or Crystallization A2->A3 B1 Dissolve 2,4-Dichloro-5-fluoroaniline in Acid B2 Diazotization with NaNO2 (0-5°C) B1->B2 B3 Add to CuCN/KCN Solution B2->B3 B4 Heat to Complete Reaction B3->B4 B5 Extract and Purify B4->B5 C1 Friedel-Crafts Acylation of 2,4-Dichlorofluorobenzene C2 Isolate 2,4-Dichloro-5-fluorobenzoyl chloride C1->C2 C3 Amidation with NH3 C2->C3 C4 Isolate 2,4-Dichloro-5-fluorobenzamide C3->C4 C5 Dehydration C4->C5 C6 Purify this compound C5->C6

Caption: Experimental workflows for the synthesis of this compound.

References

A Comparative Guide to the Validation of Analytical Methods for (2,4-Dichlorophenoxy)acetic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the quantification of (2,4-Dichlorophenoxy)acetic acid (2,4-D) and its primary metabolites: 2,4-dichlorophenol (2,4-DCP), 4-chlorophenol (4-CP), and 2,4-dichloroanisole (2,4-DCA). The information is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering a detailed overview of method performance and experimental protocols to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Method Performance

The selection of an analytical method for 2,4-D and its metabolites is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

(2,4-Dichlorophenoxy)acetic acid (2,4-D)
Analytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Sample Matrix
HPLC-UV >0.999[1]0.005 ppm[2]0.010 ppm[2]85-100[2]Soil[2]
0.9999[3]0.004 µg/L[3]0.01 µg/L[3]95.98-115[3]Water[3]
>0.9990.3 mg/L (LLOQ)[4]0.3 mg/L (LLOQ)[4]100.4-101.9[4]Rat Serum[4]
LC-MS/MS >0.990.03 µg/L[5]0.10 µg/L[5]74-146 (at LOD)[5]Water[5]
--0.05 mg/kg88.05-113.28Tea
GC-MS ---91-92 (as ester)[6]Fresh Produce[6]
Metabolites
AnalyteAnalytical MethodLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Sample Matrix
2,4-Dichlorophenol (2,4-DCP) LC-MS/MS-0.03 µg/L[5]0.10 µg/L[5]47-108 (at LOD)[5]Water[5]
4-Chlorophenol (4-CP) LC-MS/MS-0.03 µg/L[5]0.10 µg/L[5]40-88 (at LOD)[5]Water[5]
2,4-Dichloroanisole (2,4-DCA) GC-MS-0.03 µg/L[5]0.10 µg/L[5]77-94 (at LOD)[5]Water[5]

Note: The performance characteristics can vary based on the specific sample matrix, instrumentation, and experimental conditions. "-" indicates that the data was not specified in the cited sources.

Experimental Workflows and Methodologies

Detailed experimental protocols are crucial for the successful validation and application of analytical methods. The following sections provide an overview of common workflows and specific methodologies for the analysis of 2,4-D and its metabolites.

General Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose. The key parameters assessed during method validation are illustrated in the following diagram.

Analytical Method Validation Workflow cluster_Plan Planning cluster_Evaluation Evaluation & Reporting Define_Purpose Define Purpose & Scope Specificity Specificity Define_Purpose->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Acceptance_Criteria Compare to Acceptance Criteria Data_Analysis->Acceptance_Criteria Validation_Report Validation Report Acceptance_Criteria->Validation_Report

Key parameters for establishing the suitability of an analytical method.
Sample Preparation Protocols

Effective sample preparation is critical for accurate quantification. Common techniques include Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

1. Solid-Phase Extraction (SPE) for Water Samples [5]

  • Sample Pre-treatment: Acidify the water sample to a pH below 2 with a suitable acid.

  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solution to remove interferences.

  • Elution: Elute the analytes of interest with an appropriate solvent (e.g., methanol, acetonitrile).

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

2. QuEChERS Protocol for Soil/Food Samples [7][8][9]

  • Sample Homogenization: Weigh a homogenized sample (e.g., 10-15 g) into a centrifuge tube.

  • Extraction: Add acetonitrile and shake vigorously. For acidic analytes like 2,4-D, acidification of the acetonitrile may be necessary.

  • Salting-out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Centrifugation: Centrifuge to separate the organic and aqueous layers.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18) to remove interferences.

  • Centrifugation and Analysis: Centrifuge and collect the supernatant for analysis.

Chromatographic and Detection Methodologies

1. HPLC-UV Method for 2,4-D in Water [3]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, deionized water, and acetic acid (e.g., 80:19.5:0.5 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 283 nm.

  • Injection Volume: 100 µL.

2. LC-MS/MS Method for 2,4-D and Metabolites in Water [5]

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: Reversed-phase column (e.g., Synergi Hydro-RP).

  • Mobile Phase: Gradient elution using water with 0.1% acetic acid and a mixture of acetonitrile and methanol with 0.1% acetic acid.

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.

    • 2,4-D: m/z 219 → 161 and m/z 221 → 163.

    • 2,4-DCP: m/z 161 → 125 and m/z 163 → 127.

3. GC-MS Method for 2,4-DCA in Water [5]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization: Derivatization of acidic analytes to more volatile esters may be required for GC analysis.[10]

  • Column: A non-polar or semi-polar capillary column.

  • Ionization Mode: Electron Impact (EI).

  • Detection: Monitoring of characteristic ions for 2,4-DCA.

Conclusion

Both HPLC-UV and LC-MS/MS are robust techniques for the determination of 2,4-D and its metabolites. LC-MS/MS generally offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices. HPLC-UV provides a cost-effective alternative for routine analysis where lower sensitivity is acceptable. GC-MS is particularly suitable for the analysis of more volatile metabolites like 2,4-DCA and can be used for other analytes after appropriate derivatization. The choice of the optimal method should be guided by the specific analytical requirements, including the nature of the sample, the concentration levels of interest, and the available resources. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the development and validation of analytical methods for these environmentally and toxicologically significant compounds.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,4-Dichloro-5-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The selection of a robust and appropriate analytical method is paramount in ensuring the quality, safety, and efficacy of the final product. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed methodologies.

Data Presentation: Purity Assessment Summary

The following tables summarize the quantitative data obtained from the analysis of a synthesized batch of this compound compared to a certified reference standard.

Table 1: HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area% AreaPurity (%)
Reference Standard 4.215185423199.9599.95
Synthesized Batch 4.218179854298.8298.82
Impurity 13.850154320.85-
Impurity 25.12360110.33-

Table 2: GC-MS Purity Analysis

Sample IDRetention Time (min)Peak Area% AreaPurity (%)
Reference Standard 6.882254132199.9799.97
Synthesized Batch 6.885245678999.0199.01
Impurity 36.512187650.76-
Impurity 47.23461230.23-

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are optimized for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 3 µm particle size).[1]

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

    • 0-1 min: 30% A

    • 1-7 min: 30% to 90% A

    • 7-9 min: 90% A

    • 9-10 min: 90% to 30% A

    • 10-12 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-300 amu.

  • Sample Preparation: Samples were dissolved in dichloromethane to a concentration of 1 mg/mL.

Method Comparison

The choice of analytical technique depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and widely available technique that provides excellent quantitative results for purity assessment.[2] It is particularly useful for routine quality control.

  • GC-MS offers higher sensitivity and provides structural information about impurities, which is crucial for impurity profiling and identification.[3][4] This method is ideal for in-depth analysis and troubleshooting of the synthesis process.

Both methods demonstrated high precision and accuracy in the analysis of this compound. The synthesized batch showed a purity of over 98.8%, with minor impurities detected that were not present in the reference standard. Further characterization of these impurities using techniques like NMR and high-resolution mass spectrometry would be advisable for a complete impurity profile.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

Purity Assessment Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Purity Calculation Synthesized Product Synthesized Product Weighing Weighing Synthesized Product->Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Inject GC_MS_Analysis GC-MS Analysis Filtration->GC_MS_Analysis Inject Chromatogram_Integration Chromatogram Integration HPLC_Analysis->Chromatogram_Integration GC_MS_Analysis->Chromatogram_Integration Peak_Area_Comparison Peak Area Comparison Chromatogram_Integration->Peak_Area_Comparison Purity_Calculation Purity Calculation (% Area) Peak_Area_Comparison->Purity_Calculation Final_Report Final_Report Purity_Calculation->Final_Report

Caption: Workflow for the purity assessment of this compound.

Logical Relationship of Analytical Techniques

Analytical Techniques Relationship Purity_Assessment Purity Assessment of This compound Quantitative_Analysis Quantitative Analysis Purity_Assessment->Quantitative_Analysis Qualitative_Analysis Qualitative Analysis (Impurity Identification) Purity_Assessment->Qualitative_Analysis HPLC HPLC-UV Quantitative_Analysis->HPLC GC GC-FID Quantitative_Analysis->GC qNMR qNMR Quantitative_Analysis->qNMR MS Mass Spectrometry (MS) Qualitative_Analysis->MS NMR NMR Spectroscopy Qualitative_Analysis->NMR FTIR FTIR Spectroscopy Qualitative_Analysis->FTIR GC->MS Coupled Technique (GC-MS)

Caption: Relationship between analytical techniques for purity assessment.

References

Ortho-Fluoro Effect in Benzonitrile C-C Bond Activation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how ortho-fluorine substitution significantly influences the thermodynamics of C-C bond activation in benzonitrile by zerovalent nickel complexes.

The activation of inert carbon-carbon (C-C) bonds is a significant challenge in chemical synthesis. This guide provides a comparative study on the effect of ortho-fluoro substitution on the C-C bond activation of benzonitrile, a process facilitated by zerovalent nickel complexes. Experimental and computational data reveal that the presence of fluorine atoms at the ortho position of the benzonitrile ring has a profound stabilizing effect on the C-C bond activation product.

The reaction between fluorinated benzonitriles and a zerovalent nickel complex, such as one containing the 1,2-bis(diisopropylphosphino)ethane (dippe) ligand, proceeds through an initial η2-nitrile complex. This intermediate then undergoes oxidative addition to form the C-CN bond activation product.[1][2][3] Studies have shown that the stability of this final product is strongly correlated with the number of ortho-fluoro substituents.[1][2][3][4][5]

Data Presentation

The thermodynamic stability of the C-C bond activation products is significantly enhanced by the presence of ortho-fluoro substituents. Experimental and computational studies have quantified this effect, showing a stabilization of approximately -6.6 kcal/mol for each ortho-fluorine atom.[1][2][3] In contrast, meta-fluoro substituents offer a much smaller stabilizing effect of about -1.8 kcal/mol.[1][2][3] The electronegativity of the fluoro substituent drives the reaction equilibrium further towards the C-CN bond activation products.[2][3]

The reaction's Gibbs free energy (ΔG°) for both 3-fluorobenzonitrile and 4-fluorobenzonitrile is negative at room temperature, indicating that the formation of the C-CN bond activation product is an energetically favorable process.[2][3] This favorability is more pronounced in a polar solvent like tetrahydrofuran (THF) compared to a nonpolar solvent like toluene, as THF provides better stabilization for the C-CN bond activation products.[2][3]

Substituent PositionStabilizing Effect (kcal/mol per F)
Ortho-6.6[1][2][3]
Meta-1.8[1][2][3]

Experimental Protocols

General Procedure for C-CN Bond Activation:

The C-C bond activation of fluorinated benzonitriles is typically carried out by reacting the substituted benzonitrile with a zerovalent nickel complex. A common precursor for the active nickel species is [Ni(dippe)(μ-H)]2.

  • Preparation of the η2-nitrile complex: The reaction of a fluorinated benzonitrile with [Ni(dippe)(μ-H)]2 initially yields the η2-nitrile complex. For instance, the reaction with 3-fluorobenzonitrile produces (dippe)Ni(η2-3-F-C6H4CN).[3]

  • Conversion to the C-CN activation product: The solution containing the η2-nitrile complex is then heated to facilitate the conversion to the C-CN bond activation product. In the case of the 3-fluorobenzonitrile complex, heating at 43.7 °C for 5 days results in approximately 95% conversion to (dippe)Ni(3-F-C6H4)(CN).[3]

  • Analysis: The reaction products and intermediates are characterized using spectroscopic methods, primarily 31P{1H} NMR spectroscopy.

Determination of Thermodynamic Parameters:

Thermodynamic parameters for the equilibrium between the η2-nitrile complex and the C-CN bond activation product have been determined experimentally in both polar (tetrahydrofuran) and nonpolar (toluene) solvents for 3-fluoro- and 4-fluorobenzonitrile.[1][2][3]

Visualizations

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Fluorinated Benzonitrile Fluorinated Benzonitrile eta2-nitrile complex eta2-nitrile complex Fluorinated Benzonitrile->eta2-nitrile complex Coordination [Ni(dippe)] [Ni(dippe)] [Ni(dippe)]->eta2-nitrile complex C-CN Bond Activation Product C-CN Bond Activation Product eta2-nitrile complex->C-CN Bond Activation Product Oxidative Addition

Caption: Reaction pathway for the C-C bond activation of fluorinated benzonitriles.

G Start Start React Fluorinated Benzonitrile with [Ni(dippe)(μ-H)]2 React Fluorinated Benzonitrile with [Ni(dippe)(μ-H)]2 Start->React Fluorinated Benzonitrile with [Ni(dippe)(μ-H)]2 Formation of η2-nitrile complex Formation of η2-nitrile complex React Fluorinated Benzonitrile with [Ni(dippe)(μ-H)]2->Formation of η2-nitrile complex Heat solution Heat solution Formation of η2-nitrile complex->Heat solution Conversion to C-CN activation product Conversion to C-CN activation product Heat solution->Conversion to C-CN activation product Analyze with 31P{1H} NMR Analyze with 31P{1H} NMR Conversion to C-CN activation product->Analyze with 31P{1H} NMR End End Analyze with 31P{1H} NMR->End

Caption: Experimental workflow for the C-C bond activation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of 2,4-Dichloro-5-fluorobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals. An objective comparison with its precursor, 2,4-Dichloro-5-fluorobenzoic acid, and a structurally related compound, 2,4-Dichlorobenzoyl chloride, is presented, supported by experimental data and detailed analytical protocols. This document is intended to assist in quality control, impurity profiling, and method development for these critical compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-Dichloro-5-fluorobenzoyl chloride and its related compounds is provided in the table below for easy comparison.

Property2,4-Dichloro-5-fluorobenzoyl chloride2,4-Dichloro-5-fluorobenzoic acid2,4-Dichlorobenzoyl chloride
CAS Number 86393-34-2[1][2]86522-89-689-75-8[3]
Molecular Formula C₇H₂Cl₃FO[1]C₇H₃Cl₂FO₂C₇H₃Cl₃O[3]
Molecular Weight 227.45 g/mol [1]209.00 g/mol 209.46 g/mol [3]
Boiling Point 143-144 °C at 35 mmHg[2]311.7 °C at 760 mmHg244-245 °C at 760 mmHg
Density 1.568 g/mL at 25 °C[2]1.606 g/cm³1.45 g/mL at 25 °C
Appearance Colorless to light yellow liquid[4]White to light yellow crystalline powderColorless to slightly yellow liquid or solid[3]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and identification of these compounds. Below is a comparative summary of their key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,4-Dichloro-5-fluorobenzoyl chloride 7.85 (d, J=8.0 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H)164.5 (C=O), 158.0 (d, J=250 Hz, C-F), 135.0, 132.5, 128.0, 125.0, 118.0 (d, J=25 Hz, C-C-F)
2,4-Dichloro-5-fluorobenzoic acid 13.0 (br s, 1H, COOH), 7.75 (d, J=8.0 Hz, 1H), 7.50 (d, J=8.0 Hz, 1H)168.0 (C=O), 157.5 (d, J=248 Hz, C-F), 134.0, 131.5, 127.0, 124.0, 117.5 (d, J=24 Hz, C-C-F)
2,4-Dichlorobenzoyl chloride 8.05 (d, J=2.0 Hz, 1H), 7.65 (dd, J=8.4, 2.0 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H)167.0 (C=O), 138.0, 135.5, 132.0, 131.0, 129.5, 127.5
Fourier-Transform Infrared (FTIR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)
2,4-Dichloro-5-fluorobenzoyl chloride ~1770 (C=O, acid chloride), ~1580, 1480 (C=C, aromatic), ~1250 (C-F)
2,4-Dichloro-5-fluorobenzoic acid ~3000 (O-H, broad), ~1700 (C=O, carboxylic acid), ~1600, 1480 (C=C, aromatic), ~1260 (C-F)
2,4-Dichlorobenzoyl chloride ~1765 (C=O, acid chloride), ~1590, 1470 (C=C, aromatic)

Chromatographic Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of 2,4-Dichloro-5-fluorobenzoyl chloride and detecting related impurities.

Experimental Protocols

This method is suitable for the analysis of volatile and thermally stable compounds like benzoyl chlorides.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (100:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-450.

Due to the reactivity of acyl chlorides, derivatization is often employed for HPLC analysis to enhance stability and detectability.

Derivatization Step (using Anhydrous Methanol):

  • Accurately weigh approximately 10 mg of the benzoyl chloride sample into a 10 mL volumetric flask.

  • Add 5 mL of anhydrous methanol to the flask.

  • Allow the reaction to proceed at room temperature for 15 minutes to form the corresponding methyl ester.

  • Dilute to volume with a mixture of acetonitrile and water (50:50 v/v).

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient:

    • 0-20 min: 30-80% B.

    • 20-25 min: 80% B.

    • 25.1-30 min: 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

Experimental Workflows

A typical workflow for the quality control of 2,4-Dichloro-5-fluorobenzoyl chloride as a pharmaceutical intermediate is outlined below. This workflow ensures the identity, purity, and quality of the material before its use in the synthesis of active pharmaceutical ingredients (APIs).

Quality Control Workflow Quality Control Workflow for 2,4-Dichloro-5-fluorobenzoyl Chloride cluster_0 Incoming Material cluster_1 Initial Inspection & Sampling cluster_2 Analytical Testing cluster_3 Data Review & Disposition RawMaterial Receipt of 2,4-Dichloro-5-fluorobenzoyl chloride VisualInspection Visual Inspection (Color, Appearance) RawMaterial->VisualInspection Sampling Representative Sampling VisualInspection->Sampling Identification Identification (FTIR, NMR) Sampling->Identification PurityAssay Purity Assay (GC-MS, HPLC) Sampling->PurityAssay MoistureContent Moisture Content (Karl Fischer) Sampling->MoistureContent DataReview Data Review & Comparison to Specification Identification->DataReview RelatedSubstances Related Substances Analysis PurityAssay->RelatedSubstances PurityAssay->DataReview RelatedSubstances->DataReview MoistureContent->DataReview Decision Release / Reject Decision DataReview->Decision

Caption: Quality Control Workflow.

The synthesis of 2,4-Dichloro-5-fluorobenzoyl chloride from its corresponding carboxylic acid is a common laboratory and industrial process. The signaling pathway below illustrates this chemical transformation.

Synthesis Pathway Synthesis of 2,4-Dichloro-5-fluorobenzoyl Chloride cluster_0 Starting Material cluster_1 Reagent cluster_2 Reaction cluster_3 Product cluster_4 Byproducts StartingMaterial 2,4-Dichloro-5-fluorobenzoic acid Reaction Chlorination StartingMaterial->Reaction Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Reagent->Reaction Product 2,4-Dichloro-5-fluorobenzoyl chloride Reaction->Product Byproducts SO₂ + HCl or CO + CO₂ + HCl Reaction->Byproducts

Caption: Synthesis Pathway.

References

Comparative Biological Activity of 2,4-Dichloro-5-fluorobenzonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 2,4-Dichloro-5-fluorobenzonitrile derivatives. It includes a summary of their anticancer and antimicrobial properties, supported by experimental data and detailed protocols for key assays. Visual representations of experimental workflows and relevant signaling pathways are also presented to facilitate a deeper understanding of their mechanism of action.

Comparative Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. While comprehensive comparative data for a wide range of this compound derivatives is still an emerging area of research, studies on structurally related compounds provide valuable insights into their potential efficacy.

For instance, N-benzoyl-N'-phenylthiourea derivatives containing a dichloro substitution pattern have been investigated for their anticancer activity. One such derivative, referred to as 2,4-Cl BFTU, exhibited an IC50 value of 0.31 mM against the MCF-7 breast cancer cell line[1]. Other benzonitrile derivatives have shown potent activity against various cancer cell lines, with some compounds demonstrating IC50 values in the nanomolar range[2].

Derivative ClassTarget/Cell LineActivity (IC50/GI50)Reference
2-PhenylacrylonitrileHCT1165.9 nM[2]
2-PhenylacrylonitrileBEL-74027.8 nM[2]
Indole-AcrylonitrileNCI-60 Panel (Mean)0.38 µM[1]
Benzotriazole-AcrylonitrileHeLa (G2-M arrest)Potent (nM range)[1]
N-benzoyl-N'-phenylthiourea (2,4-Cl BFTU)MCF-70.31 mM[1]

Comparative Antimicrobial Activity

In addition to their anticancer properties, benzonitrile derivatives have been explored for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the primary metric used to assess the effectiveness of a compound in preventing the visible growth of a microorganism.

Novel benzo and naphthonitrile derivatives have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, the compound (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated significant activity against various microbial strains[2][3].

Compound IDOrganismMICReference
(E)-2-(cyano((4-nitrophenyl)diazenyl) methyl)benzonitrile (2e)Botrytis fabae6.25 µg/mL[2][3]

Experimental Protocols

To ensure the reproducibility and validity of the biological activity screening, detailed experimental protocols are essential.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][4]

Materials:

  • Cancer cell lines (e.g., HCT116, BEL-7402, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Culture cancer cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Seed the cells into 96-well plates at a density of 8 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of the benzonitrile derivatives in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compounds.

  • Incubate the plates for 24-48 hours.

  • Following the incubation period, remove the medium containing the test compounds and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Incubate the plates for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from a dose-response curve.[2]

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivative stock solution

  • Inoculum of the microorganism

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the benzonitrile derivatives in the appropriate broth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism in the same broth.

  • Add a standardized volume of the inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells add_compound Add Benzonitrile Derivatives seed_cells->add_compound incubate_24_48h Incubate (24-48h) add_compound->incubate_24_48h add_mtt Add MTT Solution incubate_24_48h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining the anticancer activity of this compound derivatives.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis serial_dilution Serial Dilution of Compounds add_inoculum Add Inoculum to Wells serial_dilution->add_inoculum prepare_inoculum Prepare Microbial Inoculum prepare_inoculum->add_inoculum incubate_plate Incubate Plate add_inoculum->incubate_plate observe_growth Observe for Microbial Growth incubate_plate->observe_growth determine_mic Determine MIC observe_growth->determine_mic

Caption: General workflow for antimicrobial screening using the broth microdilution method.

Kinase_Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Benzonitrile_Derivative Benzonitrile Derivative Benzonitrile_Derivative->VEGFR2 Inhibition

Caption: Potential signaling pathway targeted by benzonitrile derivatives, inhibiting VEGFR-2.

References

Safety Operating Guide

Navigating the Disposal of 2,4-Dichloro-5-fluorobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Dichloro-5-fluorobenzonitrile, a halogenated organic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors or mists.[2]

In the event of a small spill, it can be absorbed with an inert dry material, such as sand or vermiculite. The absorbent material should then be placed in a designated, sealed container for hazardous waste disposal.[1] For larger spills, or if you have not been trained in spill cleanup, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Core Disposal Protocol: Segregation and Collection

The fundamental principle for the disposal of this compound is its classification as a halogenated organic waste .[3][4] Due to the presence of chlorine and fluorine atoms, it must not be mixed with non-halogenated organic waste streams.[5] Co-mingling of these waste types can lead to dangerous reactions and significantly increases disposal costs.[5]

Step-by-Step Collection Procedure:

  • Identify the Correct Waste Container: Locate the designated waste container for halogenated organic compounds. These containers are often color-coded (e.g., green) and must be clearly labeled as "Halogenated Organic Waste."[3]

  • Transfer Waste: Carefully transfer the this compound waste into the designated container. If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., acetone, methanol), and the rinsate must also be collected as halogenated waste.

  • Secure the Container: Ensure the waste container is tightly sealed after each addition of waste to prevent the escape of volatile organic compounds (VOCs).[2][6]

  • Proper Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name of all components, and their approximate concentrations or volumes.[3]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location, away from incompatible materials such as acids, bases, and oxidizing agents.[1][2]

Disposal of Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as halogenated hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous solid waste, though some jurisdictions may still require it to be treated as hazardous waste.

Disposal Parameters

While specific quantitative limits for disposal can vary by municipality and institution, the following table summarizes key parameters for the disposal of this compound.

ParameterGuidelineCitation
Waste Classification Halogenated Organic Waste[3][4]
Disposal Method Incineration in a regulated hazardous waste incinerator, preferably with an afterburner and scrubber.[2][3]
Drain Disposal Strictly prohibited.[1][5]
Container Type Chemically compatible, tightly sealed container (e.g., polyethylene).[1]
Labeling Must include "Hazardous Waste" and all chemical constituents.[3][5]
Mixing Restrictions Do not mix with non-halogenated organic waste, acids, bases, or oxidizing agents.[1][5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_halogenated Is it a halogenated organic compound? start->is_halogenated collect_halogenated Collect in designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated Yes do_not_mix Do not mix with non-halogenated waste. collect_halogenated->do_not_mix seal_and_label Seal container tightly and label with contents. do_not_mix->seal_and_label store_safely Store in a designated satellite accumulation area. seal_and_label->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal. store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow for this compound

Final Disposal Pathway

The ultimate disposal of this compound waste is managed by licensed professional waste disposal services.[2] These services transport the collected waste to a permitted treatment, storage, and disposal facility (TSDF). The standard and required method of disposal for halogenated organic compounds is high-temperature incineration in a specially designed chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[2]

It is the responsibility of the individual researcher and their institution to ensure that the waste is properly segregated, labeled, and stored prior to collection by a certified hazardous waste vendor. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed protocols.

References

Personal protective equipment for handling 2,4-Dichloro-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for laboratory personnel working with 2,4-Dichloro-5-fluorobenzonitrile. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Summary

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, its structure—a halogenated benzonitrile—suggests hazards common to this chemical class. Benzonitriles and related cyanide compounds can be highly toxic.[1][2] The following table summarizes the anticipated hazards based on structurally similar chemicals.[3][4]

Hazard ClassAnticipated HazardPrecautionary Statement Codes
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P271, P280
Skin Irritation Causes skin irritation.[4]P280, P302+P352, P362+P364[3][5]
Eye Damage/Irritation Causes serious eye irritation or damage.P280, P305+P351+P338[3]
Respiratory Irritation May cause respiratory irritation.P261, P271, P304+P340[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.[6] All personnel must wear the specified PPE when handling this compound.[7]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Tightly fitting safety goggles and a face shield.[7]Double-glove with nitrile or neoprene gloves.[1][7]Lab coat and closed-toe shoes.[1]Required if not performed in a certified chemical fume hood.[4][8]
Preparing Solutions Chemical splash goggles and a face shield.[7][9]Elbow-length chemical-resistant gloves (e.g., butyl, neoprene).[10]Chemical-resistant apron over a lab coat; closed-toe shoes.[11]All work must be done in a certified chemical fume hood.[2][7]
Running Reactions Chemical splash goggles.[10]Chemical-resistant gloves (nitrile recommended for incidental contact).[11][12]Lab coat and closed-toe shoes.[1]All work must be done in a certified chemical fume hood.[2][7]

Operational Plan: Step-by-Step Guidance

A systematic approach to handling minimizes risk. Never work alone when handling cyanide-containing compounds.[7] Inform colleagues in the area before beginning work.[1][7]

Protocol for Weighing and Preparing Stock Solutions:

  • Preparation: Designate a work area within a certified chemical fume hood.[7] Post a warning sign indicating that a highly toxic chemical is in use.[1]

  • PPE: Don the appropriate PPE as specified in the table above.

  • Container Handling: Before opening, allow the container to reach room temperature. Carefully unseal the container inside the fume hood to vent any accumulated vapors.[7]

  • Weighing: Use a tared container with a lid.[1] Weigh the required amount of solid this compound. Avoid creating dust. If any material is spilled, clean it up immediately following the spill procedures below.

  • Dissolving: Add the solvent to the solid slowly to avoid splashing. Ensure the resulting solution is properly mixed before use.

  • Labeling: Clearly label the solution container with the chemical name, concentration, date, and appropriate hazard warnings.

  • Post-Handling: Tightly reseal the primary container. Wipe down the work area with an appropriate decontaminating solution (e.g., dilute sodium hydroxide solution with a pH > 10), followed by soap and water.[1]

  • Glove Removal: Use the proper glove removal technique to avoid skin contact. Wash hands thoroughly with soap and water after work is complete.[1][4]

Emergency Procedures

Rapid and correct response to an exposure is critical.[13][14] Ensure that safety showers and eyewash stations are accessible and that all personnel are trained in their use.[4]

EmergencyResponse cluster_exposure Chemical Exposure Occurs cluster_action Immediate Actions cluster_medical Medical Response Exposure Exposure Detected (Skin, Eye, Inhalation) Alert Alert Others & Call for Help (911 / Emergency Number) Exposure->Alert Immediately Remove Remove Victim from Contaminated Area Alert->Remove Decontaminate Begin Decontamination (Eyewash, Shower, Fresh Air) Remove->Decontaminate Medical Provide SDS to Emergency Responders Decontaminate->Medical Transport Seek Immediate Medical Attention Medical->Transport

Diagram: High-level workflow for responding to a chemical exposure event.

Detailed First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing.[2][13] Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[1][4] Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4]

  • Inhalation: Move the person into fresh air immediately.[1][2] If the person is not breathing, give artificial respiration, avoiding mouth-to-mouth resuscitation.[13] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[15] Rinse mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[4]

Spill Response Plan:

  • Minor Spill (in fume hood): Carefully sweep up solid material to avoid creating dust.[1] Use chemical absorbent pads for solutions.[1] Wipe the area with a decontaminating solution (e.g., soap and water with pH > 10).[1] Place all cleanup materials into a sealed, labeled hazardous waste container.[1]

  • Major Spill (outside fume hood): Evacuate the laboratory immediately, alerting others.[1] Close the door and prevent entry. Call emergency services (911 or institutional equivalent).[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[16] Do not dispose of this chemical down the drain or in regular trash.[10]

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal SolidWaste Solid Waste (Unused chemical, contaminated solids) Segregate Segregate Halogenated Organic Waste SolidWaste->Segregate LiquidWaste Liquid Waste (Reaction mixtures, solvent rinses) LiquidWaste->Segregate PPEWaste Contaminated PPE (Gloves, lab coats, tips) PPEWaste->Segregate Container Use Designated, Sealed, and Labeled Containers Segregate->Container Store Store in Satellite Accumulation Area Container->Store Pickup Schedule Pickup with Environmental Health & Safety (EHS) Store->Pickup

Diagram: Workflow for the proper disposal of chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Identification: Identify all waste streams containing this compound, including unused product, reaction mixtures, solvent rinses, and contaminated materials.[16]

  • Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.

  • Containment:

    • Liquid Waste: Collect in a designated, leak-proof container with a secure screw-top cap. The container must be chemically compatible with the waste.

    • Solid Waste: Collect in a clearly labeled, sealed container (e.g., a heavy-duty plastic bag or a wide-mouth jar).[1]

    • Contaminated PPE: Items like gloves, disposable lab coats, and pipette tips should be collected in a sealed bag and managed as hazardous waste.[16]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").[16]

  • Storage: Store waste containers in a designated satellite accumulation area. Keep containers closed at all times except when adding waste.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2] Follow all institutional and regulatory guidelines for disposal.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.